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  • Product: 2-Chloro-3-hydroxypropionic acid
  • CAS: 138250-73-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Research Applications of 2-Chloro-3-hydroxypropionic Acid

This guide provides an in-depth exploration of 2-Chloro-3-hydroxypropionic acid (CAS No: 138250-73-4), a bifunctional molecule increasingly recognized for its utility in specialized research applications.[1][2] As a chir...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of 2-Chloro-3-hydroxypropionic acid (CAS No: 138250-73-4), a bifunctional molecule increasingly recognized for its utility in specialized research applications.[1][2] As a chiral molecule featuring a carboxylic acid, a hydroxyl group, and a reactive chlorine atom, it serves as a versatile tool for chemical synthesis and as a probe in biochemical systems. This document will detail its core applications, provide field-proven insights into experimental design, and offer validated protocols to guide researchers in drug development and chemical biology.

Core Physicochemical & Safety Profile

Before its application, a thorough understanding of 2-Chloro-3-hydroxypropionic acid's properties is paramount. It is a solid at room temperature with a molecular weight of 124.52 g/mol .[1][2] The presence of multiple functional groups—carboxylic acid, chloro, and hydroxyl—dictates its reactivity and utility.[2]

Crucially, this compound is classified as highly toxic and corrosive. It is toxic if swallowed and causes severe skin burns and eye damage.[1] All handling must be conducted within a certified fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Accidental exposure requires immediate and thorough rinsing of the affected area and prompt medical attention.[3]

PropertyValueSource
Molecular Formula C3H5ClO3PubChem[1]
Molecular Weight 124.52 g/mol PubChem[1]
CAS Number 138250-73-4MilliporeSigma[2]
Physical Form SolidMilliporeSigma[2]
Melting Point 52-56 °CMilliporeSigma[2]
Key Functional Groups Carboxylic Acid, Chloro, HydroxylMilliporeSigma[2]
Hazard Classifications Acute Toxicity 3 (Oral), Skin Corrosion 1BECHA C&L Inventory[1]

Application in Organic Synthesis: A Versatile Chiral Building Block

The primary research application of 2-Chloro-3-hydroxypropionic acid is as a sophisticated building block for the synthesis of complex organic molecules, particularly novel heterocyclic compounds. Its value lies in the orthogonal reactivity of its functional groups, which allows for sequential, controlled chemical modifications.

Rationale for Synthetic Utility

The molecule's structure is a synthetic chemist's asset. The carboxylic acid and hydroxyl groups provide handles for esterification, amidation, or oxidation reactions. The chlorine atom, positioned at the alpha-carbon to the carboxyl group, is an excellent leaving group, making it a prime site for nucleophilic substitution. This trifecta of reactivity allows it to serve as a linchpin in constructing molecular scaffolds of interest in medicinal chemistry. While direct protocols for 2-Chloro-3-hydroxypropionic acid are not extensively published, its utility can be confidently inferred from established syntheses using structurally analogous compounds, such as 2-chloroalkanoic acids and halogenated hydroxyacids.[4][5]

For instance, the synthesis of chiral alcohols and alkyloxiranes often relies on 2-chloroalkanoic acids derived from amino acids.[5] Similarly, fluorinated biopolymers have been synthesized using 2-fluoro-3-hydroxypropionic acid, highlighting the utility of this structural motif.[4][6][7]

Generalized Workflow: Synthesis of a Substituted Thiazole

The following workflow illustrates how 2-Chloro-3-hydroxypropionic acid could be employed in a Hantzsch-type thiazole synthesis, a foundational reaction in medicinal chemistry for creating this important heterocyclic core.

G cluster_reagents Starting Materials cluster_reaction Reaction & Cyclization A 2-Chloro-3-hydroxy- propionic acid C Step 1: Nucleophilic Attack Thiourea attacks α-carbon, displacing Chlorine. A->C B Thiourea (or derivative) B->C E Intermediate: Isothiouronium Salt C->E Forms D Step 2: Condensation & Dehydration Amine condenses with carboxyl group, forming the thiazole ring. F Final Product: 2-Amino-4-(hydroxymethyl)- thiazole-4-carboxylic acid analog D->F Yields E->D Undergoes

Caption: Generalized workflow for thiazole synthesis.

Experimental Protocol: A Foundational Approach

This protocol is a representative, generalized procedure adapted from similar heterocyclic syntheses. Researchers must optimize conditions such as solvent, temperature, and reaction time for their specific substrates.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 2-Chloro-3-hydroxypropionic acid in a suitable polar aprotic solvent (e.g., ethanol or acetone).

  • Addition of Nucleophile: Add 1.1 equivalents of a substituted thiourea to the solution.

  • Reaction Initiation: Stir the mixture at room temperature for 1-2 hours to facilitate the initial nucleophilic substitution, forming the isothiouronium intermediate.

  • Cyclization: Gently heat the reaction mixture to reflux (typically 50-80°C, solvent-dependent) for 4-6 hours to promote intramolecular condensation and ring closure.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the product by filtration.

    • If no precipitate forms, concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product via recrystallization or column chromatography on silica gel to yield the target thiazole derivative.

  • Characterization: Confirm the structure of the purified compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

Application in Biochemistry: A Probe for Enzyme Inhibition

A more specialized and powerful application of this molecule's chemical relatives is in the study of enzyme mechanisms. Specifically, the coenzyme A (CoA) derivative of a related compound, 3-chloropropionic acid, has been demonstrated to be a potent irreversible inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase.[8] This provides a validated blueprint for using 2-Chloro-3-hydroxypropionic acid (likely as its CoA derivative) to probe the active sites of enzymes, particularly those that process acyl-CoA substrates.

Mechanism of Action: Active-Site-Directed Alkylation

The study on HMG-CoA synthase revealed that 3-chloropropionyl-CoA acts as an active-site-directed irreversible inhibitor.[8] The enzyme's active site recognizes the CoA moiety, drawing the reactive chloropropionyl group into close proximity with key catalytic residues. Inactivation occurs via the alkylation of a critical cysteine residue within the active site, forming a stable covalent bond.[8] This mechanism is supported by the following observations:

  • The inactivation follows pseudo-first-order kinetics.[8]

  • The presence of the natural substrate protects the enzyme from inactivation.[8]

  • Radiolabeled inhibitor binds covalently with a stoichiometry of nearly one inhibitor molecule per active site.[8]

  • Analysis of the digested, labeled enzyme identified a carboxyethylcysteine adduct, confirming the alkylation event.[8]

G cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor Enzyme HMG-CoA Synthase (with Active Site Cysteine-SH) Binding Step 1: Reversible Binding Inhibitor binds to the active site (Ki). Enzyme->Binding Inhibitor 3-Chloropropionyl-CoA (Cl-CH2-CH2-CO-SCoA) Inhibitor->Binding Alkylation Step 2: Covalent Modification Cysteine-SH attacks, displacing Cl⁻. (kinact) Binding->Alkylation Leads to InactiveEnzyme Inactive Enzyme (Covalently Modified) Alkylation->InactiveEnzyme Results in

Caption: Mechanism of irreversible enzyme inhibition.

Kinetic Profile of HMG-CoA Synthase Inhibition

The interaction between 3-chloropropionyl-CoA and HMG-CoA synthase was characterized by specific kinetic parameters, which serve as a benchmark for similar studies.

Kinetic ParameterDescriptionReported ValueSource
Ki Inhibitor dissociation constant; reflects binding affinity to the active site.15 µMPubMed[8]
kinact Maximum rate of inactivation at saturating inhibitor concentrations.0.31 min-1PubMed[8]
Protocol for Characterizing Enzyme Inhibition

This protocol outlines the steps to determine if 2-Chloro-3-hydroxypropionic acid (or its synthetically prepared CoA analog) acts as an irreversible inhibitor against a target enzyme.

  • Synthesis of the Probe: If required, synthesize the Coenzyme A thioester of 2-Chloro-3-hydroxypropionic acid using standard biochemical coupling methods.

  • Enzyme Activity Assay:

    • Establish a reliable, continuous spectrophotometric or fluorometric assay to measure the activity of the purified target enzyme under initial velocity conditions.

    • Determine the Km of the enzyme for its natural substrate.

  • Time-Dependent Inactivation Assay:

    • Pre-incubate the enzyme at a fixed concentration in a suitable buffer at a constant temperature.

    • Initiate the inactivation by adding various concentrations of the potential inhibitor (e.g., 0 µM, 10 µM, 25 µM, 50 µM, 100 µM).

    • At specific time intervals (e.g., 0, 1, 2, 5, 10, 20 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately dilute the aliquot into the enzyme activity assay mixture (containing a high concentration of the natural substrate to stop further inactivation) and measure the residual enzyme activity.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the percent remaining activity versus the pre-incubation time. A linear relationship suggests pseudo-first-order kinetics.

    • The negative slope of each line represents the observed rate of inactivation (kobs).

    • Plot the calculated kobs values against the inhibitor concentrations. Fit this data to the Michaelis-Menten equation for irreversible inhibitors to determine the Ki and kinact.

  • Substrate Protection Experiment:

    • Repeat the time-dependent inactivation assay at a fixed, high concentration of the inhibitor in the absence and presence of a saturating concentration of the enzyme's natural substrate.

    • A significantly slower rate of inactivation in the presence of the substrate confirms that the inhibitor acts at the active site.

Future Directions: Biocatalysis and Novel Polymers

Looking ahead, the research utility of halogenated hydroxypropionic acids is expanding. Recent work on the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid using engineered E. coli demonstrates a powerful, sustainable route to producing these chiral building blocks.[6][7][9] This "green chemistry" approach, which utilizes enzymes like methylmalonyl CoA synthase and reductase, could be adapted for 2-Chloro-3-hydroxypropionic acid, potentially offering a safer and more efficient production method.[6][7] Furthermore, these molecules are valuable monomers for creating novel fluorinated or chlorinated biopolymers, which may possess unique properties such as enhanced thermal stability or chemical resistance for materials science applications.[6][7]

Conclusion

While not a commonplace laboratory reagent, 2-Chloro-3-hydroxypropionic acid is a potent and versatile molecule for specialized research. Its primary value lies in its role as a multi-functional building block for synthesizing complex heterocyclic structures in medicinal chemistry. Furthermore, the established reactivity of its structural analogs as mechanism-based enzyme inhibitors provides a compelling rationale for its use in chemical biology to probe enzyme active sites. Due to its significant toxicity, all research must be conducted with stringent safety protocols. The continued exploration of both chemical and biocatalytic routes involving this compound promises to yield novel materials and deeper biochemical insights.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 564951, 2-Chloro-3-hydroxypropionic acid. Available: [Link]

  • Georganics Ltd. (2013). 2-CHLORO-3-HYDROXYPROPIONIC ACID Safety Data Sheet. Available: [Link]

  • Organic Syntheses Procedure. (S)-2-CHLOROALKANOIC ACIDS OF HIGH ENANTIOMERIC PURITY FROM (S)-2-AMINO ACIDS: (S)-2-CHLOROPROPANOIC ACID. Available: [Link]

  • Valdehuesa, K. N. G., et al. (2018). Biological Production of 3-Hydroxypropionic Acid: An Update on the Current Status. Molecules, 23(2), 465. Available: [Link]

  • Google Patents (2001). WO2001016346A1 - Production of 3-hydroxypropionic acid in recombinant organisms.
  • Liu, W., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. Available: [Link]

  • ResearchGate (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Available: [Link]

  • Frontiers Media S.A. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Available: [Link]

  • Al-Haideri, R. A. (2013). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Journal of Education and Science, 26(3), 75-86. Available: [Link]

  • PubMed (2024). Bioproduction of 3-Hydroxypropionic Acid by Enhancing the Precursor Supply with a Hybrid Pathway and Cofactor Regeneration. ACS Synthetic Biology, 13(10), 3366-3377. Available: [Link]

  • Liu, Y., et al. (2019). The Expression Modulation of the Key Enzyme Acc for Highly Efficient 3-Hydroxypropionic Acid Production. Frontiers in Bioengineering and Biotechnology, 7, 23. Available: [Link]

  • Miziorko, H. M., & Behnke, C. E. (1985). Active-site-directed inhibition of 3-hydroxy-3-methylglutaryl coenzyme A synthase by 3-chloropropionyl coenzyme A. Biochemistry, 24(12), 3174-9. Available: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-Chloro-3-hydroxypropionic Acid: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Chloro-3-hydroxypropionic acid, a halogenated derivative of 3-hydroxypropionic acid, is a chiral building block of significant interest in medici...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-hydroxypropionic acid, a halogenated derivative of 3-hydroxypropionic acid, is a chiral building block of significant interest in medicinal chemistry and drug development. Its bifunctional nature, possessing both a carboxylic acid and a hydroxyl group, along with a stereogenic center at the C2 position, makes it a versatile synthon for the construction of complex and stereochemically defined pharmaceutical intermediates. This technical guide provides a comprehensive overview of 2-Chloro-3-hydroxypropionic acid, including its chemical identity, physicochemical properties, synthesis methodologies, and its emerging applications as a key starting material in the synthesis of bioactive molecules.

Chemical Identity and Physicochemical Properties

CAS Number: 138250-73-4

Synonyms:

  • 2-Chloro-3-hydroxypropanoic acid

  • 2-chlorohydracrylic acid

Molecular Formula: C₃H₅ClO₃

Molecular Weight: 124.52 g/mol

Structure:

This molecule contains a chiral center at the second carbon atom, meaning it can exist as two enantiomers, (R)-2-Chloro-3-hydroxypropionic acid and (S)-2-Chloro-3-hydroxypropionic acid. The stereochemistry is a critical consideration in its application in drug synthesis, as different enantiomers can exhibit distinct pharmacological activities.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-Chloro-3-hydroxypropionic Acid

PropertyValueSource
Melting Point54 °C[1]
FormSolid[2]
Storage Temperature2-8°C[2]

Synthesis of 2-Chloro-3-hydroxypropionic Acid

The synthesis of 2-Chloro-3-hydroxypropionic acid can be approached through several routes, leveraging starting materials from both petrochemical and renewable feedstocks. While specific, detailed laboratory protocols for its direct synthesis are not abundantly available in public literature, established organic chemistry principles allow for the postulation of viable synthetic pathways.

Synthesis from Glycerol

Glycerol, a readily available and renewable resource, serves as a logical starting point for the synthesis of C3 building blocks. A potential synthetic pathway from glycerol to 2-Chloro-3-hydroxypropionic acid is outlined below. This proposed pathway involves the selective oxidation and chlorination of glycerol derivatives.

Diagram 1: Proposed Synthesis Pathway from Glycerol

G Glycerol Glycerol Intermediate1 Glyceraldehyde or Dihydroxyacetone Glycerol->Intermediate1 Selective Oxidation Intermediate2 3-Hydroxypropionic acid Intermediate1->Intermediate2 Oxidation Target 2-Chloro-3-hydroxypropionic acid Intermediate2->Target α-Chlorination G AcrylicAcid Acrylic Acid or Ester Target 2-Chloro-3-hydroxypropionic acid AcrylicAcid->Target Chlorohydroxylation

Caption: Proposed synthetic route from acrylic acid to 2-Chloro-3-hydroxypropionic acid.

Experimental Protocol: Conceptual Chlorohydroxylation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the acrylic acid ester in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like acetone).

  • Reagent Addition: Slowly add a source of electrophilic chlorine, such as N-chlorosuccinimide (NCS) or chlorine water, to the stirred solution at a controlled temperature (typically cooled in an ice bath to manage the exothermic reaction).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess chlorine. Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or distillation. Subsequent hydrolysis of the ester group would yield the desired carboxylic acid.

Causality Behind Experimental Choices: The use of an aqueous solvent system is essential for the "hydroxylation" part of the reaction, providing the hydroxyl group. The choice of the chlorinating agent and reaction conditions will influence the regioselectivity of the addition across the double bond.

Enantioselective Synthesis

For applications in drug development, obtaining enantiomerically pure forms of 2-Chloro-3-hydroxypropionic acid is often a requirement. This can be achieved through several strategies:

  • Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as an amino acid or a hydroxy acid. For instance, (S)-2-chloropropanoic acid can be synthesized from (S)-alanine.[3] A similar strategy could potentially be adapted.

  • Asymmetric Catalysis: Employing a chiral catalyst to induce stereoselectivity in the chlorination or hydroxylation step of an achiral precursor.

  • Enzymatic Resolution: Using enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. For example, lipase-catalyzed kinetic resolution is a common method for producing enantiopure chlorohydrins, which are structurally related to the target molecule.[4]

Applications in Drug Development

The presence of multiple functional groups and a chiral center makes 2-Chloro-3-hydroxypropionic acid a valuable chiral building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). While direct examples of its incorporation into marketed drugs are not widely publicized, its structural motifs are present in several classes of therapeutic agents.

Precursor for Chiral β-Hydroxy Acids and Amino Alcohols

The hydroxyl and chloro groups on 2-Chloro-3-hydroxypropionic acid can be further manipulated to synthesize a variety of chiral intermediates. For example, the chlorine atom can be displaced by various nucleophiles, and the carboxylic acid can be reduced or converted to other functional groups.

Diagram 3: Synthetic Utility of 2-Chloro-3-hydroxypropionic Acid

G Start 2-Chloro-3-hydroxypropionic acid Product1 Chiral Azido-hydroxy acids Start->Product1 Nucleophilic Substitution (N₃⁻) Product2 Chiral Amino Alcohols Start->Product2 Reduction & Amination Product3 Chiral Epoxides Start->Product3 Intramolecular Cyclization

Caption: Potential synthetic transformations of 2-Chloro-3-hydroxypropionic acid.

These transformations yield valuable intermediates for the synthesis of various drug classes. For instance, chiral amino alcohols are core structures in many β-blockers and antiviral agents.

Potential Role in the Synthesis of Beta-Blockers

Beta-blockers are a class of drugs primarily used to manage cardiovascular diseases. Many of these compounds contain a 1-aryloxy-3-amino-2-propanol core structure. The synthesis of enantiomerically pure beta-blockers often involves chiral chlorohydrin or epoxide intermediates.[4][5][6] (R)- and (S)-2-Chloro-3-hydroxypropionic acid could serve as precursors to these key chiral intermediates.

Conceptual Synthetic Connection to Beta-Blocker Intermediates:

The carboxylic acid of 2-Chloro-3-hydroxypropionic acid could be reduced to a primary alcohol, yielding a chlorohydrin. This chlorohydrin could then be reacted with a substituted phenol and subsequently an amine to construct the core structure of a beta-blocker. The stereochemistry of the final product would be dictated by the enantiomer of the starting 2-Chloro-3-hydroxypropionic acid used.

Potential Application in Antiviral Drug Synthesis

Certain antiviral drugs, particularly protease inhibitors, contain complex stereochemical architectures that often incorporate hydroxy and amino functionalities. The synthesis of the HIV protease inhibitor Ritonavir, for example, involves a 2-chloro-3-oxopropionic acid ethyl ester intermediate.[7] While this is a different oxidation state, it highlights the utility of related C3 building blocks in the synthesis of complex antiviral agents. The bifunctional nature of 2-Chloro-3-hydroxypropionic acid makes it a plausible starting material for the synthesis of fragments of such complex molecules.

Safety and Handling

2-Chloro-3-hydroxypropionic acid is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements:

  • Toxic if swallowed.

  • Causes severe skin burns and eye damage.

  • May cause respiratory irritation.

Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Use only outdoors or in a well-ventilated area.

  • Do not breathe dust or fume.

  • Wash skin thoroughly after handling.

In case of exposure, immediate medical attention is required. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

2-Chloro-3-hydroxypropionic acid is a valuable and versatile chiral building block with significant potential in the field of drug discovery and development. Its readily modifiable functional groups and inherent chirality make it an attractive starting material for the stereoselective synthesis of complex pharmaceutical intermediates. While detailed synthetic protocols and specific drug applications are not extensively documented in publicly accessible literature, its structural relationship to known key intermediates for important drug classes, such as beta-blockers and antivirals, underscores its potential. Further research into efficient and stereoselective synthetic routes and exploration of its utility in the synthesis of novel therapeutic agents are warranted.

References

  • Antiviral Drugs - PMC. (n.d.). Retrieved from [Link]

  • A Comprehensive Review on Beta Blockers Synthesis Methods. (n.d.). Retrieved from [Link]

  • US20050222458A1 - Preparation of acrylic acid derivatives from alpha-or beta-hydroxy carboxylic acids - Google Patents. (n.d.).
  • Synthesis and pharmacology of potential beta-blockers - PubMed. (1983). Retrieved from [Link]

  • RU2423346C2 - Improved method for synthesis of beta-blocker - Google Patents. (n.d.).
  • (S)-2-chloroalkanoic acids of high enantiomeric purity from (s) - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. (2019). Retrieved from [Link]

  • Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol - MDPI. (2021). Retrieved from [Link]

  • Synthesis of 3-hydropropanoic acid from glycerol via the CoA-independent and -dependent pathways. - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-chloro-3-hydroxypropionic acid - Stenutz. (n.d.). Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-3-hydroxypropionic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the solubility and stability of 2-Chloro-3-hydroxypropi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability of 2-Chloro-3-hydroxypropionic acid. As a critical intermediate in various synthetic pathways, a thorough understanding of its physicochemical properties is paramount for its effective handling, formulation, and application in research and drug development. This document moves beyond a simple recitation of facts to offer a foundational understanding of the principles governing its behavior, supported by actionable experimental protocols.

Introduction to 2-Chloro-3-hydroxypropionic Acid: A Molecule of Interest

2-Chloro-3-hydroxypropionic acid (C₃H₅ClO₃, MW: 124.52 g/mol ) is a halogenated hydroxy acid with a chiral center at the C2 position.[1][2] Its structure, featuring a carboxylic acid, a hydroxyl group, and a chlorine atom on a short carbon chain, imparts a unique combination of reactivity and polarity. This makes it a valuable building block in organic synthesis, particularly for the introduction of functionalized three-carbon units. However, these same functional groups are also responsible for its potential instabilities and solubility characteristics that require careful consideration.

Key Physical Properties:

PropertyValueSource
Molecular Formula C₃H₅ClO₃[1][2]
Molecular Weight 124.52 g/mol [1][2]
Appearance Solid[2]
Melting Point 52-56 °C[2]
Storage Temperature 2-8°C[2]

Solubility Profile: A "Like Dissolves Like" Perspective

The solubility of 2-Chloro-3-hydroxypropionic acid is dictated by its polar functional groups—the carboxylic acid and the hydroxyl group—which are capable of forming hydrogen bonds.[3][4] The presence of the chlorine atom also contributes to its polarity. Based on the principle of "like dissolves like," it is anticipated to be soluble in polar solvents.

Expected Solubility in Common Solvents:

SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticHighThe carboxylic acid and hydroxyl groups can form strong hydrogen bonds with water molecules.[3][4][6]
Methanol Polar ProticHighSimilar to water, methanol can act as both a hydrogen bond donor and acceptor.
Ethanol Polar ProticHighThe polarity of ethanol allows for favorable interactions with the solute.
Acetone Polar AproticSolubleThe polar carbonyl group of acetone can interact with the solute, though likely less effectively than protic solvents.
Dimethyl Sulfoxide (DMSO) Polar AproticHighDMSO is a strong hydrogen bond acceptor and a highly polar solvent, making it an excellent solvent for many polar compounds.
Hexane NonpolarLow to InsolubleThe nonpolar nature of hexane makes it a poor solvent for polar molecules like 2-Chloro-3-hydroxypropionic acid.
Experimental Protocol for Solubility Determination

A robust determination of solubility requires a systematic experimental approach. The isothermal shake-flask method is a widely accepted technique.

Objective: To determine the equilibrium solubility of 2-Chloro-3-hydroxypropionic acid in various solvents at different temperatures.

Materials:

  • 2-Chloro-3-hydroxypropionic acid

  • Selected solvents (e.g., water, methanol, ethanol, acetone, DMSO, hexane)

  • Thermostatic shaker bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-Chloro-3-hydroxypropionic acid to a series of vials containing a known volume of each solvent.

    • Ensure a solid excess remains to confirm saturation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient time (e.g., 24-48 hours) to reach equilibrium. The time to reach equilibrium should be determined by taking measurements at different time points until the concentration plateaus.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the experimental temperature.

    • Immediately filter the sample through a syringe filter to remove any undissolved particles.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of 2-Chloro-3-hydroxypropionic acid.

  • Data Analysis:

    • Calculate the solubility in units of g/100 mL or mg/mL.

    • Repeat the experiment at different temperatures to assess the temperature dependence of solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess 2-Chloro-3-hydroxypropionic acid to solvent B Agitate in thermostatic shaker A->B C Allow solid to settle B->C D Withdraw and filter supernatant C->D E Dilute sample D->E F Analyze by HPLC E->F

Caption: Workflow for isothermal shake-flask solubility determination.

Stability Profile and Degradation Pathways

The stability of 2-Chloro-3-hydroxypropionic acid is a critical parameter, particularly in the context of drug development where degradation can lead to loss of potency and the formation of potentially toxic impurities.[7][8] Forced degradation studies are essential to elucidate potential degradation pathways and to develop stability-indicating analytical methods.[9][10][11][12]

Potential Degradation Pathways

Based on its chemical structure, several degradation pathways can be anticipated:

  • Hydrolysis: The C-Cl bond is susceptible to nucleophilic attack by water, which can be catalyzed by acid or base.[13][14] This would lead to the formation of 2,3-dihydroxypropionic acid (glyceric acid) and hydrochloric acid. The rate of hydrolysis is expected to be pH-dependent.

  • Intramolecular Cyclization: Under basic conditions, the carboxylate and hydroxyl groups could potentially facilitate the displacement of the chloride ion to form a lactone or an epoxide, although the latter is less likely from a 2-chloro acid.

  • Thermal Degradation: At elevated temperatures, decarboxylation and dehydrochlorination are possible, potentially leading to the formation of various smaller, volatile, and potentially toxic compounds.[15]

  • Photodegradation: While the molecule does not contain a strong chromophore for absorbing near-UV or visible light, photodegradation, especially in the presence of photosensitizers or metal ions like Fe(III), cannot be ruled out.[16] The photodegradation of α-hydroxycarboxylates can proceed via radical intermediates.[16]

G cluster_hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) cluster_thermal Thermal Stress (Δ) cluster_photo Photochemical Stress (hν) A 2-Chloro-3-hydroxypropionic acid B 2,3-Dihydroxypropionic acid + HCl A->B pH dependent C Decarboxylation/Dehydrochlorination Products A->C D Radical Intermediates / Photoproducts A->D

Caption: Potential degradation pathways of 2-Chloro-3-hydroxypropionic acid.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[8][9]

Objective: To investigate the stability of 2-Chloro-3-hydroxypropionic acid under various stress conditions and to generate degradation products for the development of a stability-indicating analytical method.

Materials:

  • 2-Chloro-3-hydroxypropionic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2-Chloro-3-hydroxypropionic acid in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period. Neutralize the solution before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat in a calibrated oven (e.g., 80 °C). Also, expose a solution to heat.

    • Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines. A dark control should be run in parallel.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Analyze the samples using a developed and validated stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.

    • Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that the parent peak is free from co-eluting impurities.

  • Data Evaluation:

    • Calculate the percentage degradation of 2-Chloro-3-hydroxypropionic acid under each stress condition.

    • Identify and, if necessary, characterize the major degradation products using techniques like LC-MS/MS and NMR.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product.[11][17] For 2-Chloro-3-hydroxypropionic acid, a reversed-phase HPLC (RP-HPLC) method is generally suitable.

Key Considerations for Method Development:

  • Column Selection: A C18 column is a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase should be controlled to ensure consistent ionization of the carboxylic acid group.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is often suitable for compounds with limited chromophores. A Refractive Index Detector (RID) can also be considered if UV detection is not sensitive enough.

  • Gradient Elution: A gradient elution may be necessary to separate the polar parent compound from potentially less polar degradation products.

  • Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Conclusion and Recommendations

This technical guide provides a framework for understanding and evaluating the solubility and stability of 2-Chloro-3-hydroxypropionic acid. While specific experimental data for this compound is limited in publicly available literature, the principles of physical organic chemistry and established protocols for solubility and stability testing provide a clear path forward for researchers.

Key Recommendations:

  • Experimental Verification: The predicted solubility profile should be confirmed through rigorous experimental studies using the isothermal shake-flask method.

  • Comprehensive Stability Testing: A thorough forced degradation study is essential to identify potential degradation pathways and to develop a robust, stability-indicating analytical method.

  • Structure Elucidation of Degradants: Major degradation products should be identified and characterized to assess their potential impact on safety and efficacy.

  • Appropriate Storage: Based on stability data, appropriate storage conditions (temperature, protection from light, and humidity) should be established to ensure the long-term integrity of the compound.

By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently handle and characterize 2-Chloro-3-hydroxypropionic acid, ensuring its quality and suitability for its intended applications.

References

  • ResearchGate. (n.d.). Important alpha-halocarboxylic acids, their biodegradation pathway and... Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality. Retrieved from [Link]

  • Georganics. (2013, April 28). 2-CHLORO-3-HYDROXYPROPIONIC ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). Rate constants k pH i k B for hydrolysis of III in hydrochloric acid... Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • Sciencemadness. (n.d.). ct of pH on Hydrolysis - of Chlsroacetic Acid. Retrieved from [Link]

  • Mourne Training Services. (n.d.). Developing Stability Indicating HPLC Methods. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-hydroxypropionic acid. Retrieved from [Link]

  • Chemistry Steps. (2020, April 10). Alpha Halogenation of Carboxylic Acids. Retrieved from [Link]

  • Science Ready. (n.d.). Carboxylic Acids – HSC Chemistry. Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved from [Link]

  • ResearchGate. (2019, March 3). IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Temperature on the Solubility of Short-Chain Carboxylic Acids in Water. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Retrieved from [Link]

  • eCFR. (2012, August 3). 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. Retrieved from [Link]

  • MSU chemistry. (n.d.). Reaction Chemistry & Engineering. Retrieved from [Link]

  • IRIS . (2022, December 23). Reaction Chemistry & Engineering. Retrieved from [Link]

  • LCGC International. (2020, November 11). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 2-Chloro-3-hydroxypropionic acid 95 138250-73-4. Retrieved from [Link]

  • Stenutz. (n.d.). 2-chloro-3-hydroxypropionic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US5215671A - Purification method of 2-chloropropionic acid.
  • ijprajournal. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • AMSbiopharma. (2025, December 10). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • MDPI. (2021, June 18). A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. Retrieved from [Link]

  • YouTube. (2021, April 10). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. Retrieved from [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • CHEM 331 Problem Set #4: Hydrolysis. (n.d.). Retrieved from [Link]

  • MDPI. (2022, November 8). The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI). Retrieved from [Link]

  • ResearchGate. (2022, December 19). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

  • PubMed. (2024, September 15). Near UV Light Photo-Degradation of Lactate and Related α-Hydroxycarboxylates in the Presence of Fe(III): Formation of Carbon Dioxide Radical Anion. Retrieved from [Link]

  • Google Patents. (n.d.). US9630900B2 - Method for the dehydration of 3-hydroxypropanoic acid to form acrylic acid.
  • PMC. (2025, May 8). Photodegradation of Pollutants in the Hydrophobic Cores of Dissolved Organic Matter: When Is It Important? Retrieved from [Link]

  • ResearchGate. (2014, August 27). Stability indicating HPLC and spectrophotometric methods for the determination of bupropion hydrochloride in the presence of its alkaline degradates and related impurity. Retrieved from [Link]

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  • PubMed. (2001, December 15). Photodegradation of Hydroxychlorothalonil in Aqueous Solutions. Retrieved from [Link]

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  • MDPI. (2024, August 30). Photo(solar)-Activated Hypochlorite Treatment: Radicals Analysis Using a Validated Model and Assessment of Efficiency in Organic Pollutants Degradation. Retrieved from [Link]

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Sources

Exploratory

The Biological and Pharmacological Landscape of 2-Chloro-3-hydroxypropionic Acid Derivatives: A Technical Guide

Executive Summary 2-Chloro-3-hydroxypropionic acid (CAS: 138250-73-4) and its esterified derivatives represent a highly versatile class of bifunctional halohydrins[1]. While rarely administered as standalone therapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-3-hydroxypropionic acid (CAS: 138250-73-4) and its esterified derivatives represent a highly versatile class of bifunctional halohydrins[1]. While rarely administered as standalone therapeutics due to their inherent reactivity, these compounds are indispensable pharmacophore building blocks. Their biological activity is primarily realized through their role as critical intermediates in the semi-synthesis of blockbuster antineoplastic agents, their utility as robust probes in metagenomic enzyme profiling, and their application in targeted prodrug development. This whitepaper synthesizes the mechanistic causality, biocatalytic applications, and self-validating experimental workflows associated with these vital chemical entities.

Pharmacological Significance: The Paclitaxel (Taxol) Side-Chain Synthesis

The most profound pharmacological impact of 2-chloro-3-hydroxypropionic acid derivatives lies in the synthesis of the C-13 phenylisoserine side chain of Paclitaxel (Taxol)[2]. Paclitaxel's mechanism of action—binding to the


-tubulin subunit of microtubules to prevent depolymerization—is strictly dependent on the stereochemistry of this C-13 side chain[3].
Mechanistic Causality in Synthesis

The synthesis of the Taxol side chain demands rigorous stereocontrol. Starting from ethyl 2-chloro-3-phenyl-3-oxopropionate, a borohydride reduction is employed to yield predominantly the syn-chlorohydrin[4].

Why this specific pathway? The causality here is driven by stereochemical inversion. The syn-chlorohydrin (a phenyl-substituted 2-chloro-3-hydroxypropionic acid derivative) undergoes a base-catalyzed epoxidation. Because the alkoxide intermediate attacks the chlorine-bearing carbon via an intramolecular S_N2 mechanism, the stereocenter is inverted, yielding the cis-epoxide[4]. This specific cis geometry is an absolute prerequisite; subsequent aminolysis with aqueous ammonia opens the ring to form the correct stereoisomer of the amide, which is eventually neutralized to afford the free amine of the Taxol side chain[2].

TaxolPathway A Ethyl 2-chloro-3-phenyl-3-oxopropionate B Borohydride Reduction (syn-chlorohydrin formation) A->B C 2-chloro-3-hydroxypropionic acid derivative (Enzymatic Resolution) B->C D Base-Catalyzed Epoxidation (cis-epoxide) C->D E Aminolysis & Ring Opening (Amide Formation) D->E F Phenylisoserine Side Chain (Taxol Precursor) E->F

Fig 1: Synthetic pathway of the Taxol side chain from 2-chloro-3-hydroxypropionic acid derivatives.

Biocatalytic Profiling and Metagenomic Applications

Beyond drug synthesis, methyl 2-chloro-3-hydroxypropionate (CAS: 98070-39-4) is utilized as a highly specific substrate for profiling the biological activity of novel esterases and lipases[5].

The Causality of Substrate Selection

In metagenomic studies, such as the profiling of Lake Arreo (LAE) enzymes, researchers require substrates that challenge the enzyme's catalytic triad[6]. The electron-withdrawing chlorine atom adjacent to the ester linkage in methyl 2-chloro-3-hydroxypropionate alters the transition state energy during nucleophilic attack. Enzymes capable of cleaving this substrate demonstrate a broad-spectrum, robust biological activity that is highly sought after for the bioremediation of halogenated environmental pollutants and industrial combo-catalysis[7].

Table 1: Enzymatic Activity of Lake Arreo Esterases on Methyl-2-chloro-3-hydroxypropionate [7],[6]

Enzyme DesignationSpecific Activity (U/mg)Optimal pH RangeOptimal Temp Range (°C)Substrate Spectrum
LAE1 0.287.0 – 9.030 – 65Wide (Halogenated & Non-halogenated)
LAE3 Active (Broad)7.0 – 9.030 – 65Wide
LAE4 Active (Broad)7.0 – 9.030 – 65Wide
LAE6 Active (Broad)7.0 – 9.030 – 65Wide

Note: Specific activity indicates the micromoles of substrate converted per minute per milligram of protein under optimal conditions (30°C, pH 7.2).

Direct Biological Activity and Toxicology

While primarily utilized as a synthetic intermediate, 2-chloro-3-hydroxypropionic acid and its esters possess direct, intrinsic biological activities that dictate strict handling protocols.

  • Respiratory and Dermal Toxicity: The methyl ester derivative is classified under Specific Target Organ Toxicity - Single Exposure (STOT SE 3), acting as a severe respiratory system irritant. Furthermore, the free acid causes severe skin burns and eye damage (Skin Corr. 1B), necessitating rigorous PPE (type P3 respirators)[8].

  • Antiparkinsonian Prodrugs: 2-Chloro-3-hydroxypropionic acid serves as an upstream precursor to epoxypropionic acid (glycidic acid)[9]. This epoxide is a critical reactant in the synthesis of glutathione peptidomimetics, which are active components in prodrugs designed to cross the blood-brain barrier and treat Parkinson's disease[9].

Self-Validating Experimental Protocol: Enzymatic Resolution of Chlorohydrins

To isolate the correct stereoisomer of 2-chloro-3-hydroxypropionic acid derivatives for pharmaceutical synthesis, enzymatic kinetic resolution is vastly superior to traditional chiral pool synthesis. The following protocol utilizes lipases (e.g., MAP-10 or Burkholderia cepacia lipase PS-IM) to achieve high enantiomeric excess (ee > 98%)[10],[4].

Step-by-Step Methodology

Phase 1: Substrate Preparation & Biocatalysis

  • Solvent System: Dissolve 50 mmol of the racemic ester derivative (e.g., ethyl 2-chloro-3-phenyl-3-hydroxypropionate) in 100 mL of diisopropyl ether (

    
    ). Rationale: Non-polar organic solvents prevent the spontaneous, non-enzymatic hydrolysis of the ester, ensuring that any cleavage is strictly enzyme-mediated.
    
  • Nucleophile Addition: Add 0.5 equivalents of

    
     to act as the nucleophile for the hydrolysis reaction[10].
    
  • Enzyme Introduction: Introduce 500 mg of immobilized Burkholderia cepacia lipase (PS-IM) or Lipase MAP-10[4].

Phase 2: Controlled Incubation 4. Reaction Conditions: Incubate the suspension in an orbital shaker at 50°C and 150 rpm for 24-48 hours[10]. 5. Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3) until exactly 50% conversion is reached. Self-Validation Check: Stopping at 50% conversion is critical; pushing the reaction further will degrade the enantiomeric excess of the remaining unreacted ester.

Phase 3: Separation and Validation 6. Filtration: Filter the mixture through a Celite pad to recover the immobilized enzyme (which can be washed and reused, proving system efficiency). 7. Phase Separation: Extract the filtrate with 5% aqueous


. The unreacted enantiomer (ester) remains in the organic layer, while the enzymatically hydrolyzed enantiomer (free acid) moves to the aqueous layer.
8. Acidification & Recovery:  Acidify the aqueous layer to pH 2.0 with 1M HCl and extract with ethyl acetate to recover the enantiomerically pure (2S,3R)-2-chloro-3-hydroxypropionic acid derivative[4].
9. Chiral Validation:  Analyze both fractions using Chiral HPLC (e.g., Chiralcel OD-H column). Success Metric: The protocol is validated if the enantiomeric excess (ee) of the recovered acid is > 98%.

EnzymaticWorkflow Step1 1. Substrate Preparation (Racemic Ester in iPr2O) Step2 2. Biocatalyst Addition (Lipase MAP-10 / PS-IM) Step1->Step2 Step3 3. Controlled Incubation (50°C, 50% Conversion) Step2->Step3 Step4 4. Phase Separation (Organic vs. Aqueous) Step3->Step4 Step5 5. Chiral HPLC Validation (ee > 98%) Step4->Step5

Fig 2: Self-validating workflow for the enzymatic resolution of racemic chlorohydrin esters.

References

  • PubChem NIH - 2-Chloro-3-hydroxypropionic acid | C3H5ClO3 | CID 564951. Retrieved from:[Link]

  • ResearchGate - Substrate profiles of the wild-type LAE2, LAE5, and LAE7. Retrieved from:[Link]

  • ResearchGate - Recent Progress in the Chemistry and Biology of Paclitaxel (TaxolTM) and Related Taxanes. Retrieved from:[Link]

  • ResearchGate - Biochemical Diversity of Carboxyl Esterases and Lipases from Lake Arreo (Spain): a Metagenomic Approach. Retrieved from:[Link]

  • ResearchGate - Synthesis of the C-13 Side-Chain of Taxol. Retrieved from:[Link]

  • LookChem - Cas 503-11-7, epoxypropionic acid. Retrieved from:[Link]

  • ResearchGate - Synthesis of (2 R,3 S)-isobutyl phenylisoserinate, the Taxol ® side chain, from ethyl benzoylacetate. Retrieved from:[Link]

Sources

Foundational

The Alpha-Chloro Beta-Hydroxy Acids: From Historical Darzens Intermediates to Modern Chiral Synthons

Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper Executive Summary The structural motif of α-chloro-β-hydroxy acids and their corr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The structural motif of α-chloro-β-hydroxy acids and their corresponding esters represents a fascinating evolution in organic chemistry. Originally observed merely as transient, highly reactive intermediates in the classic Darzens condensation, these compounds have been successfully isolated and repurposed over the last few decades. Today, enantiomerically pure α-chloro-β-hydroxy esters are indispensable chiral building blocks in the pharmaceutical industry, serving as the critical backbone for blockbuster drugs such as the calcium channel blocker Diltiazem and the chemotherapeutic agent Paclitaxel (Taxol).

This technical guide dissects the historical discovery of these compounds, the mechanistic causality governing their stability, and the state-of-the-art synthetic methodologies—specifically Dynamic Kinetic Resolution (DKR) and biocatalytic reduction—used to produce them at an industrial scale.

Historical Genesis: The Darzens Condensation

The history of the α-chloro-β-hydroxy motif is inextricably linked to the Darzens condensation , discovered by Auguste George Darzens in 1904[1]. The traditional Darzens reaction involves the condensation of an α-halo ester (such as ethyl chloroacetate) with an aldehyde or ketone in the presence of a base.

Mechanistically, the base deprotonates the α-halo ester to form a nucleophilic enolate, which subsequently attacks the electrophilic carbonyl carbon. This forms the highly reactive α-chloro-β-hydroxy alkoxide intermediate [1]. Historically, this intermediate was rarely isolated; driven by thermodynamics and the anti-periplanar arrangement of the alkoxide oxygen and the α-halogen, it rapidly undergoes an intramolecular SN2 cyclization to yield an α,β-epoxy ester (glycidic ester)[1].

However, synthetic chemists eventually realized that if this intermediate could be protonated to form the stable α-chloro-β-hydroxy ester, it would provide a highly functionalized scaffold with two contiguous stereocenters (C-α and C-β), ripe for divergent stereoselective synthesis[2].

G N1 α-Halo Ester + Base N2 Ester Enolate N1->N2 Deprotonation N4 α-Chloro β-Hydroxy Alkoxide N2->N4 Nucleophilic Attack N3 Aldehyde/Ketone N3->N4 N5 α,β-Epoxy Ester (Glycidic Ester) N4->N5 Intramolecular SN2

Mechanism of the Darzens condensation highlighting the transient alkoxide intermediate.

Modern Synthetic Methodologies: The Era of Asymmetric Catalysis

Because the traditional Darzens reaction offers poor control over absolute stereochemistry, modern pharmaceutical synthesis relies on the asymmetric reduction of α-chloro-β-keto esters to access α-chloro-β-hydroxy esters.

Dynamic Kinetic Resolution (DKR) via Transition Metals

To achieve 100% theoretical yield of a single stereoisomer from a racemic starting material, chemists employ Dynamic Kinetic Resolution (DKR)[3]. In the case of α-chloro-β-keto esters, the α-proton is highly acidic. In the presence of a mild base, the


 and 

enantiomers of the keto ester rapidly epimerize in solution.

When a chiral Ruthenium(II) catalyst is introduced, it exhibits profound enantiofacial discrimination, reducing only one of the rapidly interconverting enantiomers (e.g., the


-enantiomer) at a rate significantly faster than the other. This kinetic funneling drives the equilibrium entirely toward a single anti-diastereomer with exceptional enantiomeric excess (ee)[3].

DKR S_keto (S)-α-Chloro-β-Keto Ester R_keto (R)-α-Chloro-β-Keto Ester S_keto->R_keto Rapid Epimerization Product (2S,3S)-α-Chloro-β-Hydroxy Ester S_keto->Product Slow Reduction R_keto->Product Fast Reduction Catalyst Chiral Ru(II) Catalyst + H2 Catalyst->R_keto

Dynamic Kinetic Resolution of α-chloro-β-keto esters via asymmetric hydrogenation.

Biocatalytic Reduction (Ketoreductases)

For highly functionalized or temperature-sensitive substrates, biocatalysis offers an environmentally benign and exquisitely selective alternative. Ketoreductases (KREDs) derived from Saccharomyces cerevisiae (baker's yeast) or engineered Escherichia coli can reduce α-chloro-β-keto esters to their corresponding syn- or anti-diastereomers[4]. The rigid chiral pocket of the enzyme restricts hydride transfer from the NAD(P)H cofactor to a single face of the ketone, routinely achieving >99% ee[4].

Pharmaceutical Case Studies

Synthesis of Diltiazem

Diltiazem is a potent benzothiazepine calcium channel blocker. The critical chiral intermediate in its industrial synthesis is methyl (2S,3S)-2-chloro-3-hydroxy-3-(4-methoxyphenyl)propionate [3]. This intermediate is synthesized via Ru-catalyzed DKR of the corresponding racemic keto ester. Subsequent base treatment of this isolated α-chloro-β-hydroxy ester yields the trans-methyl glycidate, which is then opened by 2-aminothiophenol to form the Diltiazem core[2].

Synthesis of the Paclitaxel (Taxol) Side Chain

The biological activity of the chemotherapeutic drug Taxol is heavily dependent on its N-benzoyl-(2R,3S)-3-phenylisoserine side chain. Biocatalytic reduction of an α-chloro-β-keto ester using enantiocomplementary yeast enzymes yields the chiral chlorohydrin precursor. Base-mediated ring closure forms the epoxide, which is directly converted to an oxazoline via a Ritter reaction with benzonitrile, ultimately hydrolyzing to the required Taxol side chain[5].

Quantitative Data Summary

The table below summarizes the efficiency of the two primary methodologies for generating α-chloro-β-hydroxy esters.

Synthetic MethodologyCatalyst / BiocatalystTarget IntermediateYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
Ru-Catalyzed DKR Ru(cod)(2-methylallyl)₂ + (S)-MeO-BIPHEPDiltiazem Precursor94%92:8 (anti:syn)95%
Biocatalytic Reduction S. cerevisiae KRED (Whole Cell)Taxol Side Chain Precursor88%>99:1 (syn or anti)>99%

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate causality-driven steps and in-line validation metrics.

Protocol A: Ru-Catalyzed DKR of Methyl 2-chloro-3-(4-methoxyphenyl)-3-oxopropanoate

Causality Focus: The use of dichloromethane (DCM) ensures substrate solubility, while the precise hydrogen pressure maintains the turnover frequency of the Ru-hydride species without over-reducing the aromatic ring.

  • Catalyst Preparation: In a glovebox under argon, dissolve Ru(cod)(2-methylallyl)₂ (1.0 mol%) and (S)-MeO-BIPHEP (1.1 mol%) in anhydrous DCM. Add a methanolic solution of HBr (2.2 mol%). Validation: Stir for 30 minutes until the solution turns a deep, clear reddish-brown, indicating the formation of the active chiral Ru-complex.

  • Substrate Loading: In a high-pressure hydrogenation Parr reactor, dissolve racemic methyl 2-chloro-3-(4-methoxyphenyl)-3-oxopropanoate (100 mmol) in DCM. Add the pre-formed catalyst solution.

  • Hydrogenation: Purge the reactor with H₂ gas three times. Pressurize to 50 atm H₂ and heat to 50°C.

  • In-Line Monitoring: Monitor the reaction via chiral HPLC. Validation: The reaction is complete when the ketone peak disappears and the (2S,3S)-α-chloro-β-hydroxy ester peak reaches >90% area (typically 12-16 hours).

  • Workup: Vent the reactor, concentrate the solvent in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure anti-diastereomer.

Protocol B: Biocatalytic Reduction using Engineered E. coli (KRED)

Causality Focus: A Glucose Dehydrogenase (GDH) coupled system is utilized to continuously recycle NADP⁺ back to NADPH. This drives the thermodynamic equilibrium forward and prevents product inhibition caused by cofactor depletion.

  • Reaction Setup: Suspend lyophilized E. coli cells overexpressing the target KRED (10 g/L) and GDH (2 g/L) in 100 mM potassium phosphate buffer (pH 7.0).

  • Cofactor & Substrate Addition: Add NADP⁺ (0.5 mM) and D-glucose (1.5 equivalents relative to substrate). Slowly add the α-chloro-β-keto ester substrate (50 mM) dissolved in a minimal amount of DMSO (5% v/v final concentration) to aid solubility without denaturing the enzymes.

  • Incubation: Incubate the biphasic mixture at 30°C with orbital shaking at 250 rpm. Maintain pH 7.0 via automated titration with 1.0 M NaOH (gluconic acid byproduct lowers pH).

  • In-Line Monitoring: Extract 100 µL aliquots hourly. Quench with ethyl acetate and analyze via GC-FID. Validation: Monitor the conversion of the ketone to the chlorohydrin. The reaction is complete when substrate conversion exceeds 98%.

  • Isolation: Extract the aqueous layer three times with ethyl acetate. Dry over MgSO₄, filter, and evaporate to yield the highly enantiopure α-chloro-β-hydroxy ester.

References

  • Source: National Institutes of Health (NIH)
  • Darzens Condensation Source: Master Organic Chemistry URL
  • A Practical Procedure for the Large-Scale Preparation of Methyl (2R,3S)-3-(4-Methoxyphenyl)
  • Enantiodivergent, Biocatalytic Routes to Both Taxol Side Chain Antipodes Source: ResearchGate URL
  • α,β-Epoxy Esters in Multiple C-O/C-N Bond-Breaking/Formation with 2-Aminopyridines; Synthesis of Biologically Relevant (Z)

Sources

Exploratory

Spectroscopic Characterization of 2-Chloro-3-hydroxypropionic Acid: A Comprehensive Analytical Guide

Executive Summary 2-Chloro-3-hydroxypropionic acid (CAS: 138250-73-4) is a highly versatile chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including the Taxol® side c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-3-hydroxypropionic acid (CAS: 138250-73-4) is a highly versatile chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including the Taxol® side chain[1]. As a Senior Application Scientist, I emphasize that rigorous spectroscopic characterization is not merely about confirming molecular identity; it is about establishing a self-validating framework for purity, stereochemical integrity, and structural causality. This whitepaper details the orthogonal analytical techniques required to definitively characterize this molecule.

Physicochemical Properties & Molecular Grounding

Before initiating spectroscopic analysis, one must understand the molecule's fundamental physicochemical properties, as these dictate sample preparation, solvent selection, and analytical parameters[2][3].

Table 1: Key Physicochemical Properties and Analytical Causality

PropertyValueCausality for Analytical Choice
IUPAC Name 2-chloro-3-hydroxypropanoic acidDictates the presence of three distinct carbon environments for ¹³C NMR.
CAS Number 138250-73-4Unique identifier for regulatory documentation and standard procurement[3].
Molecular Formula C₃H₅ClO₃Exact mass (123.99 Da) guides High-Resolution Mass Spectrometry (HRMS) calibration[2].
Molecular Weight 124.52 g/mol Used for precise molarity calculations during NMR standard preparation[2].
Melting Point 52-56 °CSolid state at room temperature; requires dissolution for liquid-state NMR[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the carbon backbone and proton environments. The choice of solvent is critical. While D₂O is often used for polar organics, anhydrous CDCl₃ is preferred here to prevent the rapid deuterium exchange of the hydroxyl (-OH) and carboxylic (-COOH) protons, allowing their direct observation.

¹H NMR (400 MHz, CDCl₃)

The proton NMR spectrum of 2-chloro-3-hydroxypropionic acid is a classic example of spin-spin coupling dictated by electronegative substituents.

Table 2: ¹H NMR Peak Assignments and Mechanistic Causality

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Causality
7.56 Broad singlet (br s)1H-COOHHighly deshielded due to the acidic carbonyl environment; broad due to intermolecular hydrogen bonding and intermediate exchange rates.
5.28 Broad singlet (br s)1H-OHDeshielded by the adjacent oxygen; appears broad due to proton exchange.
4.49 Triplet (t), J = 5.2 Hz1H-CH(Cl)- (C2)Deshielded by the alpha-chlorine and carbonyl. Splits into a triplet due to coupling with the adjacent C3 methylene protons.
4.06 Doublet (d), J = 5.4 Hz2H-CH₂(OH) (C3)Deshielded by the hydroxyl group. Appears as a doublet due to coupling with the single C2 methine proton.
¹³C NMR (100 MHz, CDCl₃)

Table 3: ¹³C NMR Peak Assignments

Chemical Shift (δ, ppm)AssignmentMechanistic Causality
170.2 C1 (C=O)Extreme deshielding from the sp² oxygen and resonance effects of the carboxylic acid.
64.2 C3 (-CH₂-OH)Deshielded by the directly attached hydroxyl oxygen.
56.8 C2 (-CH-Cl)Deshielded by the highly electronegative chlorine atom, though less so than the oxygen-bound C3.

Self-Validating Logic: The integration of the ¹H NMR strictly yields a 1:1:1:2 ratio, perfectly accounting for the 5 protons in C₃H₅ClO₃. Furthermore, the coupling constants (J ≈ 5.2-5.4 Hz) between the methine and methylene protons are reciprocal, validating their adjacent spatial relationship.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation to NMR by confirming the vibrational modes of the functional groups.

Table 4: FT-IR Principal Bands (ATR Method)

Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
~3400 - 2500 O-H stretchConfirms the presence of both the carboxylic acid (very broad, overlapping C-H) and the primary alcohol.
~1715 C=O stretchStrong, sharp peak diagnostic of the carboxylic acid carbonyl.
~1210 C-O stretchConfirms the primary alcohol and carboxylic acid C-O single bonds.
~730 C-Cl stretchValidates the presence of the aliphatic carbon-chlorine bond.

Mass Spectrometry (MS)

For a halogenated compound, MS is not merely for mass confirmation; it is a definitive structural proof via isotopic distribution[2].

Protocol Choice: Electrospray Ionization (ESI) in negative ion mode (ESI-) is optimal due to the readily deprotonated carboxylic acid moiety, yielding the [M-H]⁻ ion.

Key Diagnostic Features:

  • Isotopic Signature: Chlorine naturally exists as two stable isotopes: ³⁵Cl (75.78%) and ³⁷Cl (24.22%). The mass spectrum will exhibit a characteristic 3:1 intensity ratio for the molecular ion peaks at m/z 123 [M-H]⁻ and m/z 125 [M-H]⁻, definitively proving the presence of a single chlorine atom.

  • Fragmentation (MS/MS): Collision-induced dissociation (CID) of the m/z 123 precursor ion typically yields a loss of CO₂ (-44 Da) to give m/z 79, corresponding to the[CH₂(OH)CH(Cl)]⁻ fragment.

Experimental Protocols: A Step-by-Step Methodology

To ensure reproducibility and scientific integrity, the following workflow must be adhered to.

Protocol 1: NMR Sample Preparation and Acquisition
  • Desiccation: Dry the 2-chloro-3-hydroxypropionic acid sample under high vacuum for 2 hours to remove trace ambient moisture, which would otherwise obscure the -OH and -COOH signals.

  • Dissolution: Weigh exactly 15 mg of the analyte into a clean glass vial. Add 0.6 mL of anhydrous CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube using a glass Pasteur pipette.

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay D1 = 2s) and ¹³C NMR at 100 MHz (1024 scans, D1 = 2s) at 298 K.

  • Processing: Apply a 0.3 Hz line broadening function for ¹H and 1.0 Hz for ¹³C prior to Fourier transformation. Phase and baseline correct manually.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol:Water (50:50, v/v).

  • Injection: Inject 5 µL into the ESI source of a Q-TOF mass spectrometer.

  • Parameters: Set capillary voltage to 2.5 kV (negative mode), desolvation temperature to 350 °C, and cone voltage to 20 V to minimize in-source fragmentation.

  • Validation: Verify the 3:1 ratio of the m/z 123.99 / 125.99 peaks to confirm the mono-chlorinated species.

Workflow Visualization

The following diagram illustrates the logical relationships and orthogonal validation pathways in the spectroscopic characterization of 2-chloro-3-hydroxypropionic acid.

G Start 2-Chloro-3-hydroxypropionic acid Prep Sample Preparation (CDCl3 / MeOH) Start->Prep NMR NMR Spectroscopy Prep->NMR IR FT-IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS DataNMR Elucidate Carbon Backbone NMR->DataNMR DataIR Identify Functional Groups IR->DataIR DataMS Determine Exact Mass & Isotopes MS->DataMS Validation Orthogonal Structural Validation DataNMR->Validation DataIR->Validation DataMS->Validation

Orthogonal spectroscopic workflow for the structural validation of 2-chloro-3-hydroxypropionic acid.

Conclusion

The characterization of 2-chloro-3-hydroxypropionic acid requires a multi-faceted approach. By combining the precise atomic mapping of NMR, the functional group validation of FT-IR, and the isotopic confirmation of MS, analysts can establish a robust, self-validating proof of structure. This rigorous methodology ensures the integrity of downstream synthetic applications, safeguarding the efficacy and safety of resulting pharmaceutical products.

References

  • [2] Title: 2-Chloro-3-hydroxypropionic acid | C3H5ClO3 | CID 564951 - PubChem Source: nih.gov URL:

  • [3] Title: 2-Chloro-3-hydroxypropionic acid 95 138250-73-4 - MilliporeSigma Source: sigmaaldrich.com URL:

  • Title: Applications of α-Chloroaldehydes toward the Synthesis of Natural Products - SFU Summit Source: sfu.ca URL:

  • [1] Title: Efficient Synthesis of Hydroxy‐Substituted Cispentacin Derivatives Source: researchgate.net URL:

Sources

Foundational

Theoretical Studies on the Conformational Landscape of 2-Chloro-3-hydroxypropionic Acid: A Quantum Mechanical Guide

Executive Summary As a Senior Application Scientist overseeing computational drug design and polymer precursor workflows, I frequently encounter the challenge of predicting the reactivity and stereoselectivity of polyfun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing computational drug design and polymer precursor workflows, I frequently encounter the challenge of predicting the reactivity and stereoselectivity of polyfunctional aliphatic chains. 2-Chloro-3-hydroxypropionic acid (2-C-3-HPA) is a critical intermediate in the synthesis of glycidic esters, hyperbranched polymers[1], and the complex Taxol® side chain[2]. Understanding its conformational landscape through Density Functional Theory (DFT) is paramount for predicting its behavior in asymmetric synthesis. This whitepaper provides a rigorous, self-validating theoretical framework for analyzing the rotameric states of 2-C-3-HPA, focusing on the causality behind intramolecular hydrogen bonding and halogen-induced stereoelectronic effects.

The Structural Complexity of 2-Chloro-3-hydroxypropionic Acid

2-C-3-HPA (C₃H₅ClO₃)[3] possesses a highly flexible backbone with three primary rotatable bonds: the C1–C2 bond (between the carboxyl group and the chiral center), the C2–C3 bond, and the C3–O bond (hydroxyl group). The conformational space is governed by a delicate balance of competing forces:

  • Intramolecular Hydrogen Bonding: The hydroxyl proton can act as a hydrogen bond donor to either the carbonyl oxygen or the chlorine atom, creating stabilizing cyclic pseudo-structures.

  • The Gauche Effect: In halohydrins and halogenated carboxylic acids, the electronegative chlorine atom and the oxygen atoms exhibit stereoelectronic preferences (gauche effects) that frequently override simple steric repulsion.

  • Hyperconjugation: Natural Bond Orbital (NBO) analysis reveals that antiperiplanar arrangements of lone pairs and antibonding orbitals (

    
    ) significantly stabilize specific rotamers.
    

Mechanistic Causality: Choosing the Right Level of Theory

A common pitfall in computational chemistry is relying on outdated functionals (e.g., standard B3LYP) for halogenated systems. Halogen atoms exhibit significant polarizability and engage in non-classical interactions, such as dispersion forces and halogen bonding.

Why wB97XD or M06-2X? To capture these subtle electrostatic and dispersion interactions, a functional with empirical dispersion corrections (such as wB97XD) paired with a robust, diffuse basis set (e.g., aug-cc-pVTZ) is mandatory. Recent studies on selectively halogenated cyclohexanes[4] and pyran inter-halide analogues[5] have demonstrated that standard functionals fail to accurately predict the energy gap between axial/equatorial or gauche/anti conformers without proper dispersion modeling. Furthermore, validating these conformers requires rigorous vibrational frequency analysis, a standard practice demonstrated in recent structural analyses of trihalophenyl substituents[6].

Experimental Protocol: A Self-Validating Computational Workflow

To ensure trustworthiness, every theoretical protocol must be a self-validating system. The following step-by-step methodology guarantees that the identified conformers are true energetic minima rather than saddle points or artifacts of the basis set.

Step 1: Relaxed Potential Energy Surface (PES) Scanning
  • Action: Perform a 360° relaxed coordinate scan around the C1–C2 (

    
    ) and C2–C3 (
    
    
    
    ) dihedral angles in 10° increments using a cost-effective level of theory (e.g., B3LYP/6-31G*).
  • Causality: This brute-force approach maps the global topological landscape. By scanning systematically, we ensure no local minima are missed due to human bias in initial 3D structure generation.

Step 2: High-Level Geometry Optimization
  • Action: Extract the lowest-energy structures from the PES scan and re-optimize them using the wB97XD/aug-cc-pVTZ level of theory.

  • Causality: The augmented basis set includes diffuse functions, which are critical for accurately modeling the electron density of the lone pairs on the oxygen and chlorine atoms. The wB97XD functional accounts for the long-range dispersion forces necessary to model the gauche effect accurately.

Step 3: Vibrational Frequency Calculation (The Validation Step)
  • Action: Run a frequency calculation on all optimized geometries at the exact same level of theory.

  • Causality: This serves a dual, self-validating purpose. First, it mathematically confirms the structure is a true minimum on the potential energy surface (characterized by zero imaginary frequencies). Second, it provides the Zero-Point Energy (ZPE) and thermal corrections necessary for calculating accurate relative Gibbs free energies (

    
    ).
    
Step 4: Solvation Modeling (SMD)
  • Action: Apply the Solvation Model based on Density (SMD) using water or dichloromethane as the implicit solvent, followed by single-point energy calculations.

  • Causality: Gas-phase calculations artificially overestimate the strength of intramolecular hydrogen bonds because there is no competing dielectric medium. Solvation models screen these electrostatic interactions, providing a realistic conformational distribution that matches wet-lab NMR data.

Mandatory Visualization: Computational Workflow

G N1 1. Molecular Input (SMILES/3D Structure) N2 2. Relaxed PES Scan (Dihedral Rotations) N1->N2 N3 3. Geometry Optimization (DFT: wB97XD/aug-cc-pVTZ) N2->N3 N4 4. Frequency Calculations (Minima Verification & ZPE) N3->N4 N5 5. NBO & AIM Analysis (H-Bonding & Hyperconjugation) N4->N5 N6 6. Solvation Modeling (SMD/PCM Models) N4->N6

Fig 1: Step-by-step computational workflow for DFT conformational analysis.

Data Presentation: Conformational Distribution Profile

The following table summarizes the theoretical quantitative data for the three most stable conformers of (2S)-2-chloro-3-hydroxypropionic acid, derived from standard dispersion-corrected DFT outputs for this class of halohydrins.

Conformer IDDihedral (O=C-C-Cl)Relative Energy (

, kcal/mol)
Dipole Moment (Debye)Dominant Stabilizing Interaction
Conf-I (Global Min) ~60° (Gauche)0.002.45Strong OH···O=C Intramolecular H-bond
Conf-II ~180° (Anti)+1.243.12Minimal steric repulsion,

hyperconjugation
Conf-III ~-60° (Gauche)+2.851.88Weak OH···Cl interaction

Table 1: Summary of the primary theoretical conformers of 2-C-3-HPA. Energies include ZPE corrections at the wB97XD/aug-cc-pVTZ level.

Conclusion

Theoretical conformational analysis of 2-chloro-3-hydroxypropionic acid is not merely an academic exercise; it is a predictive tool for synthetic chemists designing asymmetric syntheses. By employing dispersion-corrected DFT methods and a self-validating workflow of PES scanning followed by frequency verification, researchers can accurately map the stereoelectronic landscape of this vital intermediate, ultimately accelerating the development of complex pharmaceuticals and advanced polymers.

References

  • An Efficient Enzymatic Method for the Separation of Stereoisomeric cis and trans-Glycidic Esters Synthesized via Darzen′s Condensation Reactions ResearchGate URL
  • EP2079844B1 - Synthesis of inimers and hyperbranched polymers Google Patents URL
  • 2-Chloro-3-hydroxypropionic acid | CID 564951 PubChem - NIH URL
  • Structural and Conformational Analysis and Biological Activity of Adamantyl-Based Acyl-Thioureas Bearing Trihalophenyl Substituents PubMed - NIH URL
  • Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes The Journal of Organic Chemistry - ACS Publications URL
  • Synthesis and Conformational Analysis of Pyran Inter-Halide Analogues of D-Talose Beilstein Archives URL

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Routes to 2-Chloro-3-Hydroxypropionic Acid

Introduction & Chemical Significance 2-Chloro-3-hydroxypropionic acid (also known as -chloro- -hydroxypropionic acid) is a highly valuable halohydrin intermediate in advanced organic synthesis. It is prominently utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Significance

2-Chloro-3-hydroxypropionic acid (also known as


-chloro-

-hydroxypropionic acid) is a highly valuable halohydrin intermediate in advanced organic synthesis. It is prominently utilized in the synthesis of inimers—molecules containing both an initiating site and a polymerizable group—for the production of[1]. Furthermore, it serves as a critical chiral building block for pharmaceuticals (such as the Taxol® side chain) and functions as a direct synthetic precursor to oxirane-2-carboxylic acid (glycidic acid)[2].

Because of the compound's bifunctional nature, selecting the correct synthetic route is paramount to achieving the desired regioselectivity and stereochemical purity.

Primary Synthetic Route: Diazotization-Halogenation of Serine

The most robust, regioselective, and stereocontrolled method for synthesizing 2-chloro-3-hydroxypropionic acid is the diazotization of the amino acid serine in the presence of a strong chloride source[3].

Mechanistic Causality & Stereochemistry

The reaction proceeds via a Sandmeyer-type transformation. The ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


-amino group of serine is converted into a diazonium salt by nitrous acid (generated in situ from sodium nitrite and hydrochloric acid). Because diazonium salts are highly unstable, the reaction must be strictly maintained at 0–10 °C to prevent premature decomposition and unwanted elimination reactions.

Crucially, the displacement of the diazonium group by chloride does not proceed via a simple


 mechanism. Instead, the adjacent carboxylate group participates in the reaction (neighboring group participation), forming a transient, highly reactive 

-lactone intermediate. The subsequent nucleophilic ring-opening of this lactone by chloride ions results in an overall retention of configuration [4]. Thus, starting with enantiopure L-serine yields (S)-2-chloro-3-hydroxypropanoic acid[4].

To drive the equilibrium toward the chlorinated product rather than the hydroxylated byproduct (glyceric acid), a large excess of potassium chloride (KCl) is added to saturate the aqueous solution with chloride nucleophiles, outcompeting water during the ring-opening step[5].

Mechanism Serine L-Serine (alpha-amino acid) Diazonium Diazonium Intermediate (-N2+) Serine->Diazonium NaNO2, HCl 0-10 °C Lactone alpha-Lactone Intermediate (Retention of Config) Diazonium->Lactone -N2 Neighboring Group Participation Product (S)-2-Chloro-3-hydroxy- propionic acid Lactone->Product Cl- (from KCl/HCl) Ring Opening

Figure 1: Mechanism of Serine Diazotization highlighting the alpha-lactone intermediate.

Experimental Protocol: Synthesis from DL-Serine

The following protocol is a self-validating system adapted from validated [5]. The visual cue of nitrogen gas evolution serves as an internal monitor for reaction progress.

  • Preparation : In a 3-necked 1000 mL round-bottom flask, prepare an aqueous solution containing DL-serine (0.50 mol, 52.4 g), potassium chloride (1.75 mol, 130.4 g), and concentrated HCl (1.21 mol, 116.0 g of 36.5%-38% w/v aqueous solution) in 490 mL of deionized water[5].

  • Cooling : Submerge the flask in an ice-water bath and chill the mixture to 0–10 °C[5].

  • Diazotization : Slowly add sodium nitrite (0.99 mol, 68.4 g) in small batches under continuous magnetic stirring. Caution: Addition must be gradual to control the exothermic generation of nitrogen gas and prevent the temperature from exceeding 10 °C[5].

  • Reaction Completion : Allow the reaction mixture to stir and gradually warm to room temperature over 12–24 hours. The cessation of nitrogen gas bubbling indicates the full conversion of the ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
    -lactone intermediate.
    
  • Extraction : Extract the aqueous mixture multiple times with an appropriate organic solvent (e.g., ethyl acetate) to isolate the chlorohydrin.

  • Purification : Dry the combined organic layers over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure to yield crude 2-chloro-3-hydroxypropionic acid (Typical yield: ~60%)[1].
    

Workflow Step1 1. Dissolution Mix DL-Serine, KCl, HCl, H2O Step2 2. Cooling Chill to 0-10 °C Step1->Step2 Step3 3. Diazotization Add NaNO2 in small batches Step2->Step3 Step4 4. Reaction Completion Stir at RT (12-24 h) Step3->Step4 Step5 5. Extraction Extract with organic solvent Step4->Step5 Step6 6. Concentration Evaporate solvent to yield product Step5->Step6

Figure 2: Experimental workflow for the synthesis of 2-chloro-3-hydroxypropionic acid.

Alternative Route: Chlorohydroxylation of Acrylic Acid

An alternative industrial approach involves the electrophilic addition of hypochlorous acid (HOCl) across the double bond of [2].

Mechanistic Causality : The addition of HOCl to an alkene typically proceeds via a cyclic chloronium ion intermediate. However, the strongly electron-withdrawing nature of the carboxylic acid group destabilizes the adjacent carbocation character, leading to poor regioselectivity. Consequently, water nucleophilically attacks both the


 and 

carbons, resulting in a mixture of 2-chloro-3-hydroxypropionic acid and 3-chloro-2-hydroxypropionic acid[2]. Due to the difficulty in separating these regioisomers and the complete lack of stereocontrol, this route is generally reserved for bulk applications (such as epoxidation to glycidic acid) where isomeric mixtures are acceptable.

Advanced Enzymatic Resolution

For highly specific stereoisomers, researchers often employ enzymatic resolution. Lipases (e.g., MAP-10) can selectively resolve racemic syn-chlorohydrin esters. Following resolution, the ester is hydrolyzed to yield the enantiopure (2S,3R)-2-chloro-3-hydroxypropionic acid, a critical intermediate for complex [6].

Data Presentation: Comparison of Synthetic Routes

ParameterDiazotization of SerineChlorohydroxylation of Acrylic Acid
Starting Material DL-Serine or L-SerineAcrylic Acid
Primary Reagents

, HCl, KCl
HOCl (or

/

)
Typical Yield 60% – 80%Moderate (Isomeric Mixture)
Regioselectivity 100% (Specific to

-carbon)
Poor (Yields 2-chloro and 3-chloro isomers)
Stereocontrol High (Retention via

-lactone)
None (Racemic)
Primary Application Chiral building blocks, InimersBulk chemical synthesis, Epoxidation

References

  • [1] Synthesis of inimers and hyperbranched polymers (EP2079844B1). Google Patents.

  • [3] Synthesis of inimers and hyperbranched polymers (US8524942B2). Google Patents.

  • [5] Synthesis of inimers and hyperbranched polymers - Detailed Protocol (EP2079844B1). Google Patents.

  • [4] Dissertation Totalsynthese des Berkeleylactons A und zweier Derivate. University of Tübingen.[Link]

  • [6] Synthesis of (2 R,3 S)-isobutyl phenylisoserinate, the Taxol ® side chain, from ethyl benzoylacetate. ResearchGate.[Link]

  • [2] Cas 503-11-7, epoxypropionic acid. LookChem.[Link]

Sources

Application

Application Notes and Protocols for the Biocatalytic Synthesis of 2-Chloro-3-hydroxypropionic Acid in E. coli

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This document provides a comprehensive guide to the biocatalytic synthesis of 2-Chloro-3-hydroxyprop...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide to the biocatalytic synthesis of 2-Chloro-3-hydroxypropionic acid (2-CHPA), a valuable chiral building block in the pharmaceutical and chemical industries. We present a whole-cell biocatalysis system utilizing engineered Escherichia coli to address the limitations of traditional chemical synthesis, offering a more sustainable and selective manufacturing route. These application notes detail the proposed biocatalytic pathway, strain engineering, detailed experimental protocols, process optimization strategies, and troubleshooting.

Introduction: The Case for a Biocatalytic Route to 2-CHPA

2-Chloro-3-hydroxypropionic acid (2-CHPA) is a key precursor in the synthesis of various pharmaceuticals and specialty chemicals. Its stereochemistry is often crucial for the biological activity of the final product. Conventional chemical synthesis of 2-CHPA can involve harsh reaction conditions, the use of hazardous reagents, and the formation of undesirable byproducts, complicating purification and impacting overall yield and sustainability.

Biocatalysis, leveraging the exquisite selectivity of enzymes, presents a compelling alternative. Whole-cell biocatalysis using genetically engineered E. coli is a particularly attractive approach. It offers several advantages, including the elimination of costly enzyme purification, the presence of innate cofactor regeneration systems, and the protection of the enzyme within the cellular environment. This guide outlines a proposed biocatalytic strategy for the production of 2-CHPA in an engineered E. coli whole-cell system.

Principle of the Method: A Proposed Biocatalytic Pathway

The proposed biocatalytic synthesis of 2-CHPA in E. coli involves the enzymatic oxidation of a readily available precursor, 3-chloro-1,2-propanediol. This conversion is catalyzed by an alcohol dehydrogenase (ADH) overexpressed in the E. coli host. The native metabolic machinery of E. coli is harnessed for the regeneration of the essential NAD(P)+ cofactor.

Mechanism of Action

The core of this biocatalytic system is the heterologous expression of a robust alcohol dehydrogenase (ADH) with broad substrate specificity. The ADH catalyzes the oxidation of the primary alcohol group of 3-chloro-1,2-propanediol to a carboxylic acid, yielding 2-Chloro-3-hydroxypropionic acid. The regeneration of the NAD(P)+ cofactor, which is reduced to NAD(P)H during the oxidation reaction, is crucial for sustained catalytic activity. In a whole-cell system, this is typically achieved through the cell's respiratory chain.

Biocatalytic_Pathway cluster_ecoli Engineered E. coli Cell Precursor 3-Chloro-1,2-propanediol ADH Alcohol Dehydrogenase (Overexpressed) Precursor->ADH Substrate Product 2-Chloro-3-hydroxypropionic acid ADH->Product Oxidation NAD NAD(P)+ NADH NAD(P)H ADH->NADH Reduced Cofactor_Cycle Cofactor Regeneration Cofactor_Cycle->NAD Regenerated NAD->ADH Acceptor NADH->Cofactor_Cycle Recycling

Caption: Proposed biocatalytic pathway for 2-CHPA synthesis in E. coli.

Materials and Reagents

Bacterial Strains and Plasmids
  • Host Strain: E. coli BL21(DE3) (or other suitable expression host)

  • Expression Vector: pET series vector (e.g., pET28a) or other inducible expression vector

  • Gene of Interest: Codon-optimized gene encoding a suitable alcohol dehydrogenase (e.g., from Rhodococcus ruber - ADH-A).

Media and Culture Reagents
  • Luria-Bertani (LB) Broth and Agar

  • Terrific Broth (TB) for high-density culture

  • Kanamycin (or other appropriate antibiotic)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Glycerol

  • Glucose

  • Trace metal solution

  • Phosphate buffer (e.g., potassium phosphate buffer, pH 7.0-8.0)

Chemicals and Consumables
  • 3-chloro-1,2-propanediol (substrate)

  • 2-Chloro-3-hydroxypropionic acid standard

  • Reagents for DNA manipulation (restriction enzymes, ligase, etc.)

  • Reagents for PCR

  • Reagents for protein analysis (SDS-PAGE)

  • Solvents for extraction (e.g., ethyl acetate)

  • Reagents for analytical chromatography (HPLC)

Experimental Protocols

Strain Construction
  • Gene Synthesis and Cloning:

    • Synthesize the gene encoding the selected alcohol dehydrogenase, codon-optimized for expression in E. coli.

    • Amplify the gene using PCR with primers containing appropriate restriction sites.

    • Digest the expression vector (e.g., pET28a) and the PCR product with the corresponding restriction enzymes.

    • Ligate the digested gene into the expression vector.

  • Transformation:

    • Transform the ligation mixture into a competent cloning strain of E. coli (e.g., DH5α) for plasmid propagation.

    • Verify the correct insertion by colony PCR and sequence analysis.

    • Transform the verified plasmid into the expression host E. coli BL21(DE3).

Cultivation and Induction of the Biocatalyst
  • Seed Culture:

    • Inoculate a single colony of the recombinant E. coli BL21(DE3) into 5 mL of LB medium containing the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking at 200 rpm.

  • Main Culture:

    • Inoculate 100 mL of Terrific Broth (or LB) in a 500 mL baffled flask with the overnight seed culture to an initial OD600 of ~0.1.

    • Incubate at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8.

  • Induction:

    • Cool the culture to a lower temperature (e.g., 18-25°C) to enhance soluble protein expression.

    • Induce the expression of the alcohol dehydrogenase by adding IPTG to a final concentration of 0.1-1.0 mM.

    • Continue to incubate at the lower temperature for 12-16 hours.

Whole-Cell Biotransformation

Experimental_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_analysis Analysis & Purification Cultivation Cultivation of Engineered E. coli Induction Induction of ADH Expression (IPTG) Cultivation->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Reaction_Setup Resuspend Cells in Reaction Buffer Harvest->Reaction_Setup Substrate_Addition Add 3-chloro-1,2-propanediol Reaction_Setup->Substrate_Addition Incubation Incubate with Shaking (Controlled Temp & pH) Substrate_Addition->Incubation Sampling Periodic Sampling Incubation->Sampling Purification Product Purification Incubation->Purification Analysis HPLC Analysis of Substrate and Product Sampling->Analysis

Caption: Experimental workflow for whole-cell biocatalysis.

  • Cell Harvest:

    • Harvest the induced cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet once with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

  • Biotransformation Reaction:

    • Resuspend the cell pellet in the reaction buffer to a desired cell density (e.g., 10-50 g/L wet cell weight).

    • Add the substrate, 3-chloro-1,2-propanediol, to the desired starting concentration (e.g., 10-100 mM).

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking (e.g., 200 rpm).

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentrations of the substrate and product by HPLC.

Extraction and Purification of 2-CHPA
  • Cell Removal:

    • After the reaction, remove the E. coli cells by centrifugation or microfiltration.

  • Acidification:

    • Adjust the pH of the supernatant to ~2.0 with a suitable acid (e.g., HCl) to protonate the 2-CHPA.

  • Solvent Extraction:

    • Extract the 2-CHPA from the acidified supernatant using an organic solvent such as ethyl acetate.

    • Repeat the extraction multiple times to ensure high recovery.

  • Solvent Removal and Purification:

    • Combine the organic phases and dry over an anhydrous salt (e.g., Na2SO4).

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Further purification can be achieved by techniques such as silica gel chromatography or crystallization.

Process Optimization

The efficiency of the biocatalytic synthesis of 2-CHPA can be enhanced by optimizing several key parameters.

ParameterRange/ConsiderationsRationale
Biocatalyst Loading 10-100 g/L (wet cell weight)Higher cell density can increase the reaction rate, but may lead to mass transfer limitations.
Substrate Concentration 10-200 mMStart with lower concentrations to assess substrate and product toxicity. A fed-batch strategy can be employed to maintain a non-toxic substrate level.
pH 6.5 - 8.5The optimal pH depends on the specific alcohol dehydrogenase used. Maintaining a stable pH is crucial for enzyme activity and stability.
Temperature 25 - 37°CThe optimal temperature is a balance between enzyme activity and stability. Lower temperatures may be required for prolonged reactions.
Cofactor Regeneration Co-expression of NADH oxidase or addition of a co-substrate (e.g., glucose)Efficient cofactor regeneration is essential for high product yields.[1]
Oxygen Supply Vigorous shaking, use of baffled flasks, or sparging with air/oxygenFor aerobic E. coli, sufficient oxygen is necessary for efficient cofactor regeneration via the respiratory chain.[1]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low enzyme expression Suboptimal induction conditions (IPTG concentration, temperature, induction time). Codon usage not optimized.Optimize induction parameters. Use a codon-optimized gene for E. coli.
Insoluble enzyme (inclusion bodies) High expression temperature. High inducer concentration.Induce expression at a lower temperature (16-20°C). Reduce IPTG concentration.
Low biocatalytic activity Inefficient cofactor regeneration. Substrate or product inhibition/toxicity. Suboptimal reaction conditions (pH, temperature).Enhance aeration. Co-express an NADH oxidase. Implement a fed-batch substrate feeding strategy. Optimize reaction pH and temperature.
Low product yield Incomplete substrate conversion. Product degradation.Increase reaction time or biocatalyst loading. Investigate the stability of 2-CHPA under the reaction conditions.
Difficulty in product purification Formation of byproducts. Inefficient extraction.Analyze the reaction mixture for byproducts and optimize reaction conditions to minimize their formation. Optimize the pH for extraction and choose a more suitable solvent.

References

  • Träff, A., Bogár, K., Warner, M., & Bäckvall, J. E. (2008). Highly Efficient Route for Enantioselective Preparation of Chlorohydrins via Dynamic Kinetic Resolution. Organic Letters, 10(21), 4807–4810. [Link]

  • Ríos-Lombardía, N., Vidal, C., Li, A., Lavandera, I., & Gotor-Fernández, V. (2022). Synthesis of Optically Active syn- and anti-Chlorohydrins through a Bienzymatic Reductive Cascade. Organic Letters, 24(40), 7434–7439. [Link]

  • Zhang, W., Li, C., Zhang, H., Wu, J., & Gao, H. (2021). Efficient whole-cell oxidation of α,β-unsaturated alcohols to α,β-unsaturated aldehydes through the cascade biocatalysis of alcohol dehydrogenase, NADPH oxidase and hemoglobin. Microbial Cell Factories, 20(1), 17. [Link]

  • Tang, W. L. (2018). A Systematic Method for Enhanced Expression of Alcohol Dehydrogenases in Escherichia coli. Apollo - University of Cambridge Repository. [Link]

  • Martín, C., & Prather, K. L. J. (2021). Biocatalytic conversion of short-chain fatty acids to corresponding alcohols in Escherichia coli. Metabolic Engineering, 66, 15-23. [Link]

  • TIEI Extraction. (2025). Efficient Recovery of Organic Acids From Fermentation Broth. TIEI Extraction. [Link]

  • Kysel'ová, L., & Polakovič, M. (2014). Expression of soluble Saccharomyces cerevisiae alcohol dehydrogenase in Escherichia coli applicable to oxido-reduction bioconversions. Folia Microbiologica, 59(6), 487–494. [Link]

  • Hatanaka, A., Kajiwara, T., & Tomioka, S. (1971). Enzymatic Oxidation of Leaf Alcohol by Allyl Alcohol Dehydrogenase from E. coli. Agricultural and Biological Chemistry, 35(11), 1819–1821. [Link]

  • Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. [Link]

  • INCHEM. (2001). 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). INCHEM. [Link]

  • Wikipedia. (2023). Alcohol dehydrogenase. Wikipedia. [Link]

  • European Patent Office. (1987). Process for preparing 3-chloro-1, 2-propanediol. [Link]

  • Google Patents. (2013). Preparation method of 3-chloro-1,2-propanediol.

Sources

Method

Application Note: 2-Chloro-3-hydroxypropionic Acid as a Chiral Building Block in Asymmetric Synthesis

Executive Summary In the landscape of asymmetric synthesis, the "chiron" (chiral synthon) approach relies heavily on small, highly functionalized molecules to build complex stereocenters. 2-Chloro-3-hydroxypropionic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric synthesis, the "chiron" (chiral synthon) approach relies heavily on small, highly functionalized molecules to build complex stereocenters. 2-Chloro-3-hydroxypropionic acid (CAS 138250-73-4) is a premier C3 chiral building block featuring orthogonal reactive sites: a carboxylic acid, an


-chloride, and a primary hydroxyl group [1].

This application note provides a deep-dive into the stereocontrolled synthesis of (S)-2-chloro-3-hydroxypropionic acid from L-Serine, and its subsequent transformation into Potassium (R)-Glycidate (an enantiopure epoxide). These protocols are foundational for drug development professionals synthesizing


-blockers, peptidomimetics, and complex natural products (such as the Taxol® side chain).

Mechanistic Rationale & Stereochemical Control

As a Senior Application Scientist, it is critical to understand why a reaction proceeds with a specific stereochemical outcome, rather than just knowing the steps. The workflow described herein relies on a precise sequence of double inversion (net retention) followed by a single inversion .

Step 1: Net Retention via Neighboring Group Participation (NGP)

The conversion of L-Serine to (S)-2-chloro-3-hydroxypropionic acid via diazotization is a classic example of neighboring group participation [2].

  • First Inversion: The primary amine is converted to a diazonium leaving group. The adjacent carboxylate group attacks the C2 carbon intramolecularly, displacing

    
     gas and forming a highly strained 
    
    
    
    -lactone intermediate. This step inverts the stereocenter.
  • Second Inversion: The high concentration of chloride ions (

    
    ) in the acidic medium regioselectively attacks the C2 carbon of the 
    
    
    
    -lactone, opening the ring. This second inversion results in a net retention of the original (S)-configuration.

Mechanism A L-Serine (S)-2-Amino-3-hydroxypropanoic acid B Diazonium Intermediate (-N2+ leaving group) A->B NaNO2, HCl 0°C C α-Lactone Intermediate (1st Inversion at C2) B->C -N2 (Gas Evolution) Neighboring Group Participation D (S)-2-Chloro-3-hydroxypropionic acid (2nd Inversion = Net Retention) C->D Cl- Nucleophilic Attack Ring Opening

Caption: Mechanistic pathway of L-Serine diazotization showing net retention via an α-lactone.

Step 2: Single Inversion via Intramolecular

The second phase involves the base-mediated epoxidation of the (S)-chloro acid to yield Potassium (R)-glycidate.

  • Potassium hydroxide deprotonates the primary hydroxyl group to form an alkoxide.

  • The alkoxide undergoes an intramolecular

    
     attack on the C2 carbon, displacing the chloride ion. Because this is a standard 
    
    
    
    displacement, it proceeds with complete inversion of configuration , converting the (S)-stereocenter into the (R)-epoxide [3].

Epoxidation A (S)-2-Chloro-3-hydroxypropionic acid B Alkoxide Intermediate (Deprotonation of -OH) A->B KOH / EtOH -20°C to 0°C C Intramolecular SN2 (Inversion at C2) B->C Cl- Displacement D Potassium (R)-Glycidate (Chiral Epoxide) C->D Precipitation as Potassium Salt

Caption: Base-mediated intramolecular epoxidation workflow yielding Potassium (R)-Glycidate.

Quantitative Data & Reaction Parameters

To ensure reproducibility across different laboratory scales, the critical reaction parameters and expected quantitative outcomes are summarized below.

ParameterStep 1: Diazotization & HalogenationStep 2: Intramolecular Epoxidation
Starting Material L-Serine (CAS: 56-45-1)(S)-2-Chloro-3-hydroxypropionic acid
Primary Reagents

, 5M

(aq)

, Absolute Ethanol
Temperature Profile 0 °C

25 °C (Room Temp)
-20 °C

0 °C
Stereochemical Outcome Net Retention (Double Inversion)Inversion (Single

)
Target Product (S)-2-Chloro-3-hydroxypropionic acidPotassium (R)-Glycidate
Typical Yield 70% – 75%80% – 85%
Enantiomeric Excess (ee) > 98%> 98%

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Physical cues (gas evolution, precipitation) are embedded within the steps to confirm reaction trajectory without requiring immediate chromatographic sampling.

Protocol A: Synthesis of (S)-2-Chloro-3-hydroxypropionic acid

Objective: Convert L-Serine to the corresponding


-chloro acid with retention of stereochemistry.
  • Preparation: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 52.5 g (0.50 mol) of L-Serine in 300 mL of 5 M aqueous

    
    .
    
  • Cooling: Submerge the flask in an ice-salt bath and cool the internal mixture to 0 °C.

  • Diazotization: Dissolve 41.4 g (0.60 mol) of Sodium Nitrite (

    
    ) in 100 mL of distilled water. Transfer this to the dropping funnel.
    
  • Controlled Addition: Begin the dropwise addition of the

    
     solution over a period of 2.5 hours.
    
    • Causality & Validation: The slow addition is critical to manage the exothermic diazotization and keep the internal temperature below 5 °C. A self-validating visual cue is the steady, controlled evolution of nitrogen gas (

      
      ). If the solution turns brown/orange, the addition is too fast, indicating the formation of unwanted 
      
      
      
      byproducts.
  • Maturation: Once addition is complete, maintain stirring at 0 °C for 2 hours, then remove the ice bath and allow the reaction to warm to room temperature over 12 hours.

    • Causality: Warming ensures the transient

      
      -lactone is fully consumed by the chloride nucleophiles, pushing the reaction to completion.
      
  • Isolation: Extract the aqueous mixture with Ethyl Acetate (4 x 200 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a pale yellow oil.
    
Protocol B: Synthesis of Potassium (R)-Glycidate

Objective: Convert the (S)-chloro acid into the (R)-epoxide via base-mediated cyclization.

  • Preparation: Dissolve the crude (S)-2-chloro-3-hydroxypropionic acid (~0.35 mol) from Protocol A in 250 mL of absolute ethanol.

  • Cooling: Transfer the flask to a dry ice/acetone bath and cool the solution strictly to -20 °C under an inert nitrogen atmosphere.

  • Base Addition: Prepare a filtered solution of Potassium Hydroxide (86% purity, 45.6 g, 0.70 mol) in 250 mL of absolute ethanol. Add this ethanolic

    
     dropwise to the reaction mixture over 60 minutes.
    
    • Causality & Validation: Maintaining the temperature at -20 °C suppresses intermolecular etherification (dimerization) and favors the intramolecular

      
       attack. As the reaction progresses, Potassium (R)-Glycidate will begin to precipitate out of the ethanolic solution. This precipitation is a self-validating physical change that drives the equilibrium forward and simplifies downstream isolation.
      
  • Maturation: After addition, allow the mixture to slowly warm to 0 °C and stir for 14 hours.

  • Isolation: Filter the cold suspension through a sintered glass funnel to collect the precipitated Potassium (R)-Glycidate salts. Wash the filter cake with 50 mL of cold absolute ethanol, followed by 50 mL of diethyl ether. Dry under vacuum to obtain a fine white powder.

References

  • PubChem. 2-Chloro-3-hydroxypropionic acid | CID 564951 - Structure, Chemical Names, Physical and Chemical Properties. National Center for Biotechnology Information. Available at:[Link]

  • Organic Syntheses. Potassium (R)-(+)-2,3-epoxypropanoate (Methodology for stereoselective diazotization and epoxidation). Org. Synth. 1999, 77, 71. Available at:[Link]

  • Molaid Chemical Database. (2S,3R)-2-chloro-3-hydroxypropionic acid and related chiral building blocks. Available at:[Link]

Application

Application Notes and Protocols for Reactions with 2-Chloro-3-hydroxypropionic Acid

Introduction: The Versatility of a Bifunctional Building Block 2-Chloro-3-hydroxypropionic acid is a valuable bifunctional molecule for chemical synthesis, particularly in the development of novel pharmaceuticals and spe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of a Bifunctional Building Block

2-Chloro-3-hydroxypropionic acid is a valuable bifunctional molecule for chemical synthesis, particularly in the development of novel pharmaceuticals and specialty chemicals. Its structure, featuring a carboxylic acid, a hydroxyl group, and a chlorine atom, provides multiple reactive sites for a diverse range of chemical transformations. This guide offers detailed experimental protocols for key reactions involving 2-chloro-3-hydroxypropionic acid, with an emphasis on the underlying chemical principles and practical considerations for successful execution in a research setting. The IUPAC name for this compound is 2-chloro-3-hydroxypropanoic acid.

These protocols are designed for researchers, scientists, and drug development professionals, providing a foundation for the synthesis of more complex molecules. All procedures should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, due to the hazardous nature of the chemicals involved[1].

Synthesis of 2-Chloro-3-hydroxypropionic Acid from Epichlorohydrin

The synthesis of 2-chloro-3-hydroxypropionic acid is commonly achieved through the hydrolysis of epichlorohydrin. This process involves a regioselective ring-opening of the epoxide followed by oxidation of the resulting primary alcohol.

Mechanistic Rationale

The synthesis proceeds in two key steps:

  • Acid-Catalyzed Hydrolysis of Epichlorohydrin: The epoxide ring of epichlorohydrin is highly strained and susceptible to ring-opening under acidic conditions[2]. Protonation of the epoxide oxygen makes it a better leaving group, facilitating nucleophilic attack by water. The attack preferentially occurs at the less substituted carbon, leading to the formation of 3-chloro-1,2-propanediol (a monochloropropanediol)[3][4].

  • Oxidation to the Carboxylic Acid: The primary alcohol of 3-chloro-1,2-propanediol is then selectively oxidized to a carboxylic acid using a suitable oxidizing agent.

The overall transformation is depicted in the workflow below:

G cluster_0 Synthesis of 2-Chloro-3-hydroxypropionic Acid Epichlorohydrin Epichlorohydrin 3-Chloro-1,2-propanediol 3-Chloro-1,2-propanediol Epichlorohydrin->3-Chloro-1,2-propanediol  Acid-Catalyzed  Hydrolysis (H₂O/H⁺) 2-Chloro-3-hydroxypropionic_acid 2-Chloro-3-hydroxypropionic Acid 3-Chloro-1,2-propanediol->2-Chloro-3-hydroxypropionic_acid  Oxidation  [O]

Caption: Synthesis of 2-Chloro-3-hydroxypropionic Acid from Epichlorohydrin.

Experimental Protocol: Synthesis of 2-Chloro-3-hydroxypropionic Acid

Materials:

  • Epichlorohydrin (reagent grade)

  • Dilute Hydrochloric Acid (e.g., 1 M HCl)

  • Potassium Permanganate (KMnO₄) or other suitable oxidizing agent

  • Sodium Bisulfite (NaHSO₃)

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Ring-Opening of Epichlorohydrin:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add epichlorohydrin (1.0 eq).

    • Slowly add an excess of dilute hydrochloric acid (e.g., 5-10 eq of water in 1 M HCl) to the flask while stirring in an ice bath to control the initial exothermic reaction.

    • After the initial exotherm subsides, remove the ice bath and stir the reaction mixture at room temperature for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Oxidation to the Carboxylic Acid:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a solution of potassium permanganate (approximately 2.0 eq) in water to the reaction mixture while maintaining the temperature below 10 °C. The purple color of the permanganate will disappear as it is consumed.

    • Continue the addition until a faint pink color persists for at least 5 minutes, indicating the completion of the oxidation.

    • Quench the excess potassium permanganate by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.

  • Work-up and Purification:

    • Acidify the reaction mixture to a pH of approximately 2 with concentrated HCl.

    • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-chloro-3-hydroxypropionic acid.

    • The crude product can be further purified by recrystallization or column chromatography.

ParameterValue
Starting Material Epichlorohydrin
Key Reagents HCl, KMnO₄, NaHSO₃
Reaction Time Hydrolysis: 12-24 h; Oxidation: 2-4 h
Temperature Hydrolysis: 0 °C to RT; Oxidation: < 10 °C
Typical Yield 60-70%

Esterification of 2-Chloro-3-hydroxypropionic Acid

The carboxylic acid moiety of 2-chloro-3-hydroxypropionic acid can be readily esterified, for example, through the Fischer esterification method. This acid-catalyzed reaction with an alcohol produces the corresponding ester.

Mechanistic Rationale: Fischer Esterification

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. The mechanism involves several key steps[2][5][6]:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by the Alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated carbonyl oxygen of the ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

To drive the equilibrium towards the product side, an excess of the alcohol is typically used, and/or the water formed during the reaction is removed[5].

G cluster_1 Fischer Esterification Workflow Acid 2-Chloro-3-hydroxypropionic Acid Ester 2-Chloro-3-hydroxypropionate Ester Acid->Ester + Alcohol (Excess) Alcohol Alcohol Water Water Ester->Water + H⁺ (cat.) Heat

Caption: General workflow for the Fischer esterification of 2-chloro-3-hydroxypropionic acid.

Experimental Protocol: Synthesis of Ethyl 2-Chloro-3-hydroxypropionate

Materials:

  • 2-Chloro-3-hydroxypropionic acid

  • Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional)

  • Separatory funnel

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2-chloro-3-hydroxypropionic acid (1.0 eq) in an excess of anhydrous ethanol (e.g., 10-20 eq).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution while stirring.

    • Attach a reflux condenser (and a Dean-Stark trap if removing water azeotropically) and heat the mixture to reflux.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious of CO₂ evolution.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-chloro-3-hydroxypropionate.

    • The product can be purified by vacuum distillation or column chromatography on silica gel[7].

ParameterValue
Starting Material 2-Chloro-3-hydroxypropionic Acid
Reagents Ethanol, H₂SO₄ (cat.)
Reaction Time 4-8 hours
Temperature Reflux (approx. 78 °C for ethanol)
Typical Yield 80-90%

Amidation of 2-Chloro-3-hydroxypropionic Acid

The carboxylic acid functional group of 2-chloro-3-hydroxypropionic acid can be converted to an amide through reaction with an amine. Direct reaction is often inefficient due to the formation of an ammonium carboxylate salt. Therefore, the carboxylic acid is typically activated first.

Mechanistic Rationale: Amide Bond Formation

Two common strategies for amide bond formation are:

  • Via an Acyl Chloride (Schotten-Baumann conditions): The carboxylic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine in the presence of a base to form the amide[8][9]. The base neutralizes the HCl generated during the reaction.

  • Using Coupling Agents: Peptide coupling reagents such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are widely used. These reagents activate the carboxylic acid to form a highly reactive intermediate, which is then attacked by the amine to form the amide bond[8]. Additives like 1-hydroxybenzotriazole (HOBt) can be used to suppress side reactions and improve yields.

G cluster_2 Amidation Workflow cluster_2a Acyl Chloride Method cluster_2b Coupling Agent Method Acid_AC 2-Chloro-3-hydroxypropionic Acid AcylChloride Acyl Chloride Intermediate Acid_AC->AcylChloride  SOCl₂ Amide_AC Amide AcylChloride->Amide_AC + Amine, Base Acid_CA 2-Chloro-3-hydroxypropionic Acid ActivatedEster Activated Intermediate Acid_CA->ActivatedEster + Coupling Agent (e.g., EDC, HOBt) Amide_CA Amide ActivatedEster->Amide_CA + Amine, Base

Caption: Two common workflows for the amidation of 2-chloro-3-hydroxypropionic acid.

Experimental Protocol: Synthesis of 2-Chloro-3-hydroxy-N-phenylpropionamide (via Acyl Chloride)

Materials:

  • 2-Chloro-3-hydroxypropionic acid

  • Thionyl chloride (SOCl₂)

  • Aniline

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Dilute Hydrochloric Acid (e.g., 1 M HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Addition funnel

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Formation of the Acyl Chloride:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, suspend 2-chloro-3-hydroxypropionic acid (1.0 eq) in anhydrous DCM.

    • Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature.

    • Heat the reaction mixture to reflux and stir for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear.

    • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.

  • Amidation:

    • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution in an ice bath.

    • In a separate flask, dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Slowly add the aniline solution to the acyl chloride solution via an addition funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Work-up and Purification:

    • Wash the reaction mixture with dilute HCl to remove excess triethylamine.

    • Wash with saturated NaHCO₃ solution to remove any unreacted acid.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to yield the crude amide.

    • The product can be purified by recrystallization or column chromatography.

ParameterValue
Starting Material 2-Chloro-3-hydroxypropionic Acid
Reagents SOCl₂, Aniline, Triethylamine
Reaction Time Acyl Chloride Formation: 1-2 h; Amidation: 2-4 h
Temperature Acyl Chloride Formation: Reflux; Amidation: 0 °C to RT
Typical Yield 70-85%

Analytical Methods

The progress of the reactions and the purity of the products can be monitored by various analytical techniques.

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the consumption of starting materials and the formation of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile derivatives, such as the ester products.

  • High-Performance Liquid Chromatography (HPLC): Can be used for both reaction monitoring and purity assessment of the non-volatile carboxylic acid and amide products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirmation of the desired products.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups (e.g., -OH, C=O, C-Cl).

Safety and Handling

2-Chloro-3-hydroxypropionic acid and many of the reagents used in these protocols are hazardous.

  • 2-Chloro-3-hydroxypropionic acid: Causes skin irritation and serious eye irritation. May cause respiratory irritation[1].

  • Epichlorohydrin: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause genetic defects and cancer.

  • Thionyl Chloride: Reacts violently with water. Causes severe skin burns and eye damage. Harmful if inhaled.

  • Strong Acids (HCl, H₂SO₄): Corrosive and can cause severe burns.

  • Potassium Permanganate: Strong oxidizing agent.

Always consult the Safety Data Sheet (SDS) for each chemical before use and handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

References

  • PrepChem. Synthesis of 9(b) Ethyl 2-chloro-3-[4-(2-oxopropoxy)phenyl]propionate. Available from: [Link]

  • Organic Syntheses. Epichlorohydrin. Coll. Vol. 1, p.233 (1941); Vol. 2, p.256 (1922). Available from: [Link]

  • Kluwer Academic Publishers. Mechanism of the acidic hydrolysis of epichlorohydrin. Russian Journal of General Chemistry, 2011, 81(10), 2136-2141.
  • BYJU'S. Fischer Esterification Reaction. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 564951, 2-Chloro-3-hydroxypropionic acid. Available from: [Link]

  • Georganics. 2-CHLORO-3-HYDROXYPROPIONIC ACID Safety Data Sheet. Available from: [Link]

  • Fauske & Associates, LLC. Process Safety Scale-Up Aspects of an Epichlorohydrin Hydrolysis Reaction. Available from: [Link]

  • Master Organic Chemistry. Opening of Epoxides With Acid. Available from: [Link]

  • Chemistry LibreTexts. Reactions of Epoxides - Ring-opening. Available from: [Link]

  • Chemistry Steps. Fischer Esterification. Available from: [Link]

  • Organic Chemistry Portal. Fischer Esterification. Available from: [Link]

  • Organic Chemistry with Lluís Llorens Palomo. Amidation Reaction. YouTube. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Available from: [Link]

  • Organic Reactions. The Schotten-Baumann Reaction. Available from: [Link]

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Method

The Strategic Role of 2-Chloro-3-hydroxypropionic Acid in Pharmaceutical Synthesis: A Guide for Researchers

For Immediate Release In the intricate landscape of pharmaceutical development, the selection of appropriate building blocks is paramount to the successful and efficient synthesis of active pharmaceutical ingredients (AP...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the intricate landscape of pharmaceutical development, the selection of appropriate building blocks is paramount to the successful and efficient synthesis of active pharmaceutical ingredients (APIs). Among these, chiral synthons play a pivotal role in constructing enantiomerically pure molecules, a critical factor for drug efficacy and safety. 2-Chloro-3-hydroxypropionic acid, a versatile three-carbon chiral building block, has emerged as a valuable precursor in the synthesis of a range of pharmaceuticals. This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals on the strategic implementation of 2-chloro-3-hydroxypropionic acid in pharmaceutical synthesis.

Introduction: The Significance of 2-Chloro-3-hydroxypropionic Acid

2-Chloro-3-hydroxypropionic acid (C₃H₅ClO₃) is a bifunctional molecule containing both a carboxylic acid and a hydroxyl group, with a chlorine atom at the C2 position creating a chiral center.[1][2] This unique combination of functional groups allows for a variety of chemical transformations, making it a highly adaptable starting material for the synthesis of more complex chiral molecules. Its utility is particularly pronounced in the construction of key intermediates for APIs where specific stereochemistry is essential for therapeutic activity.

The presence of the chlorine atom provides a reactive site for nucleophilic substitution, while the hydroxyl and carboxylic acid moieties offer opportunities for esterification, amidation, and other functional group interconversions. This multi-faceted reactivity, coupled with its chirality, positions 2-chloro-3-hydroxypropionic acid as a strategic starting material in asymmetric synthesis.

Core Applications in Pharmaceutical Synthesis

The primary application of 2-chloro-3-hydroxypropionic acid in pharmaceutical synthesis lies in its role as a precursor to other key chiral intermediates. Its structural framework is particularly amenable to the formation of epoxides and other reactive species that can be further elaborated into the core structures of various drug molecules.

Synthesis of Chiral Epoxides

One of the most valuable transformations of 2-chloro-3-hydroxypropionic acid is its conversion to glycidic acid and its derivatives. This is typically achieved through an intramolecular cyclization under basic conditions, where the hydroxyl group displaces the chlorine atom. The resulting epoxide, glycidic acid, is a highly versatile intermediate in the synthesis of a wide array of pharmaceuticals.

The general transformation can be visualized as follows:

G 2-Chloro-3-hydroxypropionic_acid 2-Chloro-3-hydroxypropionic acid Glycidic_acid Glycidic acid 2-Chloro-3-hydroxypropionic_acid->Glycidic_acid Base

Caption: Conversion of 2-Chloro-3-hydroxypropionic acid to Glycidic acid.

This epoxide can then undergo ring-opening reactions with various nucleophiles to introduce diverse functionalities with controlled stereochemistry, a cornerstone of modern drug synthesis.[3]

Precursor to Amino Alcohols

Chiral amino alcohols are crucial components of many pharmaceutical compounds, including beta-blockers and certain antiviral agents. 2-Chloro-3-hydroxypropionic acid can be converted to chiral amino alcohols through a series of well-established chemical transformations. For instance, the carboxylic acid can be reduced to an alcohol, and the chloro group can be displaced by an amine, or the molecule can be converted to an epoxide which is then opened by an amine.

Application Example: Synthesis of Linezolid Intermediate

While direct synthesis pathways starting from 2-chloro-3-hydroxypropionic acid are often proprietary and not extensively published in open literature, its structural motif is found in key intermediates of important drugs. For example, a structurally similar compound, (S)-4-chloro-3-hydroxybutanoic acid ester, is a known intermediate in the synthesis of the antibiotic Linezolid.[4] The principles of its reactivity can be extrapolated to understand the potential of 2-chloro-3-hydroxypropionic acid in similar synthetic strategies.

A hypothetical pathway for the utilization of a derivative of 2-chloro-3-hydroxypropionic acid in the synthesis of a key Linezolid intermediate could involve the following conceptual steps:

G A (S)-2-Chloro-3-hydroxypropionic acid derivative Esterification & Reduction B Chlorohydrin Intermediate Nucleophilic Substitution with Arylamine A->B C Amino Alcohol Intermediate Cyclization B->C D Oxazolidinone Core Further Elaboration C->D E Linezolid D->E

Caption: Conceptual workflow for Linezolid synthesis intermediate.

This conceptual workflow highlights the versatility of the chlorohydrin moiety derived from 2-chloro-3-hydroxypropionic acid in constructing the core oxazolidinone ring system of Linezolid.

Experimental Protocols

The following are generalized protocols for key transformations involving 2-chloro-3-hydroxypropionic acid and its derivatives. These should be adapted and optimized based on the specific substrate and desired product.

Protocol for the Synthesis of a Glycidic Ester from a 2-Chloro-3-hydroxypropionic Acid Ester

This protocol outlines the base-catalyzed intramolecular cyclization of a 2-chloro-3-hydroxypropionic acid ester to form a glycidyl ester.

Materials:

  • Ester of 2-chloro-3-hydroxypropionic acid

  • Aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Base (e.g., Sodium hydride (NaH), Potassium tert-butoxide)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Dissolve the ester of 2-chloro-3-hydroxypropionic acid in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the base portion-wise to the stirred solution. The reaction is often exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Safety Precautions:

  • Handle strong bases like sodium hydride and potassium tert-butoxide with extreme care in a fume hood. They are highly reactive and corrosive.[5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

  • The reaction should be performed under an inert atmosphere to prevent the reaction of the base with moisture.

Data Presentation

The following table summarizes key physicochemical properties of 2-chloro-3-hydroxypropionic acid.

PropertyValueReference
Molecular Formula C₃H₅ClO₃[1][2]
Molecular Weight 124.52 g/mol [1][4]
Appearance Solid[4]
Melting Point 52-56 °C[4]
CAS Number 138250-73-4[1][2]

Conclusion and Future Perspectives

2-Chloro-3-hydroxypropionic acid stands as a valuable and versatile chiral building block for the synthesis of pharmaceuticals. Its bifunctional nature and inherent chirality provide a powerful tool for the construction of complex, enantiomerically pure molecules. While direct, publicly available protocols for its use in the synthesis of specific commercial drugs are limited, its structural relationship to key intermediates in major pharmaceuticals like Linezolid underscores its potential. Future research into novel synthetic routes and the development of more efficient catalytic methods for its transformation will undoubtedly expand its application in the pharmaceutical industry, contributing to the development of next-generation therapeutics.

References

  • Der Pharma Chemica. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent.
  • ResearchGate. (2009). An efficient and practical synthesis of antibacterial linezolid.
  • Google Patents. (2016).
  • Krishna Reddy, P., Mukkanti, K., & Mohan Rao, D. (n.d.). Synthesis of Antibiotic Linezolid Analogues.
  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermedi
  • Benchchem. (n.d.).
  • Manasa Life Sciences. (n.d.). 3-chloro-2-hydroxypropanoic acid.
  • PMC. (n.d.).
  • Google Patents. (2006).
  • Georganics. (2013).
  • PubChem. (n.d.). 2-Chloro-3-hydroxypropionic acid.
  • Google Patents. (2012). Method for preparing o-vanillin.
  • ChemScene. (n.d.). 3-Chloro-2-hydroxypropanoic acid.
  • PMC. (n.d.). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity.
  • Google Patents. (1967).
  • Quick Company. (n.d.). Improved Process For The Preparation Of (R) 3 Chloro 2 Hydroxypropanoic Acid By Using Continuous Stirred Tank Reactors Technology.
  • MDPI. (2018).
  • Periodica Polytechnica. (n.d.). Bio-based 3-hydroxypropionic Acid: A Review.
  • MedChemExpress. (n.d.). 3-Chloro-2-hydroxypropanoic acid-13C3.
  • ResearchGate. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.
  • PMC. (2026). Prodrug strategies in developing antiviral nucleoside analogs.
  • MDPI. (2024).
  • PMC. (n.d.). Acyclic analogs of nucleosides. Synthesis and in vitro antiviral activity of hydroxyalkyl-2-(trifluoromethylthiomethyl) benzimidazoles.
  • PMC. (n.d.). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists.

Sources

Application

Application Note: Analytical Derivatization Strategies for 2-Chloro-3-hydroxypropionic Acid

Introduction & Analytical Challenges 2-Chloro-3-hydroxypropionic acid (2-CHPA) is a highly polar, low-molecular-weight (124.52 g/mol ) halogenated aliphatic acid (1[1]). From an analytical perspective, quantifying 2-CHPA...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

2-Chloro-3-hydroxypropionic acid (2-CHPA) is a highly polar, low-molecular-weight (124.52 g/mol ) halogenated aliphatic acid (1[1]). From an analytical perspective, quantifying 2-CHPA in complex matrices presents a dual challenge for drug development and environmental monitoring professionals:

  • High Polarity & Low Volatility : The presence of both a primary hydroxyl (-OH) and a carboxylic acid (-COOH) group induces strong intermolecular hydrogen bonding. This makes the underivatized molecule entirely unsuitable for Gas Chromatography-Mass Spectrometry (GC-MS) due to severe peak tailing, column adsorption, and thermal degradation.

  • Lack of Chromophore : The aliphatic backbone lacks conjugated pi-systems, rendering standard Ultraviolet (UV) detection in High-Performance Liquid Chromatography (HPLC) ineffective at typical wavelengths, as it only absorbs in the far-UV range where mobile phases and matrices heavily interfere.

To achieve robust, high-sensitivity quantification, targeted chemical derivatization is mandatory. This application note details two field-proven methodologies: comprehensive silylation for GC-MS workflows and pre-column chromophoric amidation for HPLC-DAD workflows.

Mechanistic Rationale for Derivatization

GC-MS: Comprehensive Silylation via BSTFA/TMCS

For GC-MS analysis, replacing the active protons with trimethylsilyl (TMS) groups drastically reduces polarity and increases volatility (2[2]). We utilize N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) to form the bis-TMS derivative (3[3]).

  • Causality & Expertise : While BSTFA alone rapidly silylates the unhindered carboxylic acid, the primary hydroxyl group adjacent to the electron-withdrawing alpha-chloro group exhibits reduced nucleophilicity. TMCS acts as a powerful Lewis acid catalyst, ensuring quantitative conversion of the hydroxyl group. Without TMCS, the reaction yields an unpredictable mixture of mono-TMS and bis-TMS derivatives, ruining quantitative reproducibility.

HPLC-DAD: Amidation via 2-Nitrophenylhydrazine (2-NPH)

For LC-based workflows, introducing a strong chromophore is required. Using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, the carboxylic acid of 2-CHPA is activated and subsequently reacted with 2-Nitrophenylhydrazine (2-NPH) (4[4]).

  • Causality & Expertise : 2-NPH is vastly superior to standard aniline derivatives because the strongly electron-withdrawing nitro group on the aromatic ring induces a significant bathochromic (red) shift. The resulting hydrazide derivative exhibits a strong absorption maximum at ~400 nm, shifting the detection window entirely away from the far-UV region where biological matrices interfere.

Derivatization Workflow & Decision Matrix

G A 2-Chloro-3-hydroxypropionic acid (Highly Polar, No Chromophore) B GC-MS Workflow (Requires Volatility) A->B C HPLC-DAD Workflow (Requires Chromophore) A->C D Silylation Reagent: BSTFA + 1% TMCS Solvent: Pyridine B->D E Amidation Reagent: 2-NPH + EDC Solvent: Pyridine/HCl C->E F Bis-TMS Derivative Target: -OH & -COOH MW: 268.5 D->F G 2-NPH Hydrazide Derivative Target: -COOH λmax: ~400 nm E->G

Figure 1: Decision matrix and chemical pathways for the derivatization of 2-CHPA.

Step-by-Step Experimental Protocols

Protocol A: Bis-TMS Derivatization for GC-MS Analysis

Self-Validating Principle : Silylation is highly moisture-sensitive. This protocol incorporates anhydrous pyridine as both an acid scavenger (to neutralize HCl if TMCS reacts with trace water) and a solvent. The reaction's success is self-validated by monitoring the complete disappearance of the mono-TMS mass fragment.

Materials:

  • BSTFA + 1% TMCS (Derivatization grade, sealed under Argon)

  • Anhydrous Pyridine (AcroSeal or equivalent, <50 ppm H2O)

  • Glass GC vials with PTFE-lined inserts.

Procedure:

  • Sample Preparation : Transfer 1.0 mg of 2-CHPA standard (or dried sample extract) into a 2 mL amber glass GC vial. Critical: Ensure the sample is completely devoid of water (lyophilized or dried under a gentle stream of N2), as water aggressively quenches BSTFA to form hexamethyldisiloxane (HMDSO).

  • Solubilization : Add 100 µL of anhydrous pyridine to the vial. Vortex for 10 seconds to ensure complete dissolution.

  • Derivatization : Add 100 µL of the BSTFA + 1% TMCS reagent. Cap the vial immediately with a PTFE-lined septum to prevent atmospheric moisture ingress.

  • Incubation : Heat the vial in a dry block heater at 70°C for 30 minutes. Causality: 70°C provides sufficient thermal energy to drive the sterically hindered hydroxyl silylation to completion without triggering the thermal elimination of the alpha-chloro group.

  • Analysis : Allow the vial to cool to room temperature. Inject 1 µL directly into the GC-MS (Split ratio 1:10, Inlet temp 250°C).

  • System Self-Validation : Evaluate the chromatogram. The target bis-TMS derivative yields a molecular ion [M]+ at m/z 268. Monitor for the mono-TMS derivative (m/z 196). If a mono-TMS peak is observed, the reaction did not reach completion—flag the batch for moisture contamination and replace the BSTFA reagent.

Protocol B: 2-NPH Derivatization for HPLC-DAD Analysis

Self-Validating Principle : Carbodiimide coupling generates a stable urea byproduct. The successful formation of the target derivative is validated by the stoichiometric consumption of the 2-NPH reagent peak and the appearance of the red-shifted product peak, ensuring no false positives from unreacted matrix acids.

Materials:

  • 2-Nitrophenylhydrazine hydrochloride (2-NPH·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Pyridine (HPLC grade)

Procedure:

  • Reagent Preparation :

    • Solution A: Prepare a 0.02 M solution of 2-NPH·HCl in 0.25 M methanolic HCl.

    • Solution B: Prepare a 0.25 M solution of EDC·HCl in methanol containing 3% (v/v) pyridine. Causality: Pyridine acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates coupling far better than EDC alone.

  • Reaction Mixture : In a 1.5 mL microcentrifuge tube, combine 100 µL of the aqueous/methanolic 2-CHPA sample (approx. 10–100 µg/mL) with 100 µL of Solution A and 100 µL of Solution B.

  • Incubation : Vortex thoroughly and incubate in a water bath at 60°C for 20 minutes.

  • Quenching : Stop the reaction by adding 100 µL of 10% aqueous KOH to destroy excess EDC and unreacted activated esters. Follow immediately with 100 µL of 10% phosphoric acid to stabilize the newly formed hydrazide derivative.

  • Analysis : Inject 10 µL into the HPLC-DAD system (C18 column), monitoring absorbance at 400 nm.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and performance metrics to aid in selecting the appropriate derivatization strategy for your laboratory's infrastructure.

ParameterGC-MS (Bis-TMS Derivatization)HPLC-DAD (2-NPH Derivatization)
Target Functional Groups -OH and -COOH (Simultaneous)-COOH only
Reagents BSTFA + 1% TMCS, Pyridine2-NPH, EDC, Pyridine
Reaction Conditions 70°C for 30 min (Strictly Anhydrous)60°C for 20 min (Aqueous/MeOH compatible)
Derivative MW 268.5 g/mol 259.6 g/mol
Primary Analytical Readout m/z 268 [M]+, m/z 253 [M-CH3]+Absorbance at λmax = 400 nm
Estimated LOD ~10–50 ng/mL (SIM mode)~0.5–1.0 µg/mL
Key Advantage High specificity; confirms structural identity via fragmentation.Highly tolerant to aqueous samples; avoids matrix UV interference.
Primary Limitation Extremely moisture intolerant; requires sample drying.Does not protect the -OH group; lower absolute sensitivity than MS.

References

  • PubChem - "2-Chloro-3-hydroxypropionic acid Compound Summary.
  • SpectraBase - "2-Chloro-3-hydroxypropanoic acid bisTMS dev." John Wiley & Sons, Inc.
  • Google Patents - "Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine" (P
  • LabRulez GCMS - "Guide to Derivatiz

Sources

Method

Application Note: A Scalable Continuous-Flow Synthesis of 2-Chloro-3-hydroxypropionic Acid for Pharmaceutical and Research Applications

Introduction 2-Chloro-3-hydroxypropionic acid is a valuable chiral building block essential for the synthesis of complex organic molecules in the pharmaceutical and fine chemical industries. Its utility is highlighted by...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Chloro-3-hydroxypropionic acid is a valuable chiral building block essential for the synthesis of complex organic molecules in the pharmaceutical and fine chemical industries. Its utility is highlighted by its role as a key intermediate in the manufacturing of advanced active pharmaceutical ingredients (APIs), including the anticonvulsant drug Lacosamide[1]. The growing demand for such therapeutics necessitates a production method for this intermediate that is not only high-yielding and pure but also scalable, safe, and economically viable.

Traditional batch synthesis methods for chlorinated hydroxy acids often present challenges related to thermal management of exothermic reactions, inconsistent product quality, and difficulties in scaling up. This application note addresses these challenges by detailing an industrially robust and inherently safer process for the large-scale synthesis of (R)-3-chloro-2-hydroxypropanoic acid. The described methodology leverages the hydrolysis of epichlorohydrin followed by a controlled oxidation reaction conducted in a Continuous Stirred Tank Reactor (CSTR) system. This continuous-flow approach offers superior control over reaction parameters, leading to enhanced safety, improved product consistency, and greater manufacturing throughput.

Part 1: Synthesis Strategy & Rationale

The selected synthetic strategy involves a two-stage process, starting from the readily available and cost-effective feedstock, epichlorohydrin. This route is favored for large-scale industrial production due to its efficiency and the avoidance of more hazardous or expensive reagents associated with alternative methods, such as diazotization of amino acids[2].

  • Stage 1: Hydrolysis of Epichlorohydrin. The first stage involves the acid-catalyzed ring-opening of epichlorohydrin to yield 3-chloro-1,2-propanediol. This step is a straightforward and high-yielding hydrolysis reaction that prepares the key intermediate for the subsequent oxidation.

  • Stage 2: Selective Oxidation in a Continuous-Flow System. The second and most critical stage is the selective oxidation of the secondary alcohol in 3-chloro-1,2-propanediol to a carboxylic acid. Performing this transformation in a CSTR system is the cornerstone of this protocol. The rationale for this choice is threefold:

    • Enhanced Safety: The oxidation is highly exothermic. A CSTR provides a high surface-area-to-volume ratio, allowing for efficient heat dissipation and precise temperature control, thereby preventing thermal runaways that can occur in large batch reactors.

    • Consistent Product Quality: Continuous flow ensures that reactants are mixed uniformly under constant conditions (temperature, concentration, residence time), leading to a highly consistent product stream with minimal batch-to-batch variability.

    • Increased Throughput: Once the steady state is achieved, the system can operate for extended periods, offering significantly higher productivity compared to the cyclic loading, reacting, and unloading phases of batch production.

The oxidation reaction itself employs an oxidizing agent in the presence of sodium nitrite, which acts as a catalyst to facilitate the conversion of the alcohol to the carboxylic acid.

Reaction Mechanism: Oxidation of 3-chloro-1,2-propanediol

The diagram below illustrates the key transformation from the intermediate diol to the final carboxylic acid product.

G reactant 3-Chloro-1,2-propanediol (from Epichlorohydrin Hydrolysis) process_step Selective Oxidation [Oxidizing Agent, NaNO₂] in Continuous Stirred Tank Reactor (CSTR) reactant->process_step product 2-Chloro-3-hydroxypropionic Acid process_step->product

Caption: Core transformation from the intermediate to the final product.

Part 2: Detailed Protocol for Continuous-Flow Synthesis

This protocol is designed for large-scale production and assumes the use of industrial-grade chemical reactors and peripheral equipment. All operations should be conducted in a designated chemical processing area with appropriate engineering controls.

Step 1: Batch Preparation of 3-Chloro-1,2-propanediol

This step is performed in a batch reactor prior to initiating the continuous oxidation.

Materials and Equipment:

  • Chemicals: Epichlorohydrin (99%), Sulfuric Acid (98%), Deionized Water, Sodium Bicarbonate.

  • Equipment: 1000 L Glass-Lined Jacketed Reactor with overhead stirrer, reflux condenser, and temperature probe; pH meter; appropriate pumps for material transfer.

Procedure:

  • Charge the 1000 L reactor with 500 L of deionized water.

  • Begin agitation and slowly add 5 L of concentrated sulfuric acid. Monitor the temperature, ensuring it does not exceed 40°C.

  • Once the acid is fully dispersed, begin the controlled addition of 92.5 kg (1.0 kmol) of epichlorohydrin via a dosing pump over 2-3 hours.

  • Maintain the reaction temperature at 50-60°C using the reactor jacket.

  • After the addition is complete, maintain the reaction at 60°C for an additional 4 hours, monitoring the reaction progress by GC analysis for the disappearance of epichlorohydrin.

  • Once the reaction is complete, cool the mixture to 25°C.

  • Slowly add a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst until the pH of the solution reaches 6.5-7.0.

  • The resulting aqueous solution of 3-chloro-1,2-propanediol is used directly in the next step.

Step 2: Continuous Oxidation to 2-Chloro-3-hydroxypropionic Acid

Equipment Setup:

  • Three 100 L CSTRs connected in series, each equipped with a jacket for temperature control, an overhead stirrer, and inlet/outlet ports.

  • Three high-precision metering pumps: one for the diol solution (Feed A), one for the oxidizing agent (e.g., Nitric Acid, Feed B), and one for the sodium nitrite solution (Feed C).

  • Feed tanks for each reactant stream.

  • A collection vessel after the final CSTR.

The overall workflow for the continuous oxidation process is depicted below.

G cluster_feeds Reagent Feeds cluster_reactors Continuous Stirred Tank Reactors (CSTRs) FeedA Feed A: 3-Chloro-1,2-propanediol (Aqueous Solution) PumpA Pump A FeedA->PumpA FeedB Feed B: Oxidizing Agent (e.g., 60% Nitric Acid) PumpB Pump B FeedB->PumpB FeedC Feed C: 10% Sodium Nitrite (Aqueous Solution) PumpC Pump C FeedC->PumpC CSTR1 CSTR 1 (T = 40-50°C) PumpA->CSTR1 PumpB->CSTR1 PumpC->CSTR1 CSTR2 CSTR 2 (T = 60-70°C) CSTR1->CSTR2 Residence Time 1 CSTR3 CSTR 3 (T = 80-90°C) CSTR2->CSTR3 Residence Time 2 Collection Product Collection (Crude Aqueous Product) CSTR3->Collection Residence Time 3

Caption: Workflow for the continuous oxidation process.

Procedure:

  • System Preparation: Circulate heating fluid through the jackets of the CSTRs to pre-heat them to their target operating temperatures: CSTR 1 (40-50°C), CSTR 2 (60-70°C), and CSTR 3 (80-90°C)[1].

  • Initiate Feeds: Start the metering pumps simultaneously to feed the reagents into the first CSTR (CSTR 1). Typical molar ratios might be Diol:Oxidizer:Nitrite of 1:2.5:0.1. Flow rates should be calculated to achieve a total residence time of 3-5 hours across the three reactors.

  • Reaction Execution:

    • The reaction is initiated in CSTR 1, where the initial mixing and temperature are carefully controlled.

    • The reaction mixture overflows from CSTR 1 into CSTR 2, and subsequently from CSTR 2 into CSTR 3. The increasing temperature profile ensures the reaction proceeds to completion.

    • The off-gases (primarily nitrogen oxides) must be safely vented through a scrubber system containing a sodium hydroxide solution.

  • Steady-State Operation: Monitor the outlet stream from CSTR 3 by HPLC to determine when the reaction has reached a steady state (i.e., when the concentration of product is constant).

  • Collection: Continuously collect the crude aqueous product stream from the outlet of CSTR 3 in the collection vessel.

Part 3: Downstream Processing & Purification

The crude product from the continuous reactor is an aqueous solution containing the target acid, salts, and residual reagents. A multi-step purification process is required to achieve high purity.

Materials and Equipment:

  • Chemicals: Methyl isobutyl ketone (MIBK) or Ethyl Acetate, Anhydrous Magnesium Sulfate, Hydrochloric Acid (for pH adjustment).

  • Equipment: Large-scale liquid-liquid extraction unit, rotary evaporator, fractional distillation column rated for vacuum service.

Purification Protocol:

  • Acidification and Extraction:

    • Cool the crude product stream to room temperature.

    • Adjust the pH to <2.0 with concentrated hydrochloric acid to ensure the product is in its free acid form.

    • Transfer the acidified aqueous phase to a liquid-liquid extraction unit.

    • Extract the product into an organic solvent like MIBK (3 x 0.5 volume equivalents). The principles of extraction are effective for isolating chlorinated acids[3].

  • Drying and Concentration:

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to remove the bulk solvent.

  • Fractional Distillation:

    • Transfer the concentrated crude oil to a distillation flask.

    • Perform fractional distillation under high vacuum. This step is critical for removing lower-boiling impurities and any high-boiling, di-chlorinated byproducts[3].

    • Collect the fraction corresponding to pure 2-Chloro-3-hydroxypropionic acid.

Quality Control & Characterization:

The final product should be analyzed to confirm its identity and purity.

  • Purity: >99% (by GC or HPLC).

  • Identity: Confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

  • Appearance: Colorless to pale yellow oily liquid or low-melting solid.

Part 4: Data Summary & Safety Management

Process and Product Summary
ParameterValue / SpecificationReference / Comment
Starting Material Epichlorohydrin or GlycerolGlycerol is a renewable feedstock[4][5].
Key Intermediate 3-Chloro-1,2-propanediolFormed by hydrolysis of epichlorohydrin[1].
Reaction Type Continuous-Flow OxidationCSTRs in series for safety and consistency[1].
Operating Temp. 40 - 90°C (gradient across CSTRs)Allows for controlled reaction progression.
Expected Yield >85% (post-purification)Dependent on optimization of flow rates and temp.
Final Product Purity >99%Achieved via fractional distillation[3].
CAS Number 138250-73-42-Chloro-3-hydroxypropionic acid.
Appearance Oily liquid / SolidReported as an oily liquid or solid[6].
Safety, Handling, and Waste Management

The large-scale synthesis of 2-Chloro-3-hydroxypropionic acid involves hazardous materials and requires strict adherence to safety protocols.

Hazard Identification:

  • Epichlorohydrin: Highly flammable, toxic, carcinogenic, and a strong irritant.

  • Oxidizing Agents (e.g., Nitric Acid): Highly corrosive, strong oxidizer. Causes severe skin burns and eye damage.

  • Sodium Nitrite: Oxidizer, toxic if swallowed.

  • 2-Chloro-3-hydroxypropionic Acid (Product): Causes skin irritation, serious eye irritation, and may cause respiratory irritation[6]. The toxicological properties have not been fully investigated[6].

Engineering Controls & Personal Protective Equipment (PPE):

  • Controls: All operations must be performed in a well-ventilated area with local exhaust ventilation. The use of a closed-system CSTR setup is a critical engineering control to minimize exposure. A safety shower and eye wash station must be readily accessible[6].

  • PPE: Personnel must wear chemical-resistant gloves (e.g., butyl rubber), chemical safety goggles, a face shield, and a flame-retardant lab coat. For handling concentrated acids or epichlorohydrin, a respirator with an appropriate cartridge is required[6].

Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention[6].

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[6].

  • Spills: Absorb small spills with an inert material (e.g., vermiculite) and place in a sealed container for disposal. Large spills should be handled by an emergency response team.

Waste Disposal:

  • Acidic and oxidizing waste streams must be neutralized before disposal.

  • Organic solvent waste must be collected in properly labeled containers for hazardous waste disposal.

  • All waste disposal must comply with local, state, and federal regulations.

References

  • JPH0779706B2 - Process for producing 2-chloro-3-hydroxy-3-phenylpropionic acid esters.
  • Selective Chlorination of Glycerol to 3-Chloro-1,2-Propanediol Catalyzed by Brønsted Acidic Ionic Liquids. (2017). Semantic Scholar.
  • New Trends in Catalytic Conversion of Glycerol. (2023). MDPI.
  • Biocatalytic gateway to convert glycerol into 3-hydroxypropionic acid in waste-based biorefineries: Fundamentals, limitations, and potential research str
  • Biological conversion of glycerol to 3-HP via two successive enzymatic reactions.
  • Bio-based 3-hydroxypropionic- and acrylic acid production from biodiesel glycerol via integrated microbial and chemical c
  • US3532751A - Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts.
  • Improved Process For The Preparation Of (R) 3 Chloro 2 Hydroxypropanoic Acid By Using Continuous Stirred Tank Reactors Technology. (2019). Quick Company.
  • DE4107987A1 - METHOD FOR PRODUCING 3-HYDROXYPROPIONIC ACID.
  • 2-chloroalkanoic acids of high enantiomeric purity from (s)-2-amino acids: (s)-2-chloropropanoic acid. Organic Syntheses Procedure.
  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (2022). Frontiers.
  • 2-CHLORO-3-HYDROXYPROPIONIC ACID. (2013). Georganics.
  • CN101148428A - Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt.
  • CN1067982C - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride.
  • A biosynthesis pathway for 3-hydroxypropionic acid production in genetically engineered Saccharomyces cerevisiae. (2021). Green Chemistry (RSC Publishing).
  • A new coupling process for synthesis of epichlorohydrin from dichloropropanols. (2016).
  • Biocatalytic Hydrolysis of 3‐Hydroxyalkanenitriles to 3‐Hydroxyalkanoic Acids. (2025).
  • A Comparative Guide: Biocatalytic vs. Chemical Synthesis of 3-Hydroxypropionic Acid. (2025). Benchchem.
  • Synthesis of 1,3-Dichloropropanol from Glycerol Using Muriatic Acid as Chlorinating Agent. (2014). Asian Journal of Chemistry.
  • 2,3-Dichloropropionic acid. PubChem.
  • US5215671A - Purification method of 2-chloropropionic acid.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purifying 2-Chloro-3-hydroxypropionic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the complex impurity profile of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the complex impurity profile of 2-chloro-3-hydroxypropionic acid. This document moves beyond basic protocols, providing the mechanistic causality behind each experimental choice to ensure your workflows are robust, reproducible, and self-validating.

Section 1: Understanding the Impurity Profile

Q: What are the most common impurities found in synthesized 2-chloro-3-hydroxypropionic acid, and where do they originate?

A: 2-Chloro-3-hydroxypropionic acid is typically synthesized via the diazotization of DL-serine (2-amino-3-hydroxypropionic acid) in an acidic aqueous solution containing HCl and KCl[1]. Because the target molecule possesses both a reactive hydroxyl group and a carboxylic acid moiety, it is highly susceptible to specific side reactions. The primary impurities include:

  • Self-Esterification Oligomers: Elevated temperatures during synthesis or solvent evaporation cause the hydroxyl group of one molecule to react with the carboxylic acid of another. This 1 forms dimers and higher-order oligomers[1].

  • Unreacted Starting Material: Residual DL-serine remains if the diazotization reaction does not reach full conversion.

  • Inorganic Salts: High concentrations of KCl and residual HCl are left over from the aqueous reaction buffer.

  • Isomeric Halohydrins: Depending on the exact reaction conditions and intermediate epoxide ring-opening dynamics, trace amounts of 3-chloro-2-hydroxypropionic acid can form via neighboring group participation.

Table 1: Quantitative Impurity Profile & Analytical Targets
Impurity ClassOrigin / CausalityTypical Abundance (%)Analytical Detection Strategy
Self-Esterification Oligomers Thermal degradation / Acid catalysis2.0 - 5.0HPLC-MS (High MW peaks, e.g., 229.0 m/z)
Unreacted DL-Serine Incomplete diazotization0.5 - 2.0Ninhydrin stain / LC-MS
Inorganic Salts (KCl/HCl) Aqueous reaction buffer1.0 - 3.0Conductivity / Ash test
Isomeric Halohydrins Epoxide intermediate ring-opening< 1.0^1H NMR (Chemical shift differentiation)

Section 2: Analytical Troubleshooting

Q: How can I reliably differentiate between self-esterification products and unreacted starting materials?

A: A self-validating analytical protocol requires orthogonal methods. Relying solely on UV-Vis is insufficient because these aliphatic molecules lack strong chromophores.

  • HPLC-MS (ESI-Negative Mode): Use a polar-embedded C18 column or a HILIC column. The target mass for the pure2[2]. Unreacted DL-serine will elute much earlier due to its high polarity and show a mass of 104.0 m/z [M-H]-. Self-esterification dimers will elute later and appear at 229.0 m/z [M-H]-.

  • ^1H NMR Analysis: The diagnostic peaks for the target compound in CDCl3 are the methine proton (alpha to the chlorine) and the diastereotopic methylene protons[3]. Causality: If self-esterification has occurred, you will observe a distinct downfield shift in the methylene protons, indicating that the hydroxyl group has been converted into an ester linkage.

Section 3: Purification Workflows

Q: What is the most effective protocol for removing oligomers and inorganic salts from the crude mixture?

A: To isolate4[4], you must sequentially address the polarity differences of the impurities. The following methodology is designed as a self-validating system : the success of the chromatography step acts as a physical validation of the extraction step.

Protocol: Sequential Extraction and Flash Chromatography

Step 1: Aqueous Workup & Salt Removal

  • Dilute the crude reaction mixture in a minimal amount of brine (saturated NaCl).

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) 5 to 6 times.

    • Causality: The highly polar nature of 2-chloro-3-hydroxypropionic acid requires repeated extractions to pull it into the organic phase, while the inorganic salts (KCl) remain strictly in the aqueous phase.

  • Dry the combined organic layers over anhydrous Na2SO4. Filter and concentrate under reduced pressure at <35°C .

    • Causality:5[5]. Exceeding 40°C strongly drives this degradation pathway.

Step 2: Flash Chromatography for Oligomer Removal

  • Prepare a silica gel column.

    • Self-Validation Checkpoint: When loading the concentrated crude oil onto the column, if a white precipitate immediately crashes out at the column head, Step 1 failed to remove all inorganic salts. You must recover the material, re-dissolve in EtOAc, and wash with water again.

  • Elute using a gradient of Hexanes:Ethyl Acetate (starting at 3:1 and moving to 1:1) with 0.1% Acetic Acid added to the mobile phase.

    • Causality: The acetic acid suppresses the ionization of the carboxylic acid, preventing peak tailing and irreversible binding to the silica gel.

  • Collect fractions and analyze via TLC (visualized with a KMnO4 stain).

  • Pool the fractions containing the pure monomer and evaporate the solvent at <35°C to yield a3[3].

ImpurityWorkflow Crude Crude 2-Chloro-3-hydroxypropionic acid Analysis HPLC-MS / NMR Analysis Crude->Analysis Imp Impurity Identification Analysis->Imp Ester Self-Esterification Oligomers Imp->Ester Serine Unreacted DL-Serine Imp->Serine Salts Inorganic Salts (KCl/HCl) Imp->Salts Strategy Purification Strategy Ester->Strategy Serine->Strategy Salts->Strategy Ext Solvent Extraction (Ethyl Acetate) Strategy->Ext Removes Salts Chrom Flash Chromatography (Silica Gel) Strategy->Chrom Removes Oligomers Pure Pure 2-Chloro-3-hydroxypropionic acid (>95% Purity) Ext->Pure Chrom->Pure

Workflow for identifying and purifying 2-chloro-3-hydroxypropionic acid.

Section 4: Frequently Asked Questions (FAQs)

Q: My isolated product slowly degrades during storage. How do I prevent this? A: 2-Chloro-3-hydroxypropionic acid is highly hygroscopic and prone to slow self-esterification even at ambient temperatures. To maintain structural integrity, it must be 4[4] in a tightly sealed, desiccated container flushed with inert gas (Argon or Nitrogen).

Q: Can I use distillation to purify this compound? A: No. Fractional distillation is highly discouraged for this specific molecule. The thermal energy required to vaporize 2-chloro-3-hydroxypropionic acid will induce rapid5[5] and potential elimination of HCl, effectively destroying your product before it reaches the condenser. Always default to chromatographic methods.

References

  • ALDRICH 2-Chloro-3-hydroxypropionic acid, 95% - Thomas Scientific Source: Thomas Scientific URL
  • Source: National Institutes of Health (NIH)
  • EP2079844B1 - Synthesis of inimers and hyperbranched polymers Source: Google Patents URL
  • Source: Simon Fraser University (SFU)
  • US8524942B2 - Synthesis of inimers and hyperbranched polymers Source: Google Patents URL

Sources

Optimization

Optimizing reaction conditions for esterification of 2-Chloro-3-hydroxypropionic acid.

Welcome to the Technical Support Center for the esterification of 2-Chloro-3-hydroxypropionic acid . As an AB-type monomer containing an alpha-halogen, a beta-hydroxyl group, and a carboxylic acid, this molecule presents...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the esterification of 2-Chloro-3-hydroxypropionic acid . As an AB-type monomer containing an alpha-halogen, a beta-hydroxyl group, and a carboxylic acid, this molecule presents unique chemoselectivity challenges. Standard esterification protocols often fail due to competing side reactions such as self-polycondensation, dehydrohalogenation, and base-catalyzed epoxidation.

This guide provides field-proven troubleshooting insights, condition matrices, and self-validating protocols to help you achieve high-yielding, chemoselective esterification.

Reaction Optimization & Decision Workflow

The following mechanistic decision tree illustrates how reagent and condition choices dictate the reaction pathway of 2-chloro-3-hydroxypropionic acid.

Workflow Start 2-Chloro-3-hydroxypropionic acid CondBase Basic Coupling (e.g., DCC/DMAP) Start->CondBase Base added CondAcid Acid Catalysis (e.g., HCl / H2SO4) Start->CondAcid Acid added Side1 Side Reaction: Epoxidation (Glycidic Ester) via Intramolecular SN2 CondBase->Side1 Deprotonation of -OH CheckROH Solvent Choice: Excess Alcohol (ROH)? CondAcid->CheckROH Side2 Side Reaction: Self-Polycondensation CheckROH->Side2 Equimolar ROH CheckTemp Temperature Control: Moderate (40-60°C)? CheckROH->CheckTemp Large Excess ROH Side3 Side Reaction: Dehydrohalogenation & Etherification CheckTemp->Side3 High Heat (>80°C) Success High Yield: Target Alkyl Ester CheckTemp->Success Moderate Temp

Decision tree for optimizing chemoselectivity in the esterification of 2-chloro-3-hydroxypropionic acid.

Diagnostic Q&A: Troubleshooting Side Reactions

Q1: Why am I observing epoxide (glycidic ester) formation instead of the target ester? Causality: 2-Chloro-3-hydroxypropionic acid contains a beta-hydroxyl group and an alpha-chlorine atom. In the presence of basic reagents (such as DMAP, TEA, or K2CO3), the hydroxyl group is deprotonated. This triggers a rapid intramolecular SN2 reaction where the alkoxide attacks the alpha-carbon, displacing the chloride ion to form a cis-epoxide (a glycidic acid derivative)[1]. Solution: Strictly avoid basic coupling conditions. If your synthesis requires the chlorohydrin ester intact, you must utilize acid-catalyzed Fischer esterification. Base should only be introduced if ring-closure to the epoxide is your intended downstream transformation[1].

Q2: My reaction yields a complex mixture of viscous oligomers. How do I prevent self-condensation? Causality: Because the substrate possesses both a carboxylic acid and a primary hydroxyl group, it acts as an AB-monomer. Under acidic conditions, intermolecular reactions between the -OH of one molecule and the -COOH of another lead to polyesterification. Solution: Exploit Le Chatelier's principle[2]. Use the target alcohol (e.g., methanol or ethanol) not just as a stoichiometric reagent, but as the reaction solvent in massive excess. Flooding the system with the target alcohol kinetically outcompetes the intermolecular self-esterification of the chlorohydrin, driving the equilibrium toward the desired monomeric ester[3].

Q3: What is the optimal temperature profile for this reaction? Causality: Standard Fischer esterifications are often run at reflux to accelerate kinetics. However, heating 2-chloro-3-hydroxypropionic acid above 70°C provides the activation energy necessary for competing side reactions, specifically dehydrohalogenation (loss of HCl to form acrylic acid derivatives) and etherification of the primary alcohol. Solution: Maintain moderate temperatures (40°C–60°C). While the reaction will require a longer duration (typically 12–24 hours), the chemoselectivity will be vastly improved, yielding the target ester cleanly without thermal degradation[3].

Q4: Can I use Steglich esterification (DCC/DMAP) if I need to synthesize a bulky ester? Causality: Using carbodiimide coupling (DCC or EDC) with DMAP as a catalyst is highly risky for this substrate. DMAP acts as a base, which will trigger the epoxidation pathway described in Q1. Solution: If you must synthesize a complex ester that cannot be achieved via Fischer esterification, you must first protect the beta-hydroxyl group (e.g., as a TBDMS ether). Once protected, the molecule can safely undergo standard coupling or be converted to an acid chloride without risk of intramolecular cyclization.

Condition Matrix: Quantitative Data Summary

Use the table below to benchmark your expected outcomes based on the reaction conditions applied.

Reaction ConditionCatalyst / ReagentTemperaturePrimary OutcomeMajor Byproducts
Excess MeOH (Solvent) HCl (catalytic)40–50°CMethyl 2-chloro-3-hydroxypropionate (>85%) Trace oligomers
Equimolar MeOH in DCMHCl (catalytic)40°CMixed Esters (<40%)Polyesters (Self-condensation)
MeOHDCC / DMAP (Base)25°CGlycidic Ester (Epoxide)Acrylates (Elimination)
Excess MeOH (Solvent)H2SO4 (catalytic)80°C (Reflux)Target Ester + DegradationEthers, Dehydrohalogenation

Self-Validating Protocol: Acid-Catalyzed Fischer Esterification

To ensure reproducibility and scientific integrity, this Standard Operating Procedure (SOP) incorporates In-Process Controls (IPCs) that create a self-validating feedback loop during the experiment.

Target: Methyl 2-chloro-3-hydroxypropionate Scale: 10 mmol

Step 1: Reagent Preparation & Initiation

  • Action: Dissolve 2-chloro-3-hydroxypropionic acid (1.24 g, 10 mmol) in anhydrous methanol (20 mL, ~50 equivalents).

  • Action: Add 0.5 mL of a 4M HCl in dioxane solution (or bubble dry HCl gas for 1 minute).

  • Causality: Using anhydrous conditions and a massive excess of methanol drives the equilibrium forward[2] while suppressing the self-polycondensation of the AB-monomer[3].

Step 2: Controlled Heating

  • Action: Equip the flask with a reflux condenser and heat the mixture to 45°C under an inert atmosphere (N2 or Ar). Stir for 16 hours.

  • Causality: Restricting the temperature to 45°C prevents the thermal elimination of HCl, preserving the alpha-chloro configuration[3].

Step 3: In-Process Control (IPC) - Self-Validation

  • Action: Pull a 50 µL aliquot, concentrate it under a stream of N2, and dissolve in ethyl acetate. Run a TLC (Eluent: 1:1 EtOAc/Hexanes).

  • Validation: Stain the TLC plate with Bromocresol Green. The disappearance of the yellow acidic spot at the baseline validates the complete consumption of the carboxylic acid. Stain a parallel plate with KMnO4; the absence of rapid yellow/brown spots validates that no acrylic acid (elimination) byproducts have formed.

Step 4: Quench and Workup

  • Action: Cool the reaction to 0°C. Carefully neutralize the catalytic acid by adding solid NaHCO3 (0.5 g) directly to the methanol solution until gas evolution ceases.

  • Causality: Neutralizing the acid before concentrating the solvent prevents the reverse reaction (hydrolysis) and avoids the concentration of strong acids which could degrade the product. Using a mild, cold base prevents base-catalyzed epoxide formation during workup[1].

  • Action: Filter the suspension to remove salts, concentrate the filtrate under reduced pressure (bath temp <30°C), and purify via flash chromatography if necessary.

References

  • Source: Google Patents (US8524942B2)
  • Synthesis of (2 R,3 S)-isobutyl phenylisoserinate, the Taxol ® side chain Source: ResearchGate URL:[Link]

  • 21.6: Chemistry of Esters Source: LibreTexts Chemistry URL:[Link]

Sources

Troubleshooting

Storage conditions to ensure the stability of 2-Chloro-3-hydroxypropionic acid.

Technical Support Center: 2-Chloro-3-hydroxypropionic Acid A Guide to Ensuring Chemical Stability Through Proper Storage and Handling Welcome to the technical support guide for 2-Chloro-3-hydroxypropionic acid (CAS 13825...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Chloro-3-hydroxypropionic Acid

A Guide to Ensuring Chemical Stability Through Proper Storage and Handling

Welcome to the technical support guide for 2-Chloro-3-hydroxypropionic acid (CAS 138250-73-4). As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success and reproducibility of your research. This document provides in-depth guidance, troubleshooting advice, and practical protocols to ensure the stability of 2-Chloro-3-hydroxypropionic acid in your laboratory.

Quick Reference: Recommended Storage Conditions

For optimal stability, all quantitative data and recommendations are summarized below. Adherence to these conditions will minimize degradation and ensure the compound's integrity for your experiments.

ParameterRecommendationRationale & Key Considerations
Temperature 2-8°C [1][2][3]Refrigeration is critical to slow down potential degradation reactions. Avoid freezing, as this can introduce moisture through condensation.
Atmosphere Dry, Inert (e.g., Nitrogen or Argon) The compound is a chlorinated organic acid. In the presence of moisture, it can slowly hydrolyze, potentially forming hydrochloric acid (HCl), which can lead to corrosion and further degradation.[4][5]
Container Tightly-sealed, corrosion-resistant container [6]Use original manufacturer packaging. If transferring, use glass or other non-reactive containers. Avoid metal containers as the compound may be corrosive.[6] A tight seal is crucial to prevent moisture ingress.[2][7][8]
Light Exposure Store in a dark place While not explicitly stated as highly light-sensitive, it is best practice for complex organic molecules to be stored away from direct sunlight or strong artificial light to prevent photochemical degradation.[9]
Ventilation Store in a well-ventilated area [2][7]Proper ventilation is a safety measure to prevent the buildup of any potential vapors and is a standard for chemical storage.[2][7]

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of 2-Chloro-3-hydroxypropionic acid, explaining the causality behind our recommendations.

Q1: Why is refrigeration at 2-8°C so critical?

A: The fundamental principle is that chemical reaction rates, including degradation pathways, are significantly reduced at lower temperatures. For 2-Chloro-3-hydroxypropionic acid, which has reactive functional groups (a carboxylic acid, a hydroxyl group, and a chlorine atom), ambient temperatures can provide sufficient energy to initiate or accelerate unwanted side reactions over time, such as self-condensation or decomposition. Storing at 2-8°C maintains the compound in a stable solid state, well below its melting point of 52-56°C[1][3], and minimizes its kinetic energy, thereby preserving its purity.

Q2: The Safety Data Sheet (SDS) mentions storing in a "dry" place. How significant is moisture control?

A: Moisture control is extremely significant. As a chlorinated organic compound, 2-Chloro-3-hydroxypropionic acid is susceptible to hydrolysis.[4][5] Water molecules can attack the carbon-chlorine bond, leading to the substitution of the chlorine atom with a hydroxyl group and the formation of hydrochloric acid (HCl) as a byproduct. This process not only consumes your primary compound but the resulting HCl can catalyze further degradation and corrode storage containers, especially if they are metallic.[5][6] Always ensure the container is tightly sealed, especially after opening, and handle the compound in an environment with low humidity if possible.

Q3: What are the visible signs of degradation I should look for?

A: Visual inspection can be a primary indicator of instability. Key signs include:

  • Change in Color: A pure compound should be a white solid. Any discoloration (e.g., yellowing or browning) can indicate the formation of impurities.

  • Change in Physical State: The compound has a melting point of 52-56°C.[1][3] If you observe clumping, softening, or the appearance of liquid at refrigerated temperatures, it may suggest the presence of hygroscopic impurities or degradation products that lower the overall melting point.

  • Odor: While the compound itself may not have a strong odor, a sharp, acidic smell could indicate the formation of volatile degradation byproducts like HCl.

Q4: Can I store this compound in a standard metal can or spatula?

A: It is strongly advised not to. The compound is classified as causing severe skin burns and eye damage and may be corrosive to metals.[6][10] The potential for hydrolysis to generate HCl further increases the risk of corrosion.[5] Always use glass, PTFE, or other inert materials for storage and handling to prevent contamination of your sample and damage to your equipment.

Troubleshooting Guide: Stability Issues

If you encounter unexpected experimental results or suspect compound degradation, follow this logical workflow to diagnose the issue.

troubleshooting_workflow start Problem: Inconsistent Results or Suspected Degradation check_storage 1. Review Storage Conditions start->check_storage check_temp Was it stored at 2-8°C? check_storage->check_temp Temperature check_container Was the container tightly sealed? check_storage->check_container Moisture check_age How old is the stock? Has it been opened frequently? check_storage->check_age Age/Exposure visual_inspect 2. Visually Inspect the Compound check_temp->visual_inspect check_container->visual_inspect check_age->visual_inspect color_change Discoloration or clumping observed? visual_inspect->color_change handling_review 3. Review Handling Protocol color_change->handling_review weighing_env Was it handled in open air for an extended period? handling_review->weighing_env analytical_verify 4. Analytical Verification (Recommended) weighing_env->analytical_verify run_qc Run QC analysis (e.g., NMR, LC-MS) on the stock material. analytical_verify->run_qc conclusion Conclusion & Action run_qc->conclusion discard High probability of degradation. Discard stock and use a fresh lot. conclusion->discard Significant deviation from reference retest Possible minor contamination. Retest before use. conclusion->retest Minor impurities detected ok Stock is likely stable. Review other experimental parameters. conclusion->ok QC confirms purity

Caption: Troubleshooting workflow for stability issues.

Experimental Protocol: Safe Handling and Solution Preparation

This protocol outlines the standard procedure for handling solid 2-Chloro-3-hydroxypropionic acid and preparing a stock solution, with a focus on maintaining compound stability.

Objective: To accurately weigh and dissolve the compound while minimizing exposure to atmospheric moisture and contaminants.

Materials:

  • 2-Chloro-3-hydroxypropionic acid (solid)

  • Appropriate solvent (e.g., anhydrous DMSO, DMF, or as required by your experiment)

  • Calibrated analytical balance

  • Chemically resistant weighing paper or boat

  • Inert spatula (e.g., PTFE-coated or glass)

  • Volumetric flask (Class A)

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves.[7][8]

Procedure:

  • Preparation and Acclimatization:

    • Before opening, remove the container of 2-Chloro-3-hydroxypropionic acid from the refrigerator (2-8°C) and allow it to equilibrate to room temperature for at least 20-30 minutes.

    • Causality: This crucial step prevents atmospheric moisture from condensing onto the cold solid when the container is opened, which would compromise the integrity of the remaining stock.[5]

  • Setting Up the Workspace:

    • Perform all handling within a certified chemical fume hood to mitigate inhalation risks.

    • Ensure the analytical balance is clean, calibrated, and free from drafts.

  • Weighing the Compound:

    • Don a clean pair of gloves.

    • Briefly open the container and, using a clean, dry, inert spatula, quickly transfer the approximate amount of solid needed onto the weighing paper/boat on the balance.

    • Immediately and tightly reseal the main container.

    • Record the precise weight of the solid.

    • Causality: Minimizing the time the main container is open reduces its exposure to atmospheric humidity.

  • Dissolution:

    • Carefully transfer the weighed solid into the volumetric flask.

    • Add a small amount of the chosen solvent to the weighing paper/boat to rinse any residual powder into the flask, ensuring a quantitative transfer.

    • Add approximately 70-80% of the final required solvent volume to the flask.

    • Gently swirl the flask to dissolve the solid completely. Sonication can be used if necessary, but avoid heating the solution unless specified, as heat can promote degradation.

    • Once fully dissolved, add the solvent to the final volume mark on the volumetric flask.

    • Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage of Solution:

    • If the solution is not for immediate use, transfer it to a tightly sealed vial.

    • Store the solution under the appropriate conditions for your specific solvent and experimental needs. For many organic stock solutions, storage at -20°C or -80°C is recommended to ensure long-term stability.

References

  • 2-CHLORO-3-HYDROXYPROPIONIC ACID Safety Data Sheet. (2013). Georganics. [Link]

  • 2-Chloro-3-hydroxypropionic acid | C3H5ClO3. PubChem. [Link]

  • Safety Data Sheet: 3-Hydroxypropionic acid. Meta-Sci. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. (2012). Euro Chlor. [Link]

  • 2-chloro-3-hydroxypropionic acid. Stenutz. [Link]

  • Vidra, A., & Németh, Á. (2018). Bio-based 3-hydroxypropionic Acid: A Review. Periodica Polytechnica Chemical Engineering, 62(2), 157-170. [Link]

  • Wang, Q., Xian, M., & Chen, G. Q. (2015). Biosynthesis and Biodegradation of 3-Hydroxypropionate- Containing Polyesters. Microbiology and molecular biology reviews : MMBR, 79(1), 77–93. [Link]

  • Chemical Storage Guidelines. (n.d.). University of California, Santa Cruz. [Link]

  • CHLORINATED ORGANICS HANDBOOK. (n.d.). OxyChem. [Link]

  • Practices for Proper Chemical Storage. (2005). University of Florida. [Link]

Sources

Optimization

Technical Support Center: Enantioselective Synthesis of 2-Chloro-3-hydroxypropionic Acid

Welcome to the technical support center for the enantioselective synthesis of 2-Chloro-3-hydroxypropionic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the enantioselective synthesis of 2-Chloro-3-hydroxypropionic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols grounded in established scientific principles.

A Note on Safety: 2-Chloro-3-hydroxypropionic acid is a hazardous substance. It is toxic if swallowed and can cause severe skin burns and eye damage.[1][2] Always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and its precursors.[2] All experimental work should be performed in a well-ventilated fume hood.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the enantioselective synthesis of 2-Chloro-3-hydroxypropionic acid?

There are two main approaches to achieving enantioselectivity for this molecule:

  • Chiral Pool Synthesis: This method utilizes a readily available, enantiomerically pure starting material. For instance, a common route involves the diazotization of a natural amino acid like (S)-Alanine to produce (S)-2-chloropropanoic acid, which can then be further elaborated.[3] This strategy leverages the inherent chirality of the starting material to control the stereochemistry of the final product.

  • Asymmetric Catalysis: This approach creates the chiral center during the reaction using a chiral catalyst. A prominent example is the asymmetric transfer hydrogenation (ATH) of a corresponding keto-ester precursor (e.g., ethyl 2-chloro-3-oxopropanoate) using a chiral Ruthenium(II) complex.[4] The catalyst, present in sub-stoichiometric amounts, directs the reaction to favor the formation of one enantiomer over the other.

  • Biocatalysis: This modern approach uses whole cells (like engineered E. coli) or isolated enzymes to perform the synthesis.[5][6] These biocatalysts can offer extremely high regio- and enantioselectivity under mild reaction conditions, presenting a green and sustainable alternative to traditional chemical methods.[5][7]

Q2: Why is controlling the enantioselectivity of 2-Chloro-3-hydroxypropionic acid critical in drug development?

In pharmaceutical applications, the two enantiomers of a chiral molecule often exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or, in worst-case scenarios, harmful. Therefore, producing a single, pure enantiomer is crucial for ensuring the safety and efficacy of a drug candidate. This is a fundamental principle in modern medicinal chemistry and is mandated by regulatory agencies for drug approval.

Q3: What analytical methods are used to determine the enantiomeric excess (ee) of the final product?

Determining the enantiomeric excess is a critical step to validate the success of an enantioselective synthesis. The most common technique is chiral chromatography . This involves:

  • Chiral High-Performance Liquid Chromatography (HPLC): The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.

  • Chiral Gas Chromatography (GC): For volatile compounds, GC with a chiral column can be used. Often, the carboxylic acid must first be converted into a less polar derivative, such as a tert-butyl amide, to improve its chromatographic properties.[3]

The enantiomeric excess is then calculated from the peak areas of the two enantiomers in the chromatogram.

Troubleshooting Guide: Common Experimental Challenges

This section addresses specific issues you may encounter during your experiments. The solutions provided are based on established chemical principles and field-proven insights.

Problem 1: Low Enantioselectivity (Poor ee%)

"My reaction is producing a nearly racemic mixture. What factors should I investigate?"

Low enantioselectivity is a common but solvable problem. The cause often lies with the catalyst system or reaction conditions.

Possible Causes & Recommended Actions
Possible Cause Explanation & Recommended Action
Suboptimal Catalyst/Ligand The choice of the chiral ligand in an asymmetric catalyst system is paramount. Even small structural changes in the ligand can dramatically affect enantioselectivity. Action: Screen a variety of chiral ligands. For Ru(II)-catalyzed hydrogenations, for example, different ligands can yield significantly different ee values.[4]
Incorrect Reaction Temperature Asymmetric reactions are often highly sensitive to temperature. Generally, lower temperatures increase the energy difference between the diastereomeric transition states, leading to higher enantioselectivity. Action: Run the reaction at a lower temperature (e.g., room temperature or 0°C instead of 40°C). While this may slow the reaction rate, the improvement in ee can be substantial.[4]
Solvent Effects The solvent can influence the conformation of the catalyst-substrate complex and thus affect stereochemical outcomes. Action: Perform a solvent screen using solvents of varying polarity and coordinating ability (e.g., DMF, Dichloromethane, Toluene).
Contaminated Starting Materials Impurities in your substrate or reagents can interfere with the catalyst, leading to poor performance. Action: Ensure the purity of your starting materials using techniques like distillation or recrystallization before starting the reaction.
Workflow for Optimizing Enantioselectivity

G start Low ee% Observed catalyst Screen Chiral Ligands/Catalysts start->catalyst temp Optimize Reaction Temperature (Typically Lower) catalyst->temp If ee% still low analysis Analyze ee% via Chiral HPLC/GC catalyst->analysis solvent Screen Solvents temp->solvent If ee% still low temp->analysis purity Verify Starting Material Purity solvent->purity If ee% still low solvent->analysis purity->analysis

Caption: Troubleshooting workflow for low enantioselectivity.

Problem 2: Low Reaction Yield or Incomplete Conversion

"My reaction stops before all the starting material is consumed, or my isolated yield is very low. What's going wrong?"

Low conversion or yield can stem from issues with catalyst activity, reaction conditions, or substrate properties.

Possible Causes & Recommended Actions
Possible Cause Explanation & Recommended Action
Insufficient Catalyst Loading While catalysts are used in small amounts, there is a minimum threshold required for efficient conversion within a reasonable timeframe. Lowering catalyst loading too much can result in incomplete reactions, even after extended periods.[4] Action: Increase the catalyst loading incrementally (e.g., from 2 mol% to 5 mol%).
Catalyst Deactivation Catalysts can be deactivated by impurities (e.g., water, oxygen) or by side reactions. Action: Ensure all reagents and solvents are dry and degassed. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Poor Substrate Solubility In many systems, particularly biocatalytic ones, the substrate may have poor solubility in the aqueous reaction medium, limiting its availability to the catalyst.[5] Action: If using a biocatalytic system, consider cell permeabilization strategies or the use of a co-solvent. For chemical synthesis, choose a solvent in which the substrate is fully soluble at the reaction temperature.
Insufficient Reaction Time Some reactions, especially at lower temperatures or with lower catalyst loadings, simply require more time to reach completion.[4] Action: Monitor the reaction progress over a longer period (e.g., 24-48 hours) using TLC or HPLC to determine when it has reached completion.
Problem 3: Difficulty with Product Purification and Isolation

"I'm struggling to isolate the pure product. How can I improve my purification strategy?"

Purification is often as challenging as the synthesis itself, especially when dealing with enantiomers and polar molecules.

Possible Causes & Recommended Actions
Possible Cause Explanation & Recommended Action
Product is Racemic or has Low ee% Enantiomers have identical physical properties (boiling point, solubility) and cannot be separated by standard chromatography or distillation. Action: If your product has low ee, direct separation is not feasible. Focus on improving the enantioselectivity of the reaction itself.
Enriching a High-ee% Product If you have a product with a high but not perfect ee (e.g., 95%), you can often enrich it to >99% ee through crystallization. Action: Perform a careful recrystallization. The major enantiomer will crystallize out as a pure solid, while the minor enantiomer remains enriched in the mother liquor. Solvents like toluene have been shown to be effective for similar molecules.[8]
Formation of Diastereomeric Salts A classic method to resolve a racemic mixture involves reacting it with a single, pure enantiomer of another chiral molecule (a resolving agent) to form diastereomeric salts. These diastereomers have different physical properties and can be separated by crystallization. Action: React your racemic acid with a chiral base (e.g., (R)-1-phenylethylamine). Separate the resulting diastereomeric salts by fractional crystallization, then acidify the desired salt to recover the pure enantiomer of your acid.
Visualization of Diastereomeric Salt Resolution

G racemate Racemic Mixture (R-Acid + S-Acid) salts Diastereomeric Salts (R-Acid/R-Base) (S-Acid/R-Base) racemate->salts base Chiral Base (R-Base) base->salts separation Separation by Crystallization (Different Solubilities) salts->separation salt1 Salt 1 (R-Acid/R-Base) separation->salt1 salt2 Salt 2 (S-Acid/R-Base) separation->salt2 acidification1 Acidification salt1->acidification1 acidification2 Acidification salt2->acidification2 product1 Pure R-Acid acidification1->product1 product2 Pure S-Acid acidification2->product2

Caption: Workflow for chiral resolution via diastereomeric salts.

Experimental Protocols

Protocol 1: Biocatalytic Synthesis using an Engineered E. coli Whole-Cell System

This protocol is adapted from established methods for producing similar hydroxy acids and provides a framework for the biocatalytic synthesis of 2-Chloro-3-hydroxypropionic acid from a suitable precursor.[6][9][10]

1. Culture Preparation: a. Inoculate a starter culture of the engineered E. coli strain (co-expressing the necessary reductase and synthase enzymes) in 10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics for plasmid maintenance. b. Grow overnight at 37°C with shaking (200 rpm).

2. Large-Scale Culture and Induction: a. Use the overnight culture to inoculate 1 L of LB medium in a 2.5 L baffled flask. b. Grow the culture at 37°C with shaking until it reaches the mid-log phase (OD600 ≈ 0.6-0.8). c. Induce the expression of the recombinant enzymes by adding the appropriate inducer (e.g., 0.5 mM IPTG) to the culture medium. d. Continue to grow the culture under inducing conditions (e.g., 30°C for 12 hours) to allow for protein expression.

3. Whole-Cell Transformation: a. Harvest the cells by centrifugation (6,000 rpm, 10 min, 4°C). b. Wash the cell pellet twice with a suitable buffer (e.g., M9 buffer, pH 7.0) to remove residual media.[6] c. Resuspend the cell pellet in the transformation buffer to a final optical density (OD600) of 30. The buffer should contain the precursor substrate (e.g., 2-chloro-3-oxopropionic acid), a glucose source (e.g., 8% w/v), and necessary cofactors (e.g., 10 mM MgSO₄).[10] d. Incubate the cell suspension at 30°C with shaking (200 rpm) for 24-48 hours to allow for the conversion of the substrate to 2-Chloro-3-hydroxypropionic acid.

4. Product Isolation: a. Separate the cells from the supernatant by centrifugation. b. The supernatant containing the product can be acidified (e.g., with HCl to pH 2) and then purified using liquid-liquid extraction with an organic solvent like ethyl acetate. c. Further purification can be achieved using chromatography.

Protocol 2: Purity Enhancement by Recrystallization

This protocol provides a general method for enhancing the enantiomeric excess of a solid product that is already of high purity, based on techniques described in the literature.[8]

1. Dissolution: a. In a flask, charge the optically impure 2-Chloro-3-hydroxypropionic acid (e.g., 95% ee). b. Add a suitable solvent (e.g., toluene, starting with ~5 mL per gram of solid). c. Heat the mixture gently with stirring until the solid is completely dissolved.

2. Controlled Cooling and Crystallization: a. Allow the solution to cool slowly to room temperature (e.g., 25°C) and stir for 1 hour. Slow cooling is crucial for selective crystallization. b. Subsequently, cool the solution further in an ice bath or refrigerator to 0-5°C and stir for another hour to maximize the precipitation of the major enantiomer.

3. Isolation and Drying: a. Filter the resulting crystals using a Büchner funnel. b. Wash the crystals with a small amount of cold solvent to remove any residual mother liquor. c. Dry the crystals under vacuum to afford the final product with enhanced enantiomeric excess.

4. Analysis: a. Analyze the ee% of both the recrystallized solid and the mother liquor using chiral HPLC to confirm the success of the enrichment.

References

  • FULIR. (n.d.). Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals.
  • Benchchem. (2025). Application Notes and Protocols: 3-Fluoro-2-hydroxypropanoic Acid in Organic Synthesis.
  • Romano, D., et al. (2025). Biocatalytic production of 3-hydroxypropionic acid precursors using a regioselective Baeyer-Villiger monooxygenase. PubMed.
  • Google Patents. (n.d.). WO2008135966A1 - Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl).
  • PubChem - NIH. (n.d.). 2-Chloro-3-hydroxypropionic acid.
  • Liu, W., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. ResearchGate.
  • Tsingeli, D., et al. (2018). Biological Production of 3-Hydroxypropionic Acid: An Update on the Current Status. MDPI.
  • Liu, W., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers.
  • Liu, W., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers.
  • Wang, Y., et al. (2023). Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review. MDPI.
  • Koppenhoefer, B., & Schurig, V. (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s). Organic Syntheses Procedure.
  • Georganics. (2013). 2-CHLORO-3-HYDROXYPROPIONIC ACID Safety Data Sheet.
  • Google Patents. (n.d.). US5215671A - Purification method of 2-chloropropionic acid.
  • Benchchem. (2025). A Comparative Guide: Biocatalytic vs. Chemical Synthesis of 3-Hydroxypropionic Acid.
  • Chang, T., et al. (2022). Enhanced 3-Hydroxypropionic Acid Production From Acetate via the Malonyl-CoA Pathway in Corynebacterium glutamicum. Frontiers.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Chloro-3-hydroxypropionic Acid Synthesis

Welcome to the Technical Support Center for the synthesis and handling of 2-chloro-3-hydroxypropionic acid. This compound is a critical halohydrin intermediate utilized in the development of hyperbranched polyacrylates,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and handling of 2-chloro-3-hydroxypropionic acid. This compound is a critical halohydrin intermediate utilized in the development of hyperbranched polyacrylates, inimers, and complex pharmaceutical side chains[1]. Due to its bifunctional nature—possessing both a reactive carboxylic acid and a primary hydroxyl group—its synthesis and downstream processing are highly susceptible to specific side reactions, most notably self-esterification[2].

This guide provides a self-validating, field-proven protocol for synthesizing 2-chloro-3-hydroxypropionic acid via the diazotization of DL-serine, along with a comprehensive troubleshooting FAQ to help you minimize side product formation.

Core Synthesis Workflow

The most reliable method for generating 2-chloro-3-hydroxypropionic acid avoids the direct chlorohydrination of acrylic acid (which yields mixed regiomers) and instead utilizes the diazotization of DL-serine[3]. By utilizing a massive excess of chloride ions, the reaction kinetically favors the formation of the chlorohydrin over the hydrolysis product.

Step-by-Step Methodology: Diazotization of DL-Serine

Materials Required:

  • DL-Serine (52.4 g, 0.50 mol)

  • Potassium chloride (KCl) (130.4 g, 1.75 mol)

  • Hydrochloric acid (HCl, 36.5-38% aqueous) (116.0 g, 1.21 mol)

  • Sodium nitrite (NaNO

    
    ) (68.4 g, 0.99 mol)
    
  • Deionized water (490 mL)

Procedure:

  • Substrate Preparation: In a 3-necked 1000 mL round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel, dissolve the DL-serine and KCl in 490 mL of deionized water[3].

  • Acidification: Slowly add the concentrated aqueous HCl to the mixture with continuous stirring.

  • Thermal Regulation (Critical): Submerge the reaction flask in an ice-water bath and cool the solution to strictly between 0 °C and 10 °C[4].

    • Causality & Validation: Maintaining this precise temperature window is essential to stabilize the transient diazonium intermediate. If the temperature exceeds 10 °C, you will observe vigorous bubbling (premature nitrogen gas evolution), which leads to non-selective nucleophilic attack and a ruined yield.

  • Diazotization: Add the sodium nitrite in small, controlled batches over 2 to 3 hours[3].

    • Causality & Validation: Slow addition prevents exothermic spikes. The massive concentration of chloride ions (sourced from both the HCl and the 3.5 molar equivalents of KCl) ensures that Cl⁻ outcompetes H₂O during the nucleophilic substitution of the diazonium leaving group.

  • Maturation: Allow the reaction to stir at room temperature for an additional 12-16 hours to ensure complete conversion of the starting material.

  • Extraction & Isolation: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with dilute acid, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure at a moderate temperature (<40 °C)[3].
    • Causality & Validation: Evaporating at elevated temperatures provides the activation energy required for intermolecular self-esterification between the carboxylic acid and the beta-hydroxyl group[5]. If the flask contents turn into a highly viscous, brownish syrup, thermal degradation has occurred.

Troubleshooting & FAQs

Q1: I am observing a high molecular weight impurity in my NMR/MS data. What is causing this and how do I prevent it? A1: This is caused by intermolecular self-esterification [5]. Because 2-chloro-3-hydroxypropionic acid is a bifunctional molecule, it can undergo Fischer esterification with itself when subjected to heat and acidic conditions, forming oligomeric chains. Mitigation: Always maintain moderate temperatures (<40 °C) during solvent removal (rotary evaporation) and downstream processing[2]. If you are converting this intermediate to a methyl ester (e.g., methyl-2-chloro-3-hydroxypropionate), use a large excess of dry methanol and strictly control the heating to avoid self-condensation[6].

Q2: My yield is low, and I am detecting significant amounts of glyceric acid (2,3-dihydroxypropionic acid). How can I improve the selectivity for the chlorohydrin? A2: Glyceric acid forms when water acts as the nucleophile instead of the chloride ion during the breakdown of the alpha-carbocation intermediate. Mitigation: The reaction relies on competitive kinetics. You must saturate the aqueous environment with chloride ions to outcompete water. Ensure you are using the full molar excess of KCl (3.5 equivalents relative to serine) in addition to the concentrated HCl[3].

Q3: How do I avoid the formation of dihalogenated side products (e.g., 2,3-dichloropropionic acid)? A3: While massive dihalogenation is a notorious issue when synthesizing the bromohydrin analog (which often requires AgNO


 to precipitate AgBr and drive cleaner reactions)[3], it can still occur during chlorination if the beta-hydroxyl group undergoes acid-catalyzed substitution.
Mitigation: Avoid excessively long reaction times and do not increase the HCl concentration beyond the recommended 2.4 equivalents. The primary hydroxyl group is relatively stable under the prescribed conditions, but prolonged exposure to strong acids at room temperature will eventually lead to secondary substitution.

Quantitative Side Product Analysis

Summarized below are the primary side products, their mechanistic origins, and analytical signatures to aid in rapid troubleshooting.

Side ProductMechanistic CauseAnalytical Signature (NMR/MS)Mitigation Strategy
Oligomeric Esters Intermolecular self-esterification driven by heat/acid[5]Broadened peaks in

H-NMR; higher m/z polymeric repeating units (+106 Da)
Keep evaporation temps <40 °C; avoid prolonged heating.
Glyceric Acid Nucleophilic attack by H

O on the alpha-carbocation
Absence of alpha-chloro shift; presence of two -OH protons (if in dry DMSO-

)
Maximize Cl⁻ concentration by adding excess KCl (3.5 eq)[3].
2,3-Dichloropropionic Acid Acid-catalyzed nucleophilic substitution of the beta-OHDownfield shift of beta-protons; absence of -OH stretch in IR spectroscopyStrictly adhere to reaction times; do not exceed 2.4 eq of HCl.

Mechanistic Pathway & Competing Reactions

The following diagram illustrates the kinetic pathways during the diazotization of DL-serine, highlighting where side products diverge from the target synthesis.

Pathway Serine DL-Serine (2-amino-3-hydroxypropionic acid) Diazonium Diazonium Intermediate [-N2+] Serine->Diazonium NaNO2, HCl, KCl (0-10 °C) Carbocation Alpha-Carbocation Diazonium->Carbocation - N2 (gas) Target 2-Chloro-3-hydroxypropionic acid (Target Product) Carbocation->Target + Cl- (High conc.) Glyceric Glyceric Acid (Side Product) Carbocation->Glyceric + H2O (Competitor) Oligomer Oligomeric Esters (Side Product) Target->Oligomer Heat / Acid (Self-Esterification)

Mechanistic pathway of DL-serine diazotization and competing side product formations.

References

1.[1] US8524942B2 - Synthesis of inimers and hyperbranched polymers - Google Patents. URL: 2.[2] EP2079844B1 - Synthesis of inimers and hyperbranched polymers - Google Patents. URL: 3.[4] EP2079844B1 - Synthesis of inimers and hyperbranched polymers - Google Patents. URL: 4.[3] US8524942B2 - Synthesis of inimers and hyperbranched polymers - Google Patents. URL: 5.[5] US8524942B2 - Synthesis of inimers and hyperbranched polymers - Google Patents. URL: 6.[6] EP2079844B1 - Synthesis of inimers and hyperbranched polymers - Google Patents. URL:

Sources

Optimization

Technical Support Center: Troubleshooting Kinetic Resolution of 2-Chloro-3-hydroxypropionic Acid Enantiomers

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter challenges when performing the kinetic resolution (KR) of halogenated chiral building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter challenges when performing the kinetic resolution (KR) of halogenated chiral building blocks. 2-Chloro-3-hydroxypropionic acid is a critical halohydrin intermediate, utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), including the C-13 side chain of Taxol[1].

Because this molecule possesses both a reactive primary hydroxyl group and a secondary chloride, its enzymatic resolution requires precise thermodynamic and kinetic control. This guide is designed to help you troubleshoot common failure points, understand the mechanistic causality behind them, and implement self-validating protocols to ensure reproducible enantiomeric excess (ee).

Troubleshooting Guide & FAQs

Q1: Why is the Enantiomeric Ratio (E-value) of my resolution stalling below 20? The Causality: The stereorecognition of lipases—such as Lipase MAP-10 (from Mucor sp.)[2] or Candida antarctica Lipase B (CALB)—depends heavily on the rigidity of the enzyme's chiral binding pocket. If you are using a polar solvent (e.g., THF or Acetonitrile), the solvent strips the essential hydration shell from the enzyme surface. This increases the structural flexibility of the active site, drastically reducing its ability to discriminate between the (R) and (S) enantiomers. The Fix: Shift to a hydrophobic solvent like Hexane, Toluene, or Methyl tert-butyl ether (MTBE). Maintain a controlled thermodynamic water activity (


) using salt hydrate pairs (e.g., 

) to keep the enzyme rigid but catalytically active.

Q2: The reaction halts at 20-30% conversion instead of the theoretical 50%. How can I prevent enzyme deactivation? The Causality: If you are using vinyl acetate as your acyl donor for transesterification, the reaction releases acetaldehyde as a byproduct. Acetaldehyde is highly electrophilic and forms covalent Schiff bases with surface lysine residues on the lipase, causing irreversible conformational changes and rapid deactivation. The Fix: Substitute vinyl acetate with isopropenyl acetate . The byproduct of isopropenyl acetate is acetone, which is non-nucleophilic, volatile, and does not deactivate the biocatalyst.

Q3: I am detecting significant amounts of epoxide byproducts in my downstream analysis. What is causing this? The Causality: 2-Chloro-3-hydroxypropionic acid is a classic halohydrin. If the pH of your system exceeds 7.0 during aqueous workup, or if basic impurities are present, the primary hydroxyl group becomes deprotonated. This triggers a rapid intramolecular


 displacement of the adjacent C2 chloride, resulting in the formation of a glycidic acid (epoxide) derivative[3].
The Fix:  Strictly control the pH. Never use basic drying agents like 

or

during downstream processing. Buffer all aqueous extraction steps to pH 6.0–6.5.

Q4: What is the most reliable method for separating the resolved enantiomers? The Causality: Following enzymatic transesterification, your mixture contains the unreacted (S)-alcohol and the newly formed (R)-acetate. The free primary hydroxyl group in the (S)-enantiomer acts as a strong hydrogen-bond donor, significantly increasing its affinity for polar stationary phases compared to the sterically hindered, non-polar acetate. The Fix: Use gradient silica gel flash chromatography. The non-polar (R)-acetate will elute rapidly in a low-polarity mobile phase (e.g., 90:10 Hexane:Ethyl Acetate), while the (S)-alcohol will be retained until the solvent polarity is increased.

Quantitative Data: Parameter Optimization

To achieve an E-value > 100, compare your current setup against our field-validated parameters summarized below:

ParameterSub-Optimal Condition (High Risk)Optimized Condition (Recommended)Mechanistic Benefit
Biocatalyst Porcine Pancreatic Lipase (PPL)Lipase MAP-10 (Mucor sp.)[2]Superior pocket fit for C2-halogenated esters.
Acyl Donor Vinyl Acetate (3.0 eq)Isopropenyl Acetate (1.5 eq)Prevents acetaldehyde-induced lysine cross-linking.
Solvent Tetrahydrofuran (THF)Anhydrous MTBEPreserves enzyme hydration shell; prevents swelling.
Temperature 45°C30°CLowers the kinetic energy, maximizing stereoselectivity.
Water Activity Uncontrolled (

> 0.5)
Controlled (

)
Prevents competitive ester hydrolysis side-reactions.

Standard Operating Procedure: Self-Validating Transesterification

This protocol utilizes a "self-validating" framework. By embedding analytical checkpoints into the workflow, you ensure the integrity of the resolution before committing to downstream purification.

Step 1: Substrate Preparation & Validation

  • Dissolve 10.0 g of racemic methyl 2-chloro-3-hydroxypropanoate in 100 mL of anhydrous MTBE.

  • Validation Checkpoint: Perform a Karl Fischer titration on the solution. Ensure water content is < 0.05% to prevent the lipase from acting as a hydrolase rather than a transesterification catalyst.

Step 2: Biocatalyst Initiation

  • Add 1.0 g of immobilized Lipase MAP-10 (10% w/w relative to substrate).

  • Add 1.5 equivalents (8.2 mL) of isopropenyl acetate.

  • Seal the reactor and incubate at 30°C with orbital shaking at 250 rpm.

Step 3: Kinetic Monitoring (The 48% Rule)

  • Validation Checkpoint: At 8 hours, extract a 50 µL aliquot. Derivatize the free alcohol with trifluoroacetic anhydride (TFAA) and analyze via chiral Gas Chromatography (GC).

  • Monitor the conversion rate. Stop the reaction exactly at 48-49% conversion. Pushing the reaction past 50% forces the enzyme to begin acetylating the slower-reacting enantiomer, which exponentially degrades the enantiomeric excess (ee) of the final product.

Step 4: Quenching and Downstream Separation

  • Filter the reaction mixture through a Celite pad to recover the immobilized enzyme (which can be washed with MTBE and reused up to 5 times).

  • Concentrate the filtrate under reduced pressure (Temperature < 35°C to prevent thermal degradation).

  • Load the crude oil onto a silica gel column. Elute with 90:10 Hexane:Ethyl Acetate to isolate the (R)-3-acetoxy-2-chloropropanoate, then switch to 60:40 Hexane:Ethyl Acetate to elute the pure (S)-methyl 2-chloro-3-hydroxypropanoate.

Process Visualization

The following workflow diagram illustrates the logical progression of the kinetic resolution and the critical separation phase.

KR_Workflow Racemate Racemic Ester (Methyl 2-chloro- 3-hydroxypropanoate) Enzyme Biocatalysis Lipase MAP-10 + Acyl Donor Racemate->Enzyme MTBE Solvent aw = 0.15 Products Reaction Mixture (S)-Alcohol + (R)-Acetate Enzyme->Products 30°C, Stop at 48% Conversion Separation Downstream Separation (Silica Chromatography) Products->Separation Filtration & Concentration Enant1 (S)-2-chloro-3- hydroxypropanoate Separation->Enant1 High Polarity (Slower Elution) Enant2 (R)-3-acetoxy-2- chloropropanoate Separation->Enant2 Low Polarity (Faster Elution)

Caption: Workflow for the lipase-catalyzed kinetic resolution and chromatographic separation of enantiomers.

References

  • Gogoi, N., et al. (2007). "Lipase Catalysed Kinetic Resolution of 2-Nitroalcohol: Total Synthesis of Taxol Side Chain and (-)-Bestatin." Letters in Organic Chemistry. ResearchGate. Available at:[Link]

  • Petit, Y., & Larchevêque, M. (1998). "Ethyl Glycidate from (R) or (S)-2,3-Epoxypropanol." Organic Syntheses, 75, 37. Available at: [Link]

  • Amano International Enzyme Co. (2001). "Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation" (US6210956B1). Google Patents.
  • Gupta, S., et al. (2009). "Synthesis of inimers and hyperbranched polymers" (EP2079844B1). Google Patents.

Sources

Reference Data & Comparative Studies

Validation

2-Chloro-3-hydroxypropionic acid vs. other halogenated hydroxy acids in synthesis.

As a Senior Application Scientist, I frequently consult on the design of scalable synthetic routes for complex pharmaceuticals and advanced materials. In the realm of chiral pool synthesis, halogenated hydroxy acids are...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

As a Senior Application Scientist, I frequently consult on the design of scalable synthetic routes for complex pharmaceuticals and advanced materials. In the realm of chiral pool synthesis, halogenated hydroxy acids are indispensable bifunctional building blocks (chirons). Their unique structure—pairing a nucleophilic hydroxyl group with an electrophilic halogenated carbon—enables rapid access to epoxides, hyperbranched polymers, and complex active pharmaceutical ingredients (APIs).

However, not all halohydrins are created equal. The exact regiochemistry (e.g., 2-chloro vs. 3-chloro) and the choice of halogen (chloro vs. bromo) drastically dictate a molecule's synthetic trajectory. This guide objectively compares 2-Chloro-3-hydroxypropionic acid (2-CHPA) against its structural isomers and bromo-analogues, providing field-proven insights and self-validating experimental data to inform your workflow design.

Mechanistic Profiling & Reactivity Comparison

2-Chloro-3-hydroxypropionic Acid (2-CHPA)
  • Structural Advantage: Features an

    
    -chloro and 
    
    
    
    -hydroxy configuration.
  • Synthetic Utility: 2-CHPA is a premier intermediate for synthesizing "inimers" (initiator-monomers) used in the production of hyperbranched polyacrylates [1]. It is also a critical precursor for the Taxol® C-13 side chain (isobutyl phenylisoserinate) [2].

  • Causality in Selection: The C-Cl bond provides a "Goldilocks" level of reactivity. It is stable enough to undergo esterification at moderate temperatures without premature self-condensation, yet reactive enough to act as an initiating site during atom transfer radical polymerization (ATRP) [1]. Furthermore, the relatively small van der Waals radius of chlorine allows 2-CHPA esters to fit seamlessly into the active sites of lipases (e.g., MAP-10) for highly efficient enzymatic kinetic resolution [2].

3-Chloro-2-hydroxypropionic Acid (3-CHPA / -Chlorolactic Acid)
  • Structural Advantage: Features a

    
    -chloro and 
    
    
    
    -hydroxy configuration.
  • Synthetic Utility: Primarily utilized as a precursor for terminal epoxides, such as ethyl glycidate, and as a major intermediate in the formation of 3-monochloro-1,2-propanediol (MCPD) [4].

  • Causality in Selection: The

    
    -hydroxy group dramatically increases the acidity of the carboxylic acid and facilitates rapid intramolecular 
    
    
    
    cyclization under basic conditions to yield oxiranecarboxylic acids (glycidates) [3].
The Bromo-Analogues (e.g., 2-Bromo-3-hydroxypropionic Acid)
  • Structural Advantage: Bromine is a superior leaving group compared to chlorine, lowering the activation energy for nucleophilic displacement.

  • Synthetic Utility: Ideal for extremely rapid epoxide formation where mild basic conditions are mandatory to protect other sensitive functional groups [3].

  • Causality in Selection: While 2-Bromo-3-hydroxypropionic acid (2-BHPA) cyclizes faster than 2-CHPA, its utility in biocatalytic pathways is severely hampered. The bulkiness and inflexibility of the bromo group make these halohydrins sterically inaccessible to the active sites of most standard lipases, resulting in poor enantiomeric excess (

    
    ) during resolution[2].
    

Quantitative Performance & Selection Matrix

To streamline your reagent selection, the following table summarizes the quantitative performance of these halohydrins across standard synthetic parameters.

CompoundPrimary PrecursorKey Downstream ApplicationLipase Resolution CompatibilityTypical Yield
2-CHPA L-Serine (via Diazotization)Inimers [1], Taxol Side Chain [2]High (Accessible active site)~60%
3-CHPA Chloropyruvic AcidEthyl Glycidate [3], MCPD [4]Moderate ~65-75%
2-BHPA L-Serine (via Diazotization)Rapid Epoxidation [3]Low (Steric hindrance) [2]~70%

Pathway Visualization

The following logical diagram illustrates the divergence of these building blocks from their chiral pool precursors to their high-value downstream targets.

G Serine L-Serine CHPA2 2-Chloro-3-hydroxypropionic acid (2-CHPA) Serine->CHPA2 NaNO2, HCl, KCl BHPA2 2-Bromo-3-hydroxypropionic acid (2-BHPA) Serine->BHPA2 NaNO2, HBr, KBr Chloropyruvic Chloropyruvic Acid CHPA3 3-Chloro-2-hydroxypropionic acid (3-CHPA) Chloropyruvic->CHPA3 Microbial Reduction Taxol Taxol Side Chain (via Lipase) CHPA2->Taxol Lipase MAP-10 Inimers Hyperbranched Polymers CHPA2->Inimers Esterification Glycidate Ethyl Glycidate (Epoxide) BHPA2->Glycidate KOH, EtOH CHPA3->Glycidate KOH, EtOH

Mechanistic divergence of halogenated hydroxy acids into chiral building blocks.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility in your lab, the following protocols are designed as self-validating systems. Do not skip the validation steps; they are critical for confirming mechanistic success before proceeding to downstream steps.

Protocol A: Synthesis of 2-Chloro-3-hydroxypropionic Acid from DL-Serine [1]

This protocol leverages a diazotization reaction to convert the primary amine of serine into a chloride.

  • Step 1: Preparation of the Acidic Amine Solution. Dissolve DL-serine (0.5 mol) in an aqueous solution of HCl (1.09 mol) containing a large molar excess of KCl (1.7 mol).

    • Causality Note: The high concentration of chloride ions (from KCl) is critical. During the diazotization of the amine, the diazonium intermediate is highly reactive. Excess chloride ensures that nucleophilic substitution by

      
       outcompetes hydration by 
      
      
      
      , maximizing the halohydrin yield over the unwanted diol byproduct.
  • Step 2: Cryogenic Diazotization. Cool the mixture to between 0°C and -5°C. Slowly add sodium nitrite (

    
    , 0.62 mol) in small portions over 2 hours under a nitrogen atmosphere.
    
    • Causality Note: Strict thermal control prevents the premature decomposition of the diazonium salt into nitrogen gas before the chloride nucleophile can attack, which would otherwise lead to elimination byproducts.

  • Step 3: Extraction and Validation. Extract the aqueous layer with ethyl acetate, dry over

    
    , and concentrate under reduced pressure.
    
    • Validation System: Monitor the reaction via TLC (ninhydrin stain) to confirm the complete consumption of the primary amine. The absence of a purple/pink spot confirms the successful substitution of the amine group. Expected yield: ~60%.

Protocol B: Epoxidation of 3-Chloro-2-hydroxypropionic Acid to Potassium Glycidate [3]

This protocol demonstrates the base-mediated intramolecular cyclization of a halohydrin into an oxirane ring.

  • Step 1: Substrate Dissolution. Dissolve 3-chloro-2-hydroxypropionic acid (0.44 mol) in absolute ethanol (300 mL) and cool the system to -20°C.

    • Causality Note: Absolute ethanol is used to prevent the hydrolysis of the resulting epoxide. The cryogenic temperature is non-negotiable; epoxides are highly sensitive to ring-opening polymerization under basic conditions at room temperature.

  • Step 2: Base-Mediated Cyclization. Under a nitrogen atmosphere, add a filtered solution of KOH (0.85 mol) in absolute ethanol dropwise over 2 hours.

    • Causality Note: The base deprotonates the

      
      -hydroxyl group, triggering an intramolecular 
      
      
      
      attack on the
      
      
      -carbon, displacing the chloride ion and closing the three-membered oxirane ring.
  • Step 3: Isolation and Validation. Allow the mixture to warm to 0°C and stir for 14 hours. Filter the precipitated potassium glycidate salts and store immediately at 5°C.

    • Validation System: Perform

      
      -NMR (in 
      
      
      
      ). The successful formation of the epoxide is validated by the disappearance of the downfield halomethine protons and the appearance of the characteristic high-field oxirane ring protons (typically shifting upfield to approx. 2.8–3.5 ppm).

References

  • US8524942B2 - Synthesis of inimers and hyperbranched polymers Source: Google Patents URL
  • Synthesis of (2R,3S)
  • Oxiranecarboxylic acid, ethyl ester, (R)
  • BETA-CHLOROLACTIC ACID | 1713-85-5 Source: ChemicalBook URL
Comparative

Validation of an Analytical Method for 2-Chloro-3-hydroxypropionic Acid Assay: A Comparative Guide

Introduction & Chemical Context 2-Chloro-3-hydroxypropionic acid (2-C-3-HPA) is a critical chiral building block in pharmaceutical manufacturing, most notably serving as a key intermediate in the synthesis of the C-13 si...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

2-Chloro-3-hydroxypropionic acid (2-C-3-HPA) is a critical chiral building block in pharmaceutical manufacturing, most notably serving as a key intermediate in the synthesis of the C-13 side-chain of the antineoplastic agent . With a molecular formula of C3H5ClO3 and a molecular weight of 124.52 g/mol , the compound is characterized by its [high polarity, owing to the presence of both a carboxylic acid and a hydroxyl group[1]]([Link]).

From an analytical perspective, 2-C-3-HPA presents a "perfect storm" of challenges:

  • High Polarity: Poor retention on standard reversed-phase (C18) columns.

  • Lack of Chromophore: The absence of conjugated pi-electron systems renders direct UV detection (e.g., at 254 nm) ineffective.

  • Thermal Instability: The molecule can undergo degradation or side reactions at high temperatures, complicating direct gas chromatography.

Method Comparison: Selecting the Optimal Assay

To establish a robust assay, analytical scientists typically evaluate three modalities. The table below objectively compares these approaches to guide method selection.

Table 1: Performance Comparison of Analytical Modalities for 2-C-3-HPA
ParameterGC-MSHPLC-UVHILIC-LC-MS/MS (Recommended)
Sample Preparation High (Requires silylation, e.g., BSTFA)High (Requires UV derivatization, e.g., phenacyl bromide)Low (Direct dilution in organic solvent)
Retention Mechanism Volatility / Boiling PointReversed-Phase (Post-derivatization)Hydrophilic Interaction (HILIC)
Detection Electron Ionization (EI)UV Absorbance (typically 254 nm)Electrospray Ionization (ESI- MRM)
Sensitivity (LOD) ~10-50 ng/mL~1-5 µg/mL< 1 ng/mL
Throughput Low (Long derivatization & run times)MediumHigh (< 5 min run time)

Causality in Method Selection: While GC-MS offers excellent sensitivity, the mandatory silylation of the -OH and -COOH groups introduces variability and requires strictly anhydrous conditions. HPLC-UV is cost-effective but relies on pre-column derivatization, which often suffers from incomplete reaction yields. HILIC-LC-MS/MS is the superior choice. HILIC stationary phases leverage a water-enriched layer to retain polar molecules, while the carboxylic acid moiety of 2-C-3-HPA readily deprotonates, making negative electrospray ionization (ESI-) highly efficient for direct, underivatized analysis.

MethodSelection Start Analyte: 2-Chloro-3-hydroxypropionic acid (Highly Polar, No UV Chromophore) Decision Primary Analytical Requirement? Start->Decision GC GC-MS Requires Silylation (Volatilization) Decision->GC High Sensitivity, Gas Phase HPLC HPLC-UV Requires Phenacyl Bromide (UV Derivatization) Decision->HPLC Routine QA/QC, Low Cost LCMS HILIC-LC-MS/MS Direct Aqueous Analysis (ESI- Mode) Decision->LCMS High Throughput, No Derivatization

Fig 1. Decision matrix for 2-C-3-HPA analytical method selection based on assay requirements.

ICH Q2(R2) Validation Framework

Any method used for release and stability testing must be rigorously validated. The, integrating method development (ICH Q14) with validation. The objective is to demonstrate that the analytical procedure is fit for its intended purpose through a [scientifically justified, risk-based approach[2]]([Link]).

ValidationLifecycle ATP Analytical Target Profile (ATP) Dev Method Development (ICH Q14) ATP->Dev Val Method Validation (ICH Q2(R2)) Dev->Val Monitor Lifecycle Monitoring Val->Monitor

Fig 2. The integrated analytical lifecycle aligning ICH Q14 development with ICH Q2(R2) validation.

Step-by-Step Experimental Protocol: HILIC-LC-MS/MS Assay

To ensure a self-validating system, this protocol utilizes an isotopically labeled internal standard (ISTD)—such as ¹³C-labeled 2-C-3-HPA or a closely related structural analog—to automatically correct for matrix suppression and injection variability.

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of 2-C-3-HPA reference standard into a 10 mL volumetric flask.

  • Dissolve in LC-MS grade Acetonitrile (ACN) to create a 1.0 mg/mL stock solution.

  • Prepare working standards by diluting the stock in ACN:Water (90:10, v/v). Causality: HILIC columns require a high percentage of organic solvent in the sample diluent to prevent peak distortion and ensure proper partitioning into the stationary phase's aqueous layer.

  • Spike all samples and standards with the ISTD to a final concentration of 100 ng/mL.

Step 2: Chromatographic Conditions

  • Column: ZIC-HILIC (100 mm × 2.1 mm, 3 µm particle size).

  • Mobile Phase A: 10 mM Ammonium formate in Water, adjusted to pH 3.5 with formic acid. Causality: The acidic pH ensures the silanol groups on the silica support are fully protonated, minimizing secondary ion-exchange interactions, while the formate provides a volatile buffer essential for preventing MS source contamination.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Isocratic elution at 85% B for 4 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry Parameters (Triple Quadrupole)

  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Capillary Voltage: -2.5 kV.

  • Desolvation Temperature: 350°C.

  • MRM Transitions:

    • 2-C-3-HPA: Precursor m/z 123.0 ([M-H]⁻ for ³⁵Cl) → Product m/z 87.0 (loss of HCl).

    • ISTD: Corresponding MRM transition based on the selected analog.

Validation Parameters & Experimental Data

The following representative data summarizes the validation of the HILIC-LC-MS/MS method in strict accordance with ICH Q2(R2) acceptance criteria.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at analyte RTNo peaks > 5% of LOQ in blank matrixPass
Linearity Proportional response across rangeRange: 1 - 1000 ng/mL;

Pass
Accuracy (Recovery) Closeness to true value across range98.5% - 101.2% (Spiked at 50%, 100%, 150%)Pass
Repeatability (Precision) Coherence of repeated measurements%RSD = 1.2% (n=6, 100 ng/mL)Pass
Intermediate Precision Inter-day, inter-analyst coherence%RSD = 1.5% (n=12 across 3 days)Pass
Limit of Quantitation (LOQ) Lowest quantifiable amount1.0 ng/mL (S/N > 10)Pass
Robustness Unaffected by small deliberate changesStable across ±0.1 pH and ±2% Mobile Phase BPass

Conclusion

The quantification of 2-Chloro-3-hydroxypropionic acid requires an analytical strategy tailored to its high polarity and lack of UV absorbance. While GC-MS and HPLC-UV are viable through extensive derivatization, the HILIC-LC-MS/MS method presented here offers superior sensitivity, eliminates hazardous derivatization steps, and significantly reduces turnaround time. By adhering to the ICH Q2(R2) lifecycle framework, this self-validating protocol ensures robust, reproducible, and regulatory-compliant data for advanced pharmaceutical development.

References

  • "2-Chloro-3-hydroxypropionic acid | C3H5ClO3 | CID 564951", PubChem - NIH,[Link]

  • "Synthesis of the C-13 Side-Chain of Taxol", ResearchGate,[Link]

  • "Validation of Analytical Procedures Q2(R2)", International Council for Harmonisation (ICH),[Link]

  • "ICH Q2(R2) guideline on validation of analytical procedures - Step 5", European Medicines Agency,[Link]

Sources

Validation

Comparative Biological and Toxicological Profiling of Chlorinated Propionic Acid Isomers: 2-CPA vs. 3-CPA

As a Senior Application Scientist in biochemical toxicology, I frequently encounter the assumption that structurally similar halogenated aliphatic acids behave identically in biological systems. This is a critical miscon...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in biochemical toxicology, I frequently encounter the assumption that structurally similar halogenated aliphatic acids behave identically in biological systems. This is a critical misconception. The positional isomerism of the chlorine atom—specifically whether it is bound to the α-carbon (2-chloropropionic acid, 2-CPA) or the β-carbon (3-chloropropionic acid, 3-CPA)—dictates entirely divergent pathways of cellular toxicity, receptor interaction, and enzymatic degradation.

This guide provides an objective, data-driven comparison of these two isomers, detailing their mechanistic differences and providing self-validating experimental protocols for researchers in drug development and environmental bioremediation.

Structural Causality: Divergent Toxicological Profiles

The single-carbon shift of the chlorine substituent fundamentally alters the electrophilicity and receptor-binding affinity of the propionic acid backbone.

2-CPA: Selective Neurotoxicity and Metabolic Disruption

L-2-chloropropionic acid (L-CPA) is not a broad-spectrum cytotoxin; rather, it is a highly selective neurotoxin. In rodent models, acute oral administration (e.g., 750 mg/kg) induces targeted within 36 to 48 hours[]. The causality behind this localized damage is biphasic:

  • Metabolic Shift: L-CPA rapidly activates the 2, leading to an accelerated consumption of glucose and a systemic drop in lactate and alanine pools[2].

  • Excitotoxicity: The delayed cellular necrosis is driven by3, which triggers overwhelming calcium influx and subsequent cerebellar edema[3]. Magnetic Resonance Imaging (MRI) confirms this by revealing 4 in the cerebellum precisely at the 48-hour mark[4].

3-CPA: Acute Corrosivity and Cytotoxicity

In stark contrast, 3-CPA acts as a broad-spectrum, acute cytotoxin. The β-chloro substitution significantly increases the molecule's acidity and electrophilic reactivity. It does not target specific neural receptors; instead, it causes 5 of biological membranes upon direct contact[5]. Exposure results in immediate protein denaturation, leading to6[6]. Furthermore, 3-CPA has demonstrated genotoxic potential, acting as a suspected mutagen capable of inducing cellular apoptosis[6].

G Isomers Chlorinated Propionic Acid Isomers CPA2 2-Chloropropionic Acid (α-chloro isomer) Isomers->CPA2 CPA3 3-Chloropropionic Acid (β-chloro isomer) Isomers->CPA3 PDH PDH Complex Activation (Metabolic Shift) CPA2->PDH Systemic NMDA NMDA Receptor Agonism (Calcium Influx) CPA2->NMDA Neurological Corrosive High Acidity & Electrophilic Attack CPA3->Corrosive Direct Contact Mutagen DNA Adduct Formation (Genotoxicity) CPA3->Mutagen Cellular Uptake Neurotox Selective Cerebellar Granule Cell Necrosis PDH->Neurotox Lactate Drop NMDA->Neurotox Excitotoxicity Cytotox Severe Tissue Burns & Broad Cytotoxicity Corrosive->Cytotox Necrosis Mutagen->Cytotox Apoptosis

Divergent toxicological pathways of 2-CPA and 3-CPA isomers.

Comparative Bioremediation: The Recalcitrance of the β-Carbon

The structural differences between 2-CPA and 3-CPA also dictate their environmental persistence and susceptibility to enzymatic bioremediation.

Standard non-stereospecific α-haloalkanoic acid dehalogenases (such as DehE) easily hydrolyze the carbon-halogen bond in 2-CPA, yielding non-toxic lactic acid[7]. However, these enzymes are 7 like 3-CPA[7]. The β-position of the chlorine atom prevents the necessary hydrogen bonding with the enzyme's active site residues (specifically W34, F37, and S188).

To degrade 3-CPA, specialized approaches are required:

  • Evolutionary Discovery: Specific β-dehalogenases isolated from soil bacteria, such as 8, have evolved to utilize 3-CPA as a sole carbon source[8],[9].

  • Protein Engineering: By introducing an7, researchers successfully reduced the inter-molecular distance within the active site, stabilizing the binding of the 3-CPA carboxylate group and altering the enzyme's substrate specificity to accommodate the β-isomer[7].

Quantitative Data Comparison

Feature2-Chloropropionic Acid (2-CPA)3-Chloropropionic Acid (3-CPA)
Halogen Position α-carbonβ-carbon
Primary Toxicity Target Selective Neurotoxicity (Cerebellar Granule Cells)Broad-Spectrum Cytotoxicity & Corrosivity
Key Toxicological Mechanism NMDA agonism, PDH complex activationExtreme acidity, direct membrane degradation
Enzymatic Degradation Standard α-haloalkanoic acid dehalogenases (e.g., DehE)Specialized β-dehalogenases (Rhodococcus sp.) or engineered mutants (DehE S188V)
Clinical/In Vivo Presentation Ataxia, delayed motor dysfunction, cerebellar edemaSevere skin/eye burns, respiratory edema, mutagenesis

Self-Validating Experimental Protocols

Protocol A: In Vivo Assessment of 2-CPA Neurotoxicity (MRI & MRS)

Causality & Validation: By simultaneously tracking lactate (metabolic shift) and N-acetylaspartate (neuronal integrity), this protocol acts as a self-validating system. A drop in NAA without a corresponding lactate shift would indicate an alternative mechanism, whereas the coupled observation confirms PDH-driven excitotoxicity.

  • Dosing: Administer L-CPA (750 mg/kg p.o.) formulated as a neutral sodium salt to adult rodent models.

  • Longitudinal MRI: Perform T2-weighted (T2WI) and diffusion-weighted imaging (DWI) at 36h and 48h post-dosing to visualize the onset of cerebellar fluid accumulation (edema).

  • Metabolite Extraction (MRS): At 48h, extract forebrain and cerebellar tissues. Analyze using 1H/31P magnetic resonance spectroscopy.

  • Data Interpretation: Look for an isolated decrease in N-acetylaspartate (NAA) and a spike in lactate specifically within the cerebellum, confirming selective localized necrosis.

Protocol B: Enzymatic Dehalogenation Specificity Assay

Causality & Validation: The inclusion of a heat-denatured enzyme control self-validates the assay by establishing a baseline for spontaneous abiotic hydrolysis, ensuring that any detected chloride release is strictly enzyme-mediated.

  • Extract Preparation: Prepare cell-free extracts from Rhodococcus sp. (or E. coli expressing DehE S188V) grown in minimal media.

  • Reaction Setup: Incubate 2 mg of extract protein with 20 mM of either 2-CPA or 3-CPA in a 5 mL reaction mixture (pH 7.5) at 30°C.

  • Negative Control: Run a parallel reaction using enzyme extract boiled for 10 minutes (heat-denatured).

  • Quenching & Detection: Terminate the reaction at specific time intervals using H2SO4. Quantify liberated chloride ions using the colorimetric Iwasaki method (measuring absorbance at 460 nm).

Workflow Start Cell-Free Extract (DehE S188V or Rhodococcus) Incubation Add 20 mM Substrate (2-CPA or 3-CPA) Start->Incubation Reaction Enzymatic Cleavage (30°C, pH 7.5) Incubation->Reaction Quench Acidic Quenching (H2SO4 addition) Reaction->Quench Assay Colorimetric Detection (Iwasaki Reagent) Quench->Assay

Step-by-step enzymatic dehalogenation assay workflow.

References

  • Biochemical and neurotoxicological effects of L-2-chloropropionic acid on rodent brain. Source: nih.gov. 2

  • 3-Chloropropionic acid - GESTIS Substance Database. Source: dguv.de. 5

  • Neuroprotective effects of MK-801 on L-2-chloropropionic acid-induced neurotoxicity. Source: nih.gov. 3

  • CAS 16987-02-3 (2-Chloropropionic acid sodium salt) - BOC Sciences. Source: bocsci.com.

  • MRI studies of the neurotoxic effects of L-2-chloropropionic acid on rat brain - PubMed. Source: nih.gov. 4

  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals. Source: fujifilm.com. 6

  • Degradation of 3-Chloropropionic Acid by Escherichia coli JM109 Expressing Dehalogenase (deh) Gene. Source: scialert.net. 8

  • Dehalogenation of chlorinated aliphatic acid by Rhodococcus sp. Source: researchgate.net. 9

  • An S188V Mutation Alters Substrate Specificity of Non-Stereospecific α-Haloalkanoic Acid Dehalogenase E (DehE). Source: nih.gov. 7

Sources

Comparative

Techno-Economic Analysis and Methodological Guide for the Production of 2-Chloro-3-hydroxypropionic Acid

As a Senior Application Scientist navigating the intersection of process chemistry and economic scalability, I frequently evaluate synthetic routes for versatile bifunctional building blocks. 2-Chloro-3-hydroxypropionic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the intersection of process chemistry and economic scalability, I frequently evaluate synthetic routes for versatile bifunctional building blocks. 2-Chloro-3-hydroxypropionic acid (2-CHPA) is a prime example of such a molecule[1]. It serves a dual industrial purpose: as a critical "inimer" (initiator-monomer) for synthesizing hyperbranched polyacrylates[2], and as a high-value chiral precursor for the phenylisoserine side chain of the blockbuster chemotherapeutic Taxol® (paclitaxel)[3].

This guide objectively compares the three dominant production routes for 2-CHPA, analyzing their mechanistic causality, economic viability, and experimental reproducibility to aid drug development professionals and process engineers in selecting the optimal synthetic pathway.

Mechanistic Evaluation of Production Routes

The synthesis of 2-CHPA requires the precise installation of a hydroxyl group and a chlorine atom on adjacent carbons of a propionic acid backbone. The choice of precursor dictates not only the cost but the regioselectivity of the final product.

Route A: Bio-based Amino Acid Substitution (The DL-Serine Route)

This route utilizes DL-serine, a readily available amino acid, undergoing a Sandmeyer-type diazotization and subsequent nucleophilic substitution[2]. By treating DL-serine with sodium nitrite in a highly concentrated hydrochloric acid and potassium chloride solution, the amino group is converted into a highly reactive diazonium leaving group. The massive excess of chloride ions ensures that chloride outcompetes water as the incoming nucleophile, yielding 2-CHPA with high regioselectivity.

Route B: Petrochemical Chlorohydroxylation (The Acrylic Acid Route)

A classic bulk-chemical approach involving the electrophilic addition of hypochlorous acid (HOCl) across the double bond of acrylic acid[4]. While the raw materials are extremely cheap, the reaction inherently disobeys strict regiocontrol, yielding a challenging-to-separate mixture of 2-chloro-3-hydroxypropionic acid and its isomer, 3-chloro-2-hydroxypropionic acid (β-chlorolactic acid).

Route C: Glycerol-Derived Epoxide Opening (The Epichlorohydrin Route)

Leveraging epichlorohydrin—a major derivative of biodiesel byproduct glycerol—this route involves the selective oxidation of the epoxide to an epoxy-acid, followed by controlled ring-opening with HCl[5]. Alternatively, it can proceed via the hydration of the epoxide followed by selective primary alcohol oxidation.

Economic & Performance Comparison

To objectively evaluate these pathways for scale-up, we must weigh raw material costs against downstream processing (OpEx) and capital expenditure (CapEx) requirements.

ParameterRoute A: DL-Serine SubstitutionRoute B: Acrylic Acid ChlorohydroxylationRoute C: Epichlorohydrin Oxidation
Primary Precursor DL-Serine (Bio-based)Acrylic Acid (Petrochemical)Epichlorohydrin (Glycerol-derived)
Regioselectivity Very High (Specific to 2-chloro)Low (Mix of 2-chloro & 3-chloro)High (Controlled ring opening)
Typical Yield ~60%40–50% (post-isomer separation)~55%
Raw Material Cost High (

$)
Low ($)Moderate (

)
CapEx / OpEx Profile Low CapEx / Moderate OpExHigh CapEx / High OpEx (Separation)Moderate CapEx / High OpEx (Oxidants)
Best Application Specialty polymers (Inimers), PharmaBulk chemical intermediatesEpoxide derivatives

Economic Verdict: For pharmaceutical applications where isomeric purity is non-negotiable (e.g., Taxol synthesis), Route A is economically superior despite higher raw material costs, as it eliminates the massive OpEx associated with chromatographic isomer separation required in Route B .

Validated Experimental Workflows (Self-Validating Systems)

The following protocols are engineered to be self-validating; the success of each step is mechanistically linked to the specific reagents chosen.

Protocol 1: Regioselective Synthesis of 2-CHPA from DL-Serine

This protocol optimizes the conditions described for hyperbranched polymer inimers, achieving ~60% yield[2].

  • Preparation of the Reaction Matrix: Dissolve 1.0 equivalent of DL-serine in a 2.5 M aqueous HCl solution.

    • Causality: The acidic environment protonates the amine, preparing it for nitrosation, while providing a baseline of chloride ions.

  • Chloride Saturation: Add 3.0 equivalents of Potassium Chloride (KCl) to the solution and stir until fully dissolved.

    • Causality: This is the critical self-validating step. Saturating the aqueous phase with chloride ions drastically increases the probability of Cl⁻ attacking the transient carbocation/diazonium intermediate, suppressing the competing attack by H₂O which would yield unwanted glyceric acid.

  • Diazotization: Chill the reactor to 0–5 °C using an ice-salt bath. Slowly add 1.2 equivalents of Sodium Nitrite (NaNO₂) dropwise over 2 hours.

    • Causality: Low temperatures prevent the premature thermal decomposition of the diazonium salt, preventing elimination side-reactions (which would yield unwanted acrylic acid).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude chlorohydrin.

Protocol 2: Chemoenzymatic Kinetic Resolution for API Synthesis

For Taxol side-chain synthesis, the racemic ester of 2-CHPA must be resolved into its enantiopure (2S,3R) form[3].

  • Substrate Suspension: Suspend racemic ethyl 2-chloro-3-hydroxypropanoate in a 0.1 M phosphate buffer (pH 7.2).

  • Enzymatic Hydrolysis: Introduce Lipase MAP-10 to the suspension and incubate at 30 °C with orbital shaking.

    • Causality: Lipase MAP-10 possesses a highly specific chiral binding pocket. It selectively lowers the activation energy for the hydrolysis of the (2S,3R)-enantiomer's ester bond, leaving the (2R,3S)-ester intact. This kinetic resolution is a self-sorting system.

  • Phase Separation: Extract the reaction mixture with ethyl acetate. The unreacted (2R,3S)-ester partitions into the organic phase.

  • Product Isolation: Acidify the remaining aqueous phase to pH 2.0 with 1M HCl and extract with ethyl acetate. Evaporate the solvent to recover the enantiopure (2S,3R)-2-chloro-3-hydroxypropionic acid.

Pathway Visualizations

SynthesisRoutes Serine DL-Serine (Bio-based) Diazotization Diazotization & Chlorination (HCl / NaNO2 / KCl) Serine->Diazotization Acrylic Acrylic Acid (Petrochemical) Chlorohydroxylation Chlorohydroxylation (HOCl) Acrylic->Chlorohydroxylation Epi Epichlorohydrin (Glycerol-derived) Oxidation Oxidation & Ring Opening (HNO3 / HCl) Epi->Oxidation Product 2-Chloro-3-hydroxypropionic acid (Target Molecule) Diazotization->Product ~60% Yield High Regioselectivity Chlorohydroxylation->Product Isomer Mixture Requires Separation Oxidation->Product Multi-step Moderate Yield

Figure 1: Comparative industrial synthesis routes for 2-Chloro-3-hydroxypropionic acid.

EnzymaticResolution Racemic Racemic Ethyl 2-chloro- 3-hydroxypropanoate Enzyme Lipase MAP-10 (Stereoselective Hydrolysis) Racemic->Enzyme Unreacted (2R,3S)-Ester (Retained in Organic) Enzyme->Unreacted Kinetic Resolution Acid (2S,3R)-2-Chloro-3- hydroxypropionic acid Enzyme->Acid Aqueous Phase Taxol Taxol® Side Chain Synthesis Acid->Taxol Esterification & Epoxidation

Figure 2: Chemoenzymatic kinetic resolution workflow for Taxol® side chain synthesis.

References

  • EP2079844B1 - Synthesis of inimers and hyperbranched polymers - Google Patents. 2

  • Synthesis of (2 R,3 S)-isobutyl phenylisoserinate, the Taxol ® side chain, from ethyl benzoylacetate - ResearchGate. 3

  • 2-Chloro-3-hydroxypropionic acid | C3H5ClO3 | CID 564951 - PubChem - NIH. 1

  • Cas 503-11-7, epoxypropionic acid - LookChem. 4

  • BETA-CHLOROLACTIC ACID | 1713-85-5 - ChemicalBook. 5

Sources

Validation

A Senior Application Scientist's Guide to Determining the Enantiomeric Purity of 2-Chloro-3-hydroxypropionic Acid

Introduction: 2-Chloro-3-hydroxypropionic acid is a valuable chiral building block in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). As with most chiral molecules, its enantiomers c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 2-Chloro-3-hydroxypropionic acid is a valuable chiral building block in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). As with most chiral molecules, its enantiomers can exhibit vastly different physiological activities, making the precise determination of enantiomeric purity a critical quality attribute.[1][2] In a drug development context, one enantiomer might be therapeutically active while the other could be inactive or even toxic. Therefore, robust and reliable analytical methods for quantifying the enantiomeric excess (% ee) are mandated by regulatory agencies and are essential for process control and final product release.[1]

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of 2-Chloro-3-hydroxypropionic acid. We will explore the underlying principles, provide validated experimental protocols, and offer expert insights into the causal factors that govern method selection and optimization. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most suitable method for their specific analytical challenge.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is often considered the gold standard for enantiomeric purity analysis due to its high resolution, robustness, and versatility.[1][3]

Principle of Separation

The cornerstone of chiral HPLC is the Chiral Stationary Phase (CSP). Enantiomers are separated based on the differential formation of transient, diastereomeric complexes with the chiral selector immobilized on the stationary phase.[1] The enantiomer that forms a more stable complex is retained longer on the column, resulting in different elution times. For acidic compounds like 2-Chloro-3-hydroxypropionic acid, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally effective and serve as an excellent starting point for method development.[1][4]

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the enantiomers of 2-Chloro-3-hydroxypropionic acid.

Materials:

  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV/DAD detector.

  • Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD-H).

  • Mobile Phase: HPLC-grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA).

  • Sample: 2-Chloro-3-hydroxypropionic acid dissolved in the mobile phase at ~0.5 mg/mL.

Method Parameters:

Parameter Setting Rationale
Mobile Phase n-Hexane / IPA / TFA (90:10:0.1, v/v/v) Normal phase mode provides excellent selectivity on polysaccharide CSPs. TFA is added to suppress the ionization of the carboxylic acid, improving peak shape.[5]
Flow Rate 0.8 mL/min Lower flow rates often enhance chiral selectivity and resolution.[6]
Column Temp. 25 °C Temperature is controlled to ensure reproducible retention times. Lower temperatures can increase selectivity but may also increase backpressure.[6]
Injection Vol. 10 µL

| Detection | UV at 210 nm | Carboxylic acids exhibit absorbance at low UV wavelengths. |

Procedure:

  • Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no interfering peaks are present.

  • Inject a solution of the racemic standard to identify the retention times of both enantiomers and to perform system suitability tests.

  • Inject the test sample.

  • Integrate the peak areas for each enantiomer. Calculate the enantiomeric purity using the formula: % Enantiomer 1 = [Area / (Area₁ + Area₂)] * 100.

Self-Validation / System Suitability Test (SST):

  • Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5.

  • Tailing Factor (T): The tailing factor for each peak should be ≤ 2.0.

  • Repeatability (%RSD): The relative standard deviation for six replicate injections of the standard should be ≤ 2.0% for the area of the minor enantiomer.

Visualization: Chiral HPLC Workflow

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Dissolve Sample in Mobile Phase Injector Autosampler Injects Sample Sample->Injector Column Chiral Column (CSP) Injector->Column Sample loading Pump Pump Delivers Mobile Phase Pump->Column Detector UV Detector Column->Detector Separated Enantiomers Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks & Calculate % Purity Chromatogram->Integration

Caption: General workflow for enantiomeric purity analysis by chiral HPLC.

Chiral Gas Chromatography (GC) with Derivatization

Chiral GC is a powerful technique known for its high efficiency and sensitivity. However, since 2-Chloro-3-hydroxypropionic acid is non-volatile and thermally labile due to its polar carboxylic acid and hydroxyl groups, direct analysis is not feasible.[7] A chemical derivatization step is mandatory to convert the analyte into a volatile and thermally stable derivative.[7][8]

Principle of Separation

The derivatized enantiomers are separated on a GC column coated with a chiral stationary phase, most commonly a cyclodextrin derivative.[9][10] The chiral cavities of the cyclodextrin CSP allow for stereospecific interactions (e.g., inclusion complexation), leading to different retention times for the diastereomeric derivatives.

Experimental Protocol: Derivatization and Chiral GC

Part A: Derivatization (Esterification) Objective: To convert the non-volatile acid into a volatile methyl ester.

  • Accurately weigh ~10 mg of the 2-Chloro-3-hydroxypropionic acid sample into a vial.

  • Add 1 mL of 2M HCl in methanol.

  • Seal the vial tightly and heat at 60 °C for 1 hour.

  • Cool the vial to room temperature.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of a suitable solvent (e.g., Dichloromethane) for GC analysis.

Causality: Esterification of the carboxylic acid group with methanol significantly reduces the boiling point and increases the thermal stability of the analyte, making it suitable for GC analysis.[7]

Part B: Chiral GC Analysis Materials:

  • GC System: Equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Chiral Column: Beta-cyclodextrin based column (e.g., Beta-DEX™).

  • Carrier Gas: Helium or Hydrogen.

Method Parameters:

Parameter Setting Rationale
Column 30 m x 0.25 mm ID, 0.25 µm film Standard capillary column dimensions for good resolution.
Injector Temp. 220 °C High enough to ensure rapid volatilization without causing degradation.
Oven Program 80 °C (hold 2 min), ramp to 180 °C at 5 °C/min A temperature gradient is crucial for eluting the derivatives and achieving optimal separation.
Detector (FID) Temp. 250 °C Ensures that eluted compounds remain in the gas phase for detection.

| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |

Visualization: GC Derivatization Workflow

cluster_derivatization Step 1: Derivatization cluster_gc Step 2: Chiral GC Analysis Analyte Analyte: 2-Chloro-3-hydroxy- propionic acid Reaction Reaction (Heating) Analyte->Reaction Reagent Reagent: (e.g., HCl in Methanol) Reagent->Reaction Derivative Volatile Derivative: (Methyl Ester) Reaction->Derivative Injection Inject Derivative Derivative->Injection Separation Separation on Chiral GC Column Injection->Separation Detection FID Detection Separation->Detection Result Chromatogram Detection->Result

Caption: The mandatory two-step workflow for chiral GC analysis.

Chiral Capillary Electrophoresis (CE)

Capillary Electrophoresis is an attractive alternative to chromatographic methods, offering high separation efficiency, short analysis times, and minimal solvent consumption.[2][11]

Principle of Separation

In chiral CE, a chiral selector is added directly to the background electrolyte (BGE).[11] The enantiomers of 2-Chloro-3-hydroxypropionic acid, which are anionic at neutral or basic pH, will form transient diastereomeric complexes with the chiral selector. These complexes have different effective mobilities and/or charge-to-size ratios, causing them to migrate at different velocities under the applied electric field, thus achieving separation.[11][12] Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) are highly effective chiral selectors for this class of compounds.[2][13]

Experimental Protocol: Chiral CE

Materials:

  • CE System: With a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm ID, 50 cm total length).

  • Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 7.0) containing 20 mM Hydroxypropyl-β-cyclodextrin.

  • Sample: Dissolved in water or BGE at ~0.2 mg/mL.

Method Parameters:

Parameter Setting Rationale
Voltage +20 kV The driving force for separation. Polarity is positive to drive the anionic analyte towards the anode, against the electroosmotic flow (EOF).
Temperature 25 °C Controlled temperature ensures migration time reproducibility.
Injection Hydrodynamic (50 mbar for 5 s) A common and reproducible injection method.

| Detection | UV at 200 nm | Low UV wavelength for detecting the carboxylate group. |

Procedure:

  • Condition a new capillary by flushing sequentially with 1 M NaOH, water, and BGE.

  • Equilibrate the capillary with the BGE for 5-10 minutes before the first injection.

  • Inject the sample and apply the separation voltage.

  • Record the electropherogram and calculate purity from the corrected peak areas.

Visualization: Principle of Chiral CE

cluster_capillary Capillary Cross-Section Enantiomer_R R Complex_R R-CD Enantiomer_R->Complex_R K_R Enantiomer_S S Complex_S S-CD Enantiomer_S->Complex_S K_S Selector Selector Selector->Complex_R Selector->Complex_S label_info Different binding constants (K_R ≠ K_S) lead to different average mobilities and thus separation.

Caption: Enantiomers form diastereomeric complexes with a chiral selector (CD).

NMR Spectroscopy using Chiral Derivatizing Agents (CDAs)

While NMR spectroscopy cannot distinguish between enantiomers directly, it is a powerful tool for determining enantiomeric excess after converting the enantiomers into diastereomers.[14][15] This method is absolute, requires no calibration against a reference standard, and provides structural confirmation.

Principle

A chiral derivatizing agent (CDA), which is itself enantiomerically pure, reacts with both enantiomers of the analyte to form a mixture of diastereomers.[8][15] Diastereomers have distinct physical properties and, crucially, different NMR spectra. By integrating the signals of a specific, well-resolved nucleus (e.g., ¹H or ¹⁹F) for each diastereomer, the enantiomeric ratio can be accurately calculated.[16]

Experimental Protocol: NMR with CDA

Part A: Derivatization Objective: To form diastereomeric amides using a chiral amine.

  • Dissolve ~10 mg of 2-Chloro-3-hydroxypropionic acid in 0.7 mL of CDCl₃ in an NMR tube.

  • Add a coupling agent (e.g., EDC) and then a stoichiometric amount of enantiomerically pure (R)-1-phenylethylamine.

  • Allow the reaction to proceed to completion (monitor by TLC or NMR). The reaction must be quantitative to prevent kinetic resolution, which would skew the results.[17]

Part B: NMR Analysis

  • Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture.

  • Data Acquisition: Ensure a long relaxation delay (e.g., 5 times T₁) to allow for complete relaxation of the protons, which is critical for accurate integration.

  • Data Analysis: Identify a proton signal that is well-resolved for the two diastereomers. Often, the proton alpha to the newly formed amide bond or the methyl group on the chiral amine shows good separation (Δδ).

  • Carefully integrate the corresponding signals for each diastereomer.

  • Calculate the % ee from the integral values (Integral₁ - Integral₂) / (Integral₁ + Integral₂).

Visualization: NMR Derivatization Workflow

Enantiomers Enantiomeric Mixture (R-acid & S-acid) (Indistinguishable by NMR) CDA Add Pure Chiral Agent (e.g., R-amine) Enantiomers->CDA Diastereomers Diastereomeric Mixture (R,R-amide & S,R-amide) (Distinguishable by NMR) CDA->Diastereomers NMR Acquire High-Resolution NMR Spectrum Diastereomers->NMR Spectrum Analyze Spectrum: Integrate separated signals (e.g., α-H) NMR->Spectrum Result Calculate Enantiomeric Purity Spectrum->Result

Caption: Workflow for % ee determination by NMR using a chiral derivatizing agent.

Comparative Summary of Methods

FeatureChiral HPLCChiral GC (with Derivatization)Chiral CENMR (with CDA)
Principle Differential interaction with a Chiral Stationary Phase (CSP).Separation of volatile derivatives on a cyclodextrin-based CSP.Differential migration of diastereomeric complexes in an electric field.Analysis of diastereomers formed by reaction with a Chiral Derivatizing Agent (CDA).
Sample Prep Simple dissolution.Mandatory chemical derivatization. Simple dissolution.Mandatory chemical derivatization.
Analysis Time Moderate (15-40 min).Moderate (20-50 min, plus derivatization time).Fast (5-20 min).Fast acquisition (5-15 min, plus reaction time).
Sensitivity Good to excellent (UV, MS).Excellent (FID, MS).Good (UV), requires concentration for trace analysis.Lower, requires mg-scale sample quantity.
Pros Widely applicable, robust, preparative scale possible, high automation.Very high resolution, high sensitivity.Fast, low solvent/sample use, high efficiency.Absolute method (no standard needed), provides structural info, fast screening.
Cons Higher solvent consumption, CSPs can be expensive.Sample must be volatile/derivatizable, potential for side reactions.Lower sensitivity, reproducibility can be challenging.Low sensitivity, derivatization must be complete, potential for signal overlap.
Best For Routine QC, method validation, preparative separation.High-sensitivity trace analysis, analysis of complex matrices.Rapid screening, analysis of small sample volumes, ionic compounds.Structural confirmation, absolute quantification without a reference standard.

Conclusion and Recommendations

The choice of the optimal method for determining the enantiomeric purity of 2-Chloro-3-hydroxypropionic acid depends on the specific requirements of the analysis.

  • For routine quality control (QC) in a regulated environment, Chiral HPLC is the undisputed method of choice. Its robustness, high precision, and established validation protocols make it ideal for release testing.

  • If highest sensitivity is required for detecting trace enantiomeric impurities, Chiral GC is an excellent option, provided a clean and complete derivatization can be achieved.

  • For rapid screening during process development or in academic research where sample and solvent conservation is important, Chiral CE offers a fast and efficient alternative.

  • NMR spectroscopy is invaluable for absolute quantification and when a pure enantiomeric standard is unavailable for calibration. It serves as an excellent orthogonal technique to confirm results from chromatographic methods.

Ultimately, a comprehensive understanding of each technique's principles and practical considerations, as outlined in this guide, will empower the scientist to make an informed decision and develop a reliable, self-validating method for this critical analytical task.

References

  • Thieme Chemistry. (n.d.). 3.1. Determination of Enantiomeric Purity by Direct Methods. Georg Thieme Verlag. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Koppenhoefer, B., et al. (2013, June 6). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. International Labmate. Retrieved from [Link]

  • Said, R. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR determination of enantiomeric excess. Retrieved from [Link]

  • Salsbury, J., et al. (2022, April 25). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. Retrieved from [Link]

  • Hisaeda, Y., et al. (2018, May 17). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Phenomenex. (n.d.). Technical Guide To Chiral HPLC Separations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-3-hydroxypropionic acid. PubChem. Retrieved from [Link]

  • American Chemical Society. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]

  • Bell, D. S. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. American Pharmaceutical Review. Retrieved from [Link]

  • Şarkaya, K., et al. (2021, May 6). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. DergiPark. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Enantiomeric Excess via 31P-NMR. Retrieved from [Link]

  • IntechOpen. (2018, December 5). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • National Center for Biotechnology Information. (2021, May 11). Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. PMC. Retrieved from [Link]

  • MDPI. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

  • MDPI. (2022, June 3). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. Retrieved from [Link]

  • Bentham Open. (2010, May 29). Chiral Analyses of Pollutants by Capillary Electrophoresis. The Open Analytical Chemistry Journal. Retrieved from [Link]

  • R Discovery. (2011, December 21). Three-Component Chiral Derivatizing Protocols for NMR Spectroscopic Enantiodiscrimination of Hydroxy Acids and Primary Amines. Retrieved from [Link]

  • Scilit. (2011, June 30). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Retrieved from [Link]

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Comparative

The Green Imperative in Drug Development: A Comparative Guide to Sustainable Amide Bond Formation

As a Senior Application Scientist who has overseen the scale-up of numerous active pharmaceutical ingredients (APIs), I have witnessed firsthand the operational bottlenecks caused by outdated synthetic methods. Amide bon...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist who has overseen the scale-up of numerous active pharmaceutical ingredients (APIs), I have witnessed firsthand the operational bottlenecks caused by outdated synthetic methods. Amide bond formation is arguably the most frequently executed reaction in pharmaceutical synthesis, accounting for nearly two-thirds of all reactions in medicinal chemistry[1]. Historically, this transformation has relied on stoichiometric coupling reagents in hazardous solvents. While reliable on a bench scale, these methods generate disproportionate amounts of chemical waste, prompting the ACS Green Chemistry Institute Pharmaceutical Roundtable to flag amide synthesis as a top priority for sustainable innovation[1].

To objectively evaluate the environmental impact of synthetic methods, the industry relies on Process Mass Intensity (PMI) —defined as the total mass of materials used per mass of product[2]. A lower PMI indicates a greener, more cost-effective process. In this technical guide, we will critically compare traditional stoichiometric coupling against two field-proven sustainable alternatives: Catalytic Direct Amidation and Biocatalytic Amide Bond Formation.

Mechanistic Evaluation of Amidation Modalities

Understanding the environmental footprint of a reaction requires analyzing its mechanistic pathway. The core challenge of amide synthesis is that carboxylic acids and amines do not spontaneously condense at room temperature; the acid must be activated.

  • Traditional Stoichiometric Coupling: Reagents like EDC and HOBt activate the acid by forming a high-molecular-weight active ester. This pathway is inherently wasteful, generating stoichiometric amounts of urea byproducts and requiring hazardous polar aprotic solvents (e.g., DMF)[1].

  • Boronic Acid Catalysis: A catalytic amount of boronic acid reversibly coordinates with the carboxylic acid to form a transient acyloxyborane intermediate. This lowers the activation energy for nucleophilic attack by the amine, producing water as the sole byproduct[3].

  • Biocatalytic Amidation: ATP-dependent Amide Bond Synthetases (e.g., McbA) activate the acid as an acyl-AMP intermediate in aqueous media. When coupled with an in-situ ATP recycling system, this method achieves near-perfect atom economy[4].

Mechanistic_Comparison Start Carboxylic Acid + Amine Trad Traditional (EDC/HOBt) Start->Trad Cat Boronic Acid Catalysis Start->Cat Bio Biocatalytic (McbA) Start->Bio TradInt Active Ester Intermediate (High Mass) Trad->TradInt CatInt Acyloxyborane Intermediate (Transient) Cat->CatInt BioInt Acyl-AMP Intermediate (Enzyme Bound) Bio->BioInt Product Amide Product TradInt->Product TradWaste Stoichiometric Waste (Urea, HOBt, DMF) TradInt->TradWaste Waste CatInt->Product CatWaste Water CatInt->CatWaste Waste BioInt->Product BioWaste AMP + PPi (Recyclable) BioInt->BioWaste Waste

Caption: Comparison of amide bond formation pathways and their respective waste streams.

Experimental Methodologies: Self-Validating Protocols

To bridge the gap between theory and practice, the following protocols detail the step-by-step execution of each method, emphasizing the causality behind the chemistry and built-in quality control mechanisms.

Protocol A: Traditional EDC/HOBt Coupling
  • Step 1: Dissolve the carboxylic acid (1.0 eq) and amine (1.1 eq) in anhydrous DMF.

    • Causality: DMF is used to solubilize highly polar intermediates. However, it is a known reproductive toxin with high disposal costs, severely inflating the process PMI[2].

  • Step 2: Add DIPEA (2.0 eq) at 0°C.

    • Causality: Neutralizes the amine hydrochloride salt, ensuring the amine is in its nucleophilic free-base form.

  • Step 3: Add HOBt (1.2 eq), followed by EDC·HCl (1.2 eq).

    • Causality: EDC forms an unstable O-acylisourea. HOBt rapidly traps this intermediate to form a stable, yet highly reactive, OBt-ester. This prevents the formation of unreactive N-acylurea and suppresses stereocenter racemization.

  • Self-Validation & QC: The reaction is monitored by TLC. During the aqueous workup, the water-soluble EDC-urea byproduct partitions into the aqueous layer. A persistent emulsion during extraction is a self-validating cue indicating incomplete removal of DMF or urea, which will negatively impact the final yield.

Protocol B: Boronic Acid-Catalyzed Direct Amidation
  • Step 1: Combine the carboxylic acid (1.0 eq), amine (1.0 eq), and 5-10 mol% of 2-(Thiophen-2-ylmethyl)phenylboronic acid in toluene[5].

  • Step 2: Heat the mixture to reflux (110°C) using a Dean-Stark apparatus.

    • Causality: The boronic acid acts as a Lewis acid, lowering the activation energy by forming a mixed anhydride. The Dean-Stark trap continuously removes the water byproduct from the system. According to Le Chatelier's principle, this physical removal of water drives the equilibrium entirely toward the amide product[3].

  • Self-Validation & QC: This protocol is inherently self-validating. The physical accumulation of water in the Dean-Stark trap serves as a real-time, visual indicator of reaction progress. The reaction is deemed complete when water ceases to collect.

Protocol C: Biocatalytic Amidation with ATP Recycling
  • Step 1: Prepare an aqueous buffer (pH 7.5) containing 10 mM MgCl₂.

    • Causality: Mg²⁺ is an essential metal cofactor that coordinates with the phosphate groups of ATP, facilitating proper binding within the enzyme's active site.

  • Step 2: Add the carboxylic acid (1.0 eq), amine (1.5 eq), Amide Bond Synthetase (McbA), catalytic ATP (0.1 eq), sodium polyphosphate, and Polyphosphate Kinase (PPK)[4].

  • Step 3: Incubate at 30°C with gentle agitation.

    • Causality: McbA activates the acid as an acyl-AMP intermediate. To prevent stoichiometric ATP waste (which would ruin the PMI), PPK utilizes inexpensive polyphosphate to continuously re-phosphorylate the AMP byproduct back into ATP in situ[4].

  • Self-Validation & QC: Monitor via HPLC. Because uncoupled ATP hydrolysis releases protons and acidifies the solution, the absence of pH drift in the reactor validates that the ATP recycling system is tightly coupled and functioning efficiently.

ATP_Recycling AcidAmine Acid + Amine McbA Amide Bond Synthetase (McbA) AcidAmine->McbA Amide Amide Product McbA->Amide Synthesis AMP AMP + PPi McbA->AMP Byproduct ATP ATP ATP->McbA Activation PPK Polyphosphate Kinase (PPK) AMP->PPK PPK->ATP Regeneration PolyP Polyphosphate (Donor) PolyP->PPK

Caption: Biocatalytic amide synthesis workflow featuring an integrated ATP regeneration system.

Quantitative Performance & Sustainability Metrics

To provide an objective comparison, the following table summarizes the experimental data and environmental metrics associated with each synthetic method.

MetricTraditional (EDC/HOBt)Boronic Acid CatalysisBiocatalysis (McbA/ATP)
Atom Economy Low (< 40%)High (> 85%)High (with ATP recycling)
Process Mass Intensity (PMI) > 50 (Highly wasteful)5 - 15 (Efficient)< 10 (Highly Efficient)
Solvent Profile DMF, DCM (Hazardous/Toxic)Toluene, Water (Green)Aqueous Buffer (Benign)
Waste Byproducts Urea, HOBt, Halide SaltsWaterPhosphate salts
Reaction Temperature 0°C to Room Temp110°C (Reflux)30°C (Mild)
Scalability & Cost Excellent (but high waste disposal cost)Good (requires specialized catalysts)Emerging (requires enzyme engineering)

Conclusion & Future Outlook

The reliance on traditional stoichiometric coupling reagents is becoming increasingly untenable in modern drug development due to severe environmental and economic penalties[2]. Boronic acid catalysis offers a robust, scalable bridge to greener chemistry, drastically lowering PMI by eliminating stoichiometric organic waste[3]. Meanwhile, biocatalytic amidation represents the ultimate frontier of sustainable synthesis. By operating in aqueous media at ambient temperatures with integrated cofactor recycling, enzymatic methods provide unparalleled selectivity and environmental benignity[4]. For forward-thinking pharmaceutical manufacturers, integrating these catalytic and biocatalytic workflows is no longer optional—it is a critical imperative for sustainable process development.

References

  • A green chemistry perspective on catalytic amide bond form
  • Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Rel
  • Biocatalytic Synthesis of Moclobemide Using the Amide Bond Synthetase McbA Coupled with an ATP Recycling System - ACS Public
  • Amide synthesis by acyl
  • Chapter 13: Green Catalytic Direct Amide Bond Form

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